Methylamine-d5
Description
Properties
CAS No. |
14779-55-6 |
|---|---|
Molecular Formula |
CH6ClN |
Molecular Weight |
73.55 g/mol |
IUPAC Name |
(2H)chlorane;N,N,1,1,1-pentadeuteriomethanamine |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;/hD3 |
InChI Key |
NQMRYBIKMRVZLB-MIOFBDNISA-N |
SMILES |
CN |
Isomeric SMILES |
[2H]C([2H])([2H])N([2H])[2H].[2H]Cl |
Canonical SMILES |
CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Isotopic Purity of Methylamine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopic Purity in Deuterated Compounds
Methylamine-d5 (CD₃ND₂), a deuterated isotopologue of methylamine, is a vital tool in modern pharmaceutical research and development.[1] Its utility as an internal standard in quantitative bioanalysis and as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs) hinges on a critical, yet often complex, parameter: its isotopic purity.[1][2] This guide provides an in-depth exploration of the synthesis, analysis, and control of this compound's isotopic purity, offering a framework for ensuring the quality and reliability of this essential research compound.
The deliberate replacement of hydrogen atoms with their heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic profile, potentially leading to improved pharmacokinetic properties and a better safety profile for a drug.[3][4] However, the presence of incompletely deuterated or non-deuterated isotopologues can compromise the integrity of research data and the efficacy and safety of the final drug product.[5][6] Therefore, a thorough understanding and rigorous control of isotopic purity are not merely academic exercises but cornerstones of scientific and regulatory compliance.
Synthesis and Manufacturing of this compound: A Foundation for Purity
The isotopic purity of this compound is fundamentally determined by the synthetic route and the quality of the starting materials. Several methods exist for the synthesis of deuterated methylamines, often involving the use of a deuterated methylating agent.[3][4] A common approach involves the reaction of a nitrogen-containing starting material with a deuterated methyl source, followed by deprotection steps.[3]
Key Considerations in Synthesis:
-
Choice of Deuterated Reagent: The isotopic enrichment of the deuterated methylating agent (e.g., iodomethane-d3, methyl-d3 tosylate) is a primary determinant of the final product's isotopic purity.
-
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to prevent isotopic scrambling or exchange with protic solvents or reagents.[7]
-
Purification Methods: Distillation and recrystallization are common methods to purify the final product and remove isotopologue impurities.
The manufacturing of isotopically labeled compounds for pharmaceutical applications should adhere to Good Manufacturing Practices (GMP) to ensure product quality, consistency, and safety.[8][9][10] GMP guidelines for radiopharmaceuticals, which share similar principles of handling unique materials, emphasize the importance of controlled facilities, validated processes, and a robust quality management system.[9][11]
Analytical Methodologies for Isotopic Purity Determination
A combination of analytical techniques is often employed to provide a comprehensive characterization of the isotopic purity of this compound.[12] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly used methods.[2][13]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[13][14] This allows for the differentiation and quantification of the various isotopologues of this compound (d0 to d5).[5]
Experimental Protocol: Isotopic Purity Analysis of this compound Hydrochloride by LC-HRMS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound hydrochloride.
-
Dissolve in a suitable solvent (e.g., 1 mL of 0.1% formic acid in water).
-
Further dilute to a final concentration of approximately 1 µg/mL.
-
-
Liquid Chromatography (LC) Parameters:
-
Mass Spectrometry (MS) Parameters:
Data Analysis Workflow for HRMS
Caption: Workflow for HRMS data analysis of this compound isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites within a molecule.[2][12] For this compound, ¹H NMR is used to quantify the residual proton signals, while ²H NMR can directly observe the deuterium nuclei.[16]
Experimental Protocol: Isotopic Purity Analysis of this compound Hydrochloride by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound hydrochloride and a suitable internal standard (e.g., maleic acid) into an NMR tube.[15]
-
Dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial for accurate quantification.
-
Data Analysis Workflow for ¹H NMR
Caption: Workflow for ¹H NMR data analysis of this compound isotopic purity.
Data Interpretation and Reporting
The isotopic purity of this compound is typically reported as "atom % D," which represents the percentage of deuterium at all possible positions.[17] For a compound like this compound, this is a composite value reflecting the distribution of all isotopologues.
Table 1: Illustrative HRMS Data for this compound Hydrochloride
| Isotopologue | Expected m/z (M+H)⁺ | Observed m/z | Peak Area | Relative Abundance (%) |
| d0 (CH₃NH₂) | 32.0498 | 32.0495 | 1,500 | 0.01 |
| d1 | 33.0561 | 33.0558 | 5,000 | 0.04 |
| d2 | 34.0624 | 34.0621 | 25,000 | 0.21 |
| d3 | 35.0686 | 35.0683 | 150,000 | 1.25 |
| d4 | 36.0749 | 36.0746 | 800,000 | 6.67 |
| d5 (CD₃ND₂) | 37.0812 | 37.0809 | 11,000,000 | 91.82 |
Isotopic Purity Calculation:
Isotopic Purity (%) = (Sum of [Peak Area of each isotopologue * number of D atoms in that isotopologue]) / (Total number of deuteration sites * Sum of Peak Areas of all isotopologues) * 100
In the example above, a simplified approach is to consider the abundance of the fully deuterated species (d5) as the primary indicator of isotopic purity, which is 91.82%. A more precise calculation would account for the deuterium content in the lower isotopologues as well.
Challenges and Best Practices
-
Isotopic Exchange: Care must be taken to avoid unintended hydrogen-deuterium exchange with protic solvents or atmospheric moisture, especially with the amine protons.[14]
-
Method Validation: Analytical methods for determining isotopic purity should be properly validated to ensure accuracy, precision, and reliability.
-
Reference Standards: The use of well-characterized reference standards is essential for accurate quantification.
-
Comprehensive Characterization: Relying on a single analytical technique may not provide a complete picture of isotopic purity. A combination of HRMS and NMR is recommended for a thorough assessment.[2]
Applications in Research and Drug Development
High-purity this compound is indispensable in several areas:
-
Internal Standards: In quantitative mass spectrometry-based assays, this compound labeled compounds are used as internal standards to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.[2]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Incorporating a deuterated methyl group allows researchers to trace the metabolic fate of a drug candidate, identify its metabolites, and understand its pharmacokinetic profile.[1]
-
Synthesis of Deuterated Drugs: this compound serves as a key building block for the synthesis of deuterated APIs, where the deuterium substitution is designed to improve the drug's metabolic stability and overall performance.[3][4]
Conclusion
The isotopic purity of this compound is a critical quality attribute that directly impacts its performance in research and drug development. A comprehensive understanding of its synthesis, robust analytical characterization using techniques like HRMS and NMR, and adherence to quality systems such as GMP are essential for ensuring the reliability of this important chemical tool. By implementing the principles and methodologies outlined in this guide, researchers and drug developers can confidently utilize this compound to advance their scientific endeavors.
References
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link][13][14]
-
Kumar, P., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(8), 1081-1088. Available at: [Link][2][18]
-
PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available at: [Link][13]
-
Cerilliant. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link][5]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link][12]
-
Moravek, Inc. (n.d.). Good Manufacturing Practice - What Do These Guidelines Dictate?. Available at: [Link][8]
-
RSC Publishing. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. Available at: [Link]
-
International Atomic Energy Agency. (2024). Overview of Good Manufacturing Practices (GMP) in Radiopharmaceuticals. Available at: [Link][9]
-
Purist Inc. (2025). Key Considerations for Scaling GMP Isotope Production in Medicine. Available at: [Link][10]
-
SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]
-
Chemistry For Everyone. (2025). How Is Deuterium Used In NMR?. YouTube. Available at: [Link][16]
-
Eurisotop. (n.d.). METHYLAMINE (D5, 98%). Available at: [Link]
-
Harman, W. D., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. Available at: [Link][7]
-
Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. Available at: [Link][3]
-
Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. Available at: [Link][4]
-
World Health Organization. (2022). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-sixth report. WHO Technical Report Series, (1044). Available at: [Link][11]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]
-
Chemistry For Everyone. (2025). How Is Methylamine Synthesized?. YouTube. Available at: [Link]
-
Erowid. (n.d.). Methylamine Synthesis FAQ. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Prowess of Methylamine Hydrochloride: Applications in Industry and Research. Available at: [Link]
-
Yu, P. H., et al. (1994). Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. Diabetes, 43(6), 802-809. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. isotope.com [isotope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
- 9. openmedscience.com [openmedscience.com]
- 10. leading-minds-network.com [leading-minds-network.com]
- 11. cdn.who.int [cdn.who.int]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. This compound D 99atom 3767-37-1 [sigmaaldrich.com]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methylamine-d5 CAS number
An In-Depth Technical Guide to Methylamine-d5: Principles and Applications in Advanced Quantitative Analysis
Introduction
In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the demand for precision, accuracy, and reliability is absolute. Stable Isotope Labeled (SIL) compounds have become the cornerstone of quantitative bioanalysis, providing the internal standards necessary to navigate the complexities of biological matrices. Among these, deuterated compounds are of significant interest. This guide provides a comprehensive technical overview of this compound, a critical reagent and internal standard. We will delve into its fundamental properties, synthesis, and, most importantly, its application in state-of-the-art mass spectrometry workflows, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Core Properties and Identification of this compound
This compound is the isotopically labeled analog of methylamine where all five hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift of +5 (or +6 for the deuteriochloride salt form), making it readily distinguishable from its unlabeled counterpart by mass spectrometry while retaining nearly identical chemical and physical properties.[1] It is most commonly available in two forms: the free base, a gas at room temperature, and the more stable and easily handled deuteriochloride salt.[2]
The choice between the free base and the salt depends on the specific application. The deuteriochloride salt is a white solid, offering greater stability and ease of weighing and dissolution for preparing stock solutions.[2][3]
Table 1: Physicochemical Properties of this compound and its Deuteriochloride Salt
| Property | This compound (Free Base) | This compound Deuteriochloride (Salt) |
| CAS Number | 3767-37-1 | 14779-55-6[4] |
| Chemical Formula | CD₃ND₂ | CD₃ND₂·DCl[3] |
| Molecular Weight | 36.09 g/mol [5] | 73.56 g/mol [2] |
| Synonym(s) | Monothis compound | Methylammonium-d6 chloride[4] |
| Physical Form | Gas[5] | White Solid[3] |
| Boiling Point | -6.3 °C | Not Applicable |
| Melting Point | Not Applicable | 232-234 °C[2] |
| Isotopic Purity | Typically ≥98 atom % D[4] | Typically ≥98 atom % D[3] |
| Mass Shift | M+5 | M+6[2] |
The high isotopic purity (enrichment) of the standard is critical for its function. For reliable results, deuterated standards must have high isotopic enrichment (≥98%) and high chemical purity (>99%).[6] This ensures minimal signal contribution at the mass of the unlabeled analyte, which is paramount for achieving a low limit of quantitation (LLOQ).[7]
Part 2: Synthesis of this compound
As a synthetic molecule, the preparation of this compound requires specialized chemical routes. While various methods exist for synthesizing primary amines, producing a highly deuterated version necessitates the use of deuterated reagents.[8] A practical and effective modern approach involves a multi-step process designed to ensure high isotopic incorporation and chemical yield.[9][10]
One such method employs Boc-protected benzylamine as a starting material, which is then reacted with a deuterated methylation reagent like TsOCD₃ in the presence of a strong base.[9] Subsequent removal of the protecting groups (Boc and benzyl) yields the desired deuterated methylamine, which can be isolated as its hydrochloride salt.[10] This strategic use of protecting groups prevents over-methylation and the formation of secondary or tertiary amine by-products, ensuring a cleaner final product.[10]
Caption: A simplified workflow for the synthesis of this compound Hydrochloride.[9][10]
Part 3: The Core Application: An Internal Standard in Quantitative Mass Spectrometry
The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry (IDMS), and this compound is an exemplary internal standard (IS) for this technique.[7] In LC-MS or GC-MS assays, an ideal IS should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.[11]
The Rationale: Why a Deuterated Standard Excels
-
Correction for Sample Loss: Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the IS. The ratio of the analyte signal to the IS signal remains constant, ensuring accurate quantification.[6]
-
Compensation for Matrix Effects: In complex matrices like plasma or urine, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the deuterated standard has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] This normalization is crucial for robust and reproducible results.[11]
-
Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical process, deuterated internal standards significantly enhance the precision, accuracy, and overall confidence in the quantitative data.[6]
Expert Insights: Potential Pitfalls and Mitigation Strategies
While powerful, the use of deuterated standards requires scientific diligence. A Senior Application Scientist must anticipate and control for potential issues to ensure the integrity of the assay.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] While often minor, a significant shift can lead to differential matrix effects.
-
Mitigation: Method development should confirm co-elution or, if a slight shift exists, ensure that neither the analyte nor the IS peak elutes in a region of severe ion suppression.
-
-
Isotopic (H/D) Exchange: Deuterium atoms on labile sites (like -OH or -NH) can exchange with hydrogen from the solvent or matrix.[7] this compound is specifically designed to minimize this; the deuterium atoms are on the more stable methyl group (CD₃) and the amine (ND₂). The C-D bond is very stable. The N-D bonds are more labile but often exchange rapidly and completely with an aqueous mobile phase, leading to a predictable mass.
-
Mitigation: Always confirm the mass of the IS in the final analytical solution. For this compound, the amine deuterons will readily exchange with protons in a protic solvent, so one would monitor for the CD₃NH₃⁺ ion.
-
-
Cross-Contribution: This occurs when the unlabeled analyte contributes to the IS signal (due to natural M+5 isotopes) or when the IS contains a small amount of unlabeled analyte.[12]
-
Mitigation: Use an IS with high isotopic purity. The M+5 mass shift of this compound provides excellent separation from the natural isotope distribution of the unlabeled analyte, minimizing this risk.
-
Caption: A typical bioanalytical workflow utilizing a stable isotope-labeled internal standard.
Protocol: Use of this compound as an IS in LC-MS/MS
This protocol describes a self-validating system for the quantification of a hypothetical primary amine drug, "Analyte-X," in human plasma.
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Analyte-X and this compound Deuteriochloride separately in methanol.
- From the stock solutions, prepare a series of calibration standards of Analyte-X (e.g., 1-1000 ng/mL) in blank human plasma.
- Prepare a working Internal Standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
- To 50 µL of each plasma calibrator, quality control (QC) sample, and unknown sample, add 150 µL of the working IS solution. The IS solution also acts as the protein precipitation agent.
- Vortex vigorously for 1 minute to ensure complete mixing and protein crashing.
- Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Analysis:
- LC System: Use a C18 reversed-phase column.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This ensures the analytes are protonated for positive ion mode detection.
- MS/MS System: Operate in Multiple Reaction Monitoring (MRM) mode.
- Tune the instrument to find the optimal precursor-to-product ion transitions for both Analyte-X and this compound. For this compound, the precursor ion will be [CD₃NH₃]⁺.
- Monitor at least two transitions per compound for confident identification and quantification.
4. Data Processing and Quantification:
- Integrate the chromatographic peak areas for the primary MRM transition for both Analyte-X and this compound.
- Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte-X) / (Peak Area of this compound).
- Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.
- Determine the concentration of Analyte-X in the QC and unknown samples by interpolating their PAR values from the calibration curve.
Part 4: Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The free base is an extremely flammable gas, while the deuteriochloride salt is classified as harmful if swallowed and causes skin and eye irritation.[13]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid formation of dust when handling the salt form.[13]
-
Storage: Store containers in a cool, dry, and well-ventilated area. The salt should be protected from moisture.[5][13] The free base gas cylinder must be stored upright and secured to prevent falling.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a labeled compound; it is an enabling tool for generating high-quality, reliable, and defensible quantitative data. Its role as an internal standard in mass spectrometry is indispensable for drug metabolism, pharmacokinetics, and clinical bioanalysis. By understanding its core properties, the rationale behind its application, and the best practices for its use, researchers and drug development professionals can leverage this compound to enhance the integrity and accuracy of their analytical workflows, ultimately accelerating the journey from discovery to clinical application.
References
- A Comparative Guide to the Use of Deuterated Internal Standards in Quantitative Analysis. (n.d.). BenchChem.
- This compound deuteriochloride 98 atom % D. (n.d.). Sigma-Aldrich.
- A Technical Guide to Deuterated Internal Standards in Quantitative Analysis. (n.d.). BenchChem.
- This compound 99 atom % D. (n.d.). Sigma-Aldrich.
- This compound DCl. (n.d.). CymitQuimica.
- This compound Deuteriochloride. (n.d.). Pharmaffiliates.
- This compound Deuteriochloride. (n.d.). CookeChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Lee, M. R., Song, Y. S., Hwang, B. H., & Lee, J. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 24(4), 275–280.
- Chemical Safety Data Sheet MSDS / SDS - this compound DEUTERIOCHLORIDE. (n.d.). ChemicalBook.
- Methylamine (D₅, 98%). (n.d.). Cambridge Isotope Laboratories, Inc.
- This compound deuteriochloride 98 atom % D. (n.d.). Sigma-Aldrich.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Safety Data Sheet - this compound DCl. (2015). C/D/N Isotopes.
- This compound 99 atom % D Safety Information. (n.d.). Sigma-Aldrich.
- HPLC Methods for analysis of Methylamine. (n.d.). HELIX Chromatography.
- Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research.
- Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar.
- Finkelstein, J., & Lee, J. (n.d.). Methylamine Hydrochloride. Organic Syntheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound D 98atom 14779-55-6 [sigmaaldrich.com]
- 3. This compound DCl | CymitQuimica [cymitquimica.com]
- 4. This compound D 98atom 14779-55-6 [sigmaaldrich.com]
- 5. isotope.com [isotope.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnisotopes.com [cdnisotopes.com]
Methylamine-d5: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Methylamine-d5 (CD₃ND₂) is a deuterated isotopologue of methylamine, a fundamental primary amine. In this isotopologue, the five hydrogen atoms in the methyl and amino groups are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties, making this compound an invaluable tool in various scientific disciplines, particularly in pharmaceutical research and development.
The strategic incorporation of deuterium into drug candidates, a process known as "deuterium-fortification," can modulate the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile.[1] this compound serves as a crucial building block in the synthesis of such deuterated pharmaceuticals.[1] Furthermore, its distinct mass signature makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, ensuring accuracy and precision in measuring the concentrations of its non-deuterated counterpart in complex biological matrices.[2]
This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed analytical methodologies for its characterization, and a discussion of its key applications in modern research.
Physicochemical Properties of this compound
This compound is commercially available in two primary forms: as a compressed gas (freebase) and as a deuteriochloride salt (this compound DCl), which is a white solid.[3][4] The choice of form depends on the specific application and handling requirements.
Data Presentation: A Comparative Overview
The physical and chemical properties of both forms of this compound are summarized in the table below, with data for the non-deuterated analogue provided for comparison.
| Property | This compound (Gas) | This compound Deuteriochloride (Solid) | Methylamine (Gas) |
| Chemical Formula | CD₃ND₂[4] | CD₃ND₂·DCl[3] | CH₃NH₂[5] |
| Molecular Weight | 36.09 g/mol [4] | 73.56 g/mol [6] | 31.06 g/mol [5] |
| Physical State | Gas at STP[4] | White Solid[3] | Colorless Gas[5] |
| Boiling Point | -6.3 °C (lit.) | Not Applicable | -6.6 °C[7] |
| Melting Point | Not Applicable | 232-234 °C (lit.)[6] | -93.1 °C[7] |
| Isotopic Purity | Typically ≥98 atom % D[4] | Typically ≥98-99 atom % D[3][6] | Not Applicable |
| Solubility | Soluble in water and various organic solvents.[8] | Soluble in water. | Highly soluble in water; soluble in ethanol, methanol, acetone, and ether.[9][10] |
| Density | Not readily available | Not readily available | 1.4 g/L (gas); 0.6624 g/cm³ (liquid at 25°C)[7] |
| CAS Number | 3767-37-1[4] | 14779-55-6[6] | 74-89-5[5] |
Core Applications in Research and Development
The unique properties of this compound make it a versatile tool in the hands of researchers and drug development professionals.
Synthesis of Deuterated Pharmaceuticals
The "deuterium effect" in medicinal chemistry leverages the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a common step in drug metabolism by cytochrome P450 enzymes. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions in a drug molecule, its metabolic stability can be enhanced, leading to:
-
Prolonged half-life: The drug remains in the body for a longer period.
-
Reduced formation of toxic metabolites: Slower metabolism can decrease the production of harmful byproducts.
-
Improved safety and efficacy profile: A more stable metabolic profile can lead to a better therapeutic window.
This compound is a key starting material for introducing a deuterated methylamino group into a drug candidate, a common functional group in many pharmaceuticals.[1]
Logical Relationship: The Deuterium Effect in Drug Metabolism
Caption: The deuterium effect on drug metabolism.
Internal Standard in Quantitative Analysis
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector.
This compound is an excellent internal standard for the quantification of methylamine for the following reasons:
-
Co-elution: It has nearly identical chromatographic behavior to methylamine, meaning it elutes at the same time from the chromatography column.
-
Similar Ionization Efficiency: It ionizes in the mass spectrometer in a very similar manner to methylamine.
-
Mass Differentiation: It is easily distinguished from methylamine by its higher mass-to-charge ratio (m/z).
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[2]
Experimental Workflows: Characterization of this compound
Ensuring the identity, purity, and isotopic enrichment of this compound is critical for its successful application. The following are representative protocols for its characterization.
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated compounds.[6]
Experimental Protocol: qNMR for Isotopic Purity
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key parameters:
-
Sufficiently long relaxation delay (d1) of at least 5 times the T1 of the slowest relaxing proton to ensure full magnetization recovery.
-
A calibrated 90° pulse.
-
An appropriate number of scans for a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Integrate the residual proton signal of the methyl group in this compound and the signal of the internal standard.
-
The isotopic purity can be calculated by comparing the integral of the residual proton signal to the integral of the internal standard, taking into account the number of protons each signal represents and the masses of the compounds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon signal of the CD₃ group in this compound will appear as a triplet due to coupling with the three deuterium atoms, providing definitive confirmation of deuteration at the methyl position.[12] The non-deuterated methylamine will show a singlet.
-
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based characterization of this compound.
Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Introduction:
-
For this compound gas, a gas-tight syringe can be used to inject a small volume into the GC-MS system.
-
For this compound deuteriochloride, a solution can be prepared and injected. The salt will typically dissociate in the hot GC inlet.[13]
-
-
Gas Chromatography (GC) Parameters:
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 10-100).
-
-
Data Analysis:
-
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 36.
-
Common fragments for non-deuterated methylamine include [M-1]⁺ (m/z 30), [CH₂NH₂]⁺, and [CH₃]⁺ (m/z 15).[14] For this compound, the corresponding deuterated fragments will be observed at higher m/z values.
-
Conclusion
This compound is a critical research chemical with significant applications in drug discovery and bioanalysis. Its unique isotopic composition provides a powerful tool for enhancing the metabolic stability of pharmaceuticals and for enabling highly accurate quantitative measurements. A thorough understanding of its physicochemical properties and the application of appropriate analytical techniques are essential for its effective use in a research setting. This guide has provided a comprehensive overview of these aspects to support scientists and researchers in their endeavors.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound deuteriochloride. PubChem. Retrieved from [Link]
-
Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 44(7-8), 266-269. Retrieved from [Link]
-
Cheméo. (n.d.). Methylamine (CAS 74-89-5) - Chemical & Physical Properties. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methylamine. PubChem. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
Rhodium. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Main Uses Of Methylamine? YouTube. Retrieved from [Link]
-
Chemical Processes. (2024). Understanding the Applications and Safety of Methylamine in Chemical Processes. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is Methylamine Synthesized? YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: methylamine. Retrieved from [Link]
-
Chemcess. (2024). Methylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000164). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem high-resolution mass spectrometry analysis of peptide V Me.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methylamine. PubChem. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Methylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. Sixty Solvents [chem.rochester.edu]
- 10. 74-89-5 CAS MSDS (Methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methylamine-d5: An In-Depth Technical Guide for Advanced Drug Development
Executive Summary
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the robust application of Methylamine-d5. With full editorial control, this document moves beyond a standard data sheet to provide a deep, practical understanding of this critical reagent. We will explore the fundamental physicochemical properties of this compound, with a detailed focus on its molecular weight and isotopic purity. The core of this guide is dedicated to its primary role as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, a cornerstone of modern bioanalysis. Furthermore, we will delve into its utility in elucidating drug metabolism pathways. This guide integrates field-proven insights with technical accuracy, offering self-validating protocols and grounding all claims in authoritative, verifiable references.
Core Molecular Attributes of this compound
This compound is the deuterated isotopologue of methylamine, where all five hydrogen atoms are substituted with deuterium. This isotopic substitution provides a significant mass shift with negligible impact on the compound's chemical reactivity and chromatographic behavior, making it an ideal internal standard for mass spectrometry-based quantification.
Chemical Identity and Properties
-
Chemical Name: this compound
-
Chemical Formula: CD₃ND₂[1]
-
Appearance: Typically supplied as a gas or a solution.
Isotopic Purity and Its Critical Role
The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity. Commercially available this compound typically boasts an isotopic purity of 98-99 atom % D.[1][2][3] High isotopic purity is essential to prevent signal interference from the unlabeled analyte.[4][5] Regulatory guidelines, such as the ICH M10 on bioanalytical method validation, emphasize the importance of using highly pure stable isotope-labeled standards and verifying the absence of the unlabeled analyte.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CD₃ND₂ | [1] |
| Molecular Weight | 36.09 g/mol | [1][2][3] |
| CAS Number | 3767-37-1 | [2][3] |
| Typical Isotopic Purity | ≥98 atom % D | [1][2][3] |
| Boiling Point | -6.3 °C (of unlabeled methylamine) | [2][3] |
Application as a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[6] It is the recommended approach by regulatory bodies for its ability to correct for variability during sample processing and analysis.[4][7]
The Principle of Isotope Dilution Mass Spectrometry
This compound is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the very beginning of the sample preparation workflow.[5] Because this compound is chemically almost identical to the endogenous (unlabeled) methylamine, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability as the analyte.[8][9][10] By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate and precise quantification can be achieved.
Bioanalytical Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of an analyte where methylamine is a relevant metabolite, using this compound as the internal standard.
Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Role in Mechanistic Drug Metabolism Studies
This compound can be instrumental in elucidating metabolic pathways, particularly those involving N-demethylation. When a drug candidate containing an N-methyl group is synthesized with a deuterated methyl group (using a precursor like this compound), the fate of this group can be traced through metabolic transformations. The presence of the deuterium label in a downstream metabolite provides direct evidence of the metabolic pathway.
Furthermore, understanding the endogenous metabolism of methylamine itself can be relevant in certain disease states. For instance, methylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO) to formaldehyde, a cytotoxic product.[11][12] This pathway has been studied in the context of vascular damage in diabetes.[11]
Synthesis and Quality Control of this compound
The synthesis of high-purity this compound is a multi-step process that requires careful control to ensure high isotopic enrichment and chemical purity.
Synthetic Approaches
Several methods for the synthesis of deuterated methylamine have been reported. One common approach involves the reduction of deuterated nitromethane. This process can be repeated to achieve higher levels of deuteration.[13] Another method utilizes a protecting group strategy, starting with Boc-benzylamine and reacting it with a deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃).[13][14] This method is advantageous as it can prevent the formation of tri- and tetra-substituted byproducts.[3][13]
Caption: Conceptual overview of two common synthetic routes for this compound.
Quality Control and Isotopic Purity Verification
Rigorous quality control is essential to ensure the reliability of this compound as an internal standard. Key quality attributes include:
-
Identity Confirmation: Verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
-
Chemical Purity: Assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect and quantify any non-isotopically labeled impurities.
-
Isotopic Purity and Distribution: Determined by MS, which can resolve the different isotopologues (d₀ to d₅) and calculate the percentage of the desired d₅ species. It is crucial to ensure that the contribution of unlabeled methylamine (d₀) in the internal standard is negligible to avoid compromising the accuracy of the assay at the lower limit of quantification.
Exemplar Protocol: Quantification of a Hypothetical Analyte in Human Plasma
This section provides a detailed, step-by-step methodology for the quantification of a hypothetical analyte that is metabolized to methylamine, using this compound as the internal standard.
Objective: To accurately quantify the concentration of "Analyte X" in human plasma samples using an isotope dilution LC-MS/MS method.
5.1. Materials and Reagents
-
"Analyte X" reference standard
-
This compound (SIL-IS), ≥98% isotopic purity
-
Control human plasma (with K₂EDTA)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
96-well protein precipitation plates
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
LC-MS/MS system with electrospray ionization (ESI) source
5.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of "Analyte X" and this compound in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions of "Analyte X" by serial dilution of the stock solution. Spike these into control human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile containing 0.1% formic acid.
5.3. Sample Preparation Procedure
-
Aliquot 50 µL of plasma samples (calibrators, QCs, or unknowns) into a 96-well plate.
-
Add 150 µL of the internal standard working solution to each well. This step simultaneously adds the IS and precipitates plasma proteins.
-
Vortex the plate for 5 minutes at high speed.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
5.4. LC-MS/MS Conditions
-
LC System:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS System:
-
Ionization: ESI positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for "Analyte X" and this compound. For example:
-
Analyte X: [M+H]⁺ → specific product ion
-
This compound: 37.1 → specific product ion
-
-
5.5. Data Analysis and Acceptance Criteria
-
Integrate the peak areas for the MRM transitions of "Analyte X" and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by performing a linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.
-
Quantify "Analyte X" in the QC and unknown samples using the regression equation.
-
The accuracy of the back-calculated concentrations of the calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Conclusion
This compound is a powerful and essential tool in the modern drug development laboratory. Its utility as a stable isotope-labeled internal standard provides the foundation for robust, accurate, and precise bioanalytical methods, ensuring the integrity of pharmacokinetic and toxicokinetic data submitted for regulatory review. A comprehensive understanding of its molecular properties, synthesis, and proper implementation within validated analytical frameworks is paramount for its effective application. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively integrate this compound into their drug development programs.
References
-
A practical synthesis of deuterated methylamine and dimethylamine. (2021). ResearchGate. Available at: [Link]
- Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. Google Patents.
- Preparation methods of methyl-D3-amine and salts thereof. Google Patents.
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. PubMed. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Available at: [Link]
-
Stable Isotope-labeled Standards. Amerigo Scientific. Available at: [Link]
-
Quality control of imbalanced mass spectra from isotopic labeling experiments. PubMed. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. PubMed. Available at: [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]
-
Further studies on the metabolism of methylamine by semicarbazide-sensitive amine oxidase activities in human plasma, umbilical artery and rat aorta. PubMed. Available at: [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Institutes of Health. Available at: [Link]
-
Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. PubMed. Available at: [Link]
-
Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Stability and Storage of Methylamine-d5
Introduction
Stable isotope-labeled (SIL) compounds are indispensable tools in modern scientific research, particularly in drug metabolism, pharmacokinetic studies, and quantitative analysis using mass spectrometry.[1][2][3][4] this compound (CD₃ND₂), a deuterated isotopologue of methylamine, serves as a critical internal standard and synthetic building block. The incorporation of five deuterium atoms provides a significant mass shift (M+5 for the free base, M+6 for the fully deuterated salt), making it easily distinguishable from its unlabeled counterpart without altering its fundamental chemical properties.[1]
Chemical and Physical Properties
This compound is commercially available in two primary forms: the free base, which is a gas at room temperature, and its deuterated hydrochloride salt (this compound deuteriochloride), a more stable and easily handled solid.[6] Understanding the distinct properties of each is fundamental to their proper management.
| Property | This compound (Free Base) | This compound Deuteriochloride (Salt) |
| Synonyms | Monothis compound, (Pentadeuteriomethyl)amine | Methylammonium-d6 chloride |
| Molecular Formula | CD₃ND₂ | CD₃ND₂·DCl |
| CAS Number | 3767-37-1[6][7] | 14779-55-6[8][9] |
| Molecular Weight | ~36.09 g/mol [6] | ~73.56 g/mol |
| Appearance | Colorless gas[10] | White to off-white solid/crystals[8][10] |
| Boiling Point | -6.3 °C (lit.)[7] | Not Applicable |
| Melting Point | -93 °C (lit.)[10] | 232-234 °C (lit.) |
| Isotopic Purity | Typically ≥98-99 atom % D[6][7] | Typically ≥98-99 atom % D[8][9] |
Core Factors Influencing Stability
The stability of any chemical compound, including isotopically labeled ones, is not absolute. It is a function of its inherent molecular structure and its interaction with the surrounding environment. For this compound, several key factors must be meticulously controlled.[5][11]
Caption: Key environmental factors affecting this compound stability.
Temperature
Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of chemical degradation.[11][12] While the solid deuteriochloride salt is generally stable at room temperature, long-term storage at cooler, more consistent temperatures is recommended to maximize its shelf life.[10][12] The gaseous form is stored under pressure and may explode if heated.[6]
Moisture and Hydrogen-Deuterium (H-D) Exchange
Moisture is a primary adversary to the stability of deuterated compounds, especially salts like this compound deuteriochloride, which are often hygroscopic (tend to absorb moisture from the air).[10][12][13]
-
Causality: The presence of water (H₂O) provides a ready source of protons that can exchange with the deuterium atoms on the amine group (N-D).[3][5] While the carbon-deuterium (C-D) bonds are significantly more stable and less prone to exchange, the N-D bonds are labile.[3][5] This exchange directly reduces the isotopic enrichment of the compound, compromising its function as an internal standard.[5]
Light
Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, potentially leading to the formation of impurities and degradation of the primary compound.[11][12]
Oxygen
For the free amine, exposure to oxygen can lead to oxidation, forming byproducts such as formaldehyde and ammonia.[12] While the hydrochloride salt is more resistant to oxidation, it is still best practice to minimize its exposure to air.
Recommended Storage Conditions
The optimal storage strategy depends on the form of the compound and the intended duration of storage. The overarching principles are to keep the compound cool, dry, dark, and, when possible, under an inert atmosphere.[5][10]
| Condition | Short-Term Storage (Working Stock) | Long-Term Storage (Reference Stock) | Causality & Rationale |
| Temperature | Room Temperature[6][9][14] or 2-8 °C[15] | 2-8 °C or -20 °C[5] | Lower temperatures slow down potential degradation pathways.[11][12] |
| Atmosphere | Tightly sealed container.[10] | Tightly sealed container under inert gas (Nitrogen or Argon).[5] | Prevents exposure to atmospheric moisture and oxygen, minimizing H-D exchange and oxidation.[12] |
| Light | Store in an amber vial or protected from light.[6] | Store in the dark (e.g., within secondary packaging in a freezer).[5][10] | Prevents light-induced photodegradation.[12] |
| Container | Tightly closed, appropriate material (e.g., amber glass vial).[10] | High-integrity, tightly sealed containers (e.g., screw-cap vials with PTFE-lined septa). | Ensures a robust barrier against environmental factors, especially moisture.[16] |
Note on Gaseous Form: this compound gas is supplied in pressurized lecture bottles and should be stored upright in a well-ventilated, cool area, away from sources of ignition, as it is extremely flammable.[7]
Protocols for Handling and Solution Preparation
Proper handling techniques are as crucial as storage conditions. Every time the primary container is opened, there is a risk of introducing contaminants like moisture and air.
Caption: Experimental workflow for handling this compound salt.
Step-by-Step Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a standard stock solution from this compound deuteriochloride solid, a common procedure for creating an internal standard for quantitative analysis.
-
Equilibration: Remove the sealed container of this compound deuteriochloride from its long-term storage location (-20°C or 2-8°C). Place it in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes.
-
Inert Atmosphere Transfer: If available, transfer the equilibrated container into an inert atmosphere glove box flushed with dry nitrogen or argon. This provides the ideal environment for handling hygroscopic and sensitive materials.[17][18]
-
Weighing: Open the container and accurately weigh the required amount of the crystalline solid into a clean, dry volumetric flask or vial using a calibrated analytical balance. Perform this step as quickly as possible to minimize exposure to the atmosphere.
-
Dissolution: Add a high-purity, anhydrous aprotic solvent (e.g., methanol, acetonitrile) to the flask.[5] Avoid protic solvents like water or ethanol for stock solutions, as they can facilitate H-D exchange over time.[5]
-
Homogenization: Tightly cap the flask and mix thoroughly by vortexing or sonicating until all the solid has completely dissolved.
-
Storage of Stock Solution: Transfer the stock solution to a tightly sealed amber vial with a PTFE-lined cap. Store the solution at -20°C for long-term stability.[5]
Assessment of Stability and Purity
Even under ideal conditions, it is prudent to periodically verify the integrity of the standard.
-
Recommended Re-analysis: Many suppliers suggest that the compound should be re-analyzed for chemical purity after a set period, such as three years, before use.[9]
-
Visual Inspection: For the solid salt, check for any change in color or for clumping, which could indicate moisture absorption.[13]
-
Analytical Verification: The most reliable method for assessing stability is through analytical techniques.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight and isotopic distribution, verifying that no significant H-D exchange has occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is highly sensitive for detecting the presence of proton-containing impurities or the replacement of deuterium with protons.
-
Conclusion
The integrity of research data derived from studies using this compound is directly linked to the stability of the compound itself. While the carbon-deuterium bonds provide inherent stability, the compound is susceptible to degradation from environmental factors, primarily moisture, which can compromise its critical isotopic purity through H-D exchange. By adhering to the storage and handling protocols outlined in this guide—specifically, by ensuring the compound is stored in a cool, dry, and dark environment and by preventing moisture ingress during handling—researchers can protect their investment and ensure the continued accuracy and reliability of their experimental results.
References
-
Shaanxi Bloom Tech Co., Ltd. Does Methylamine Go Bad?. [Link]
-
Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Methylamine 25/30% solution. [Link]
-
ASDReports. Stable Isotope Labeled Compounds - Global Forecast 2024-2030. [Link]
-
Anonymous. CERTIFICATE OF ANALYSIS - Methylamine. [Link]
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]
-
Semantic Scholar. Stability and storage of compounds labelled with radioisotopes. [Link]
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]
-
Durlite. Top 5 Factors Affecting Chemical Stability. [Link]
-
PubMed. Stability of Hydrated Methylamine: Structural Characteristics and H2N···H-O Hydrogen Bonds. [Link]
-
Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. [Link]
-
ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. [Link]
-
PubMed. Formaldehyde Produced Endogenously via Deamination of Methylamine. A Potential Risk Factor for Initiation of Endothelial Injury. [Link]
-
QbD Group. 4 Factors Influencing the Stability of Medicinal Products. [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. Stable Isotope Labeled Compounds - Global Forecast 2024-2030 | MRR-3D2FD205CE4E [asdreports.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isotope.com [isotope.com]
- 7. This compound D 99atom 3767-37-1 [sigmaaldrich.com]
- 8. This compound DCl | CymitQuimica [cymitquimica.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. isotope.com [isotope.com]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. labinsights.nl [labinsights.nl]
- 18. chromservis.eu [chromservis.eu]
A Technical Guide to the Procurement and Application of Methylamine-d5 for Pharmaceutical Research
This guide provides an in-depth technical overview of Methylamine-d5, a critical deuterated reagent for researchers, scientists, and drug development professionals. We will explore the nuances of selecting a commercial supplier, the importance of rigorous quality control, and the practical applications of this versatile compound in modern pharmaceutical research.
The Strategic Importance of Deuterated Compounds in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical sciences. The strategic replacement of hydrogen with deuterium in a drug candidate can significantly alter its metabolic profile. This "deuterium effect" can lead to a reduced rate of metabolic breakdown, potentially improving a drug's half-life and reducing the formation of toxic metabolites.[1] this compound, with its fully deuterated methyl and amine groups, serves as a key building block in the synthesis of these next-generation therapeutics. Furthermore, its distinct mass makes it an ideal internal standard for pharmacokinetic and bioanalytical studies.[2][3][4][5][6]
Commercial Suppliers of this compound: A Comparative Analysis
The selection of a reliable commercial supplier is paramount to ensuring the quality and consistency of your research. Several reputable suppliers specialize in stable isotope-labeled compounds. Below is a comparative table of leading suppliers for this compound and its common salt form, this compound deuteriochloride.
| Supplier | Product Name | Form | CAS Number | Isotopic Purity | Additional Information |
| Sigma-Aldrich (Merck) | This compound | Gas | 3767-37-1 | ≥99 atom % D | Available in lecture bottles.[7] |
| This compound deuteriochloride | Solid | 14779-55-6 | ≥98 atom % D | Also known as Methylammonium-d6 chloride.[8] | |
| Cambridge Isotope Laboratories, Inc. (CIL) | Methylamine (D₅, 98%) | Gas | 3767-37-1 | ≥98% | A leading producer of stable isotopes and their compounds.[9][10] |
| CDN Isotopes | This compound (gas) | Gas | 3767-37-1 | 98 atom % D | Packaged under pressure, requires careful handling.[11][12] |
| This compound DCl | Solid | 14779-55-6 | 99 atom % D | Stable under recommended storage conditions.[13] | |
| Toronto Research Chemicals (TRC) | This compound DCl | Solid | 14779-55-6 | Not specified | Part of their extensive portfolio of bio-chemicals.[14][15][16][17] |
The "Why" Behind the Synthesis: Ensuring Isotopic Purity
Understanding the synthesis of this compound is crucial for appreciating the potential impurities and the necessity of stringent quality control. A common synthetic route involves the use of a deuterated methylating agent with a protected nitrogen source. For instance, Boc-benzylamine can be reacted with a deuterated methylating agent like TsOCD3, followed by deprotection to yield the desired product.[1][18] This multi-step process can introduce isotopic and chemical impurities. Therefore, self-validating quality control protocols are not just recommended; they are essential.
Quality Control Protocols: A Self-Validating System
Ensuring the isotopic and chemical purity of this compound is critical for its effective use. Here, we outline detailed protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 1: Quantification of Isotopic Purity by ¹H NMR Spectroscopy
Objective: To determine the percentage of deuterium incorporation by quantifying the residual proton signals.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of an internal standard (e.g., benzoic acid) and the this compound sample into an NMR tube. Dissolve the mixture in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Ensure the relaxation delay is adequate for quantitative analysis (typically 5 times the longest T1).
-
Data Processing: Integrate the residual proton signal of the methyl group in this compound and a well-resolved signal from the internal standard.
-
Calculation: The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the internal standard, taking into account the number of protons each signal represents and the respective molecular weights.
Caption: Workflow for ¹H NMR based isotopic purity determination.
Protocol 2: Verification of Molecular Weight and Isotopic Distribution by Mass Spectrometry
Objective: To confirm the molecular weight of this compound and assess the distribution of its isotopologues.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent compatible with the ionization technique (e.g., methanol for ESI).
-
Instrument Setup: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode. For the free base, the [M+H]⁺ ion will be observed. For the hydrochloride salt, the cation [M]⁺ will be detected.
-
Data Analysis: Analyze the isotopic cluster of the molecular ion. The most abundant peak should correspond to the fully deuterated species. The relative intensities of the other peaks in the cluster (M+1, M+2, etc., due to natural abundance of ¹³C and any residual protons) can be compared to the theoretical distribution to confirm the isotopic enrichment.
Caption: Workflow for HRMS analysis of this compound.
Field-Proven Applications in Drug Development
Use as an Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is considered the "gold standard".[4] this compound is an excellent choice as a precursor for synthesizing deuterated metabolites that can be used as internal standards. Its key advantages include:
-
Co-elution: The deuterated standard co-elutes with the non-deuterated analyte, ensuring that any matrix effects or variations in instrument response are compensated for.[2]
-
Similar Ionization Efficiency: It exhibits nearly identical ionization efficiency to the analyte, leading to more accurate and precise quantification.[3]
-
Reduced Variability: The use of a deuterated internal standard minimizes variability arising from sample extraction and handling.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. This compound D 99atom 3767-37-1 [sigmaaldrich.com]
- 8. This compound D 98atom 14779-55-6 [sigmaaldrich.com]
- 9. isotope.com [isotope.com]
- 10. isotope.com [isotope.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 15. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]
- 16. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 17. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Leveraging Methylamine-d5 for High-Precision Quantitative Mass Spectrometry
Abstract
In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for precision and accuracy in quantitative analysis is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantification, effectively mitigating experimental variabilities that can compromise data integrity.[1] This guide provides an in-depth exploration of Methylamine-d5 (CD₃ND₂), a deuterated stable isotope-labeled internal standard (SIL-IS), and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. We will delve into the core principles of IDMS, provide detailed, field-proven protocols for sample preparation and analysis, and discuss the critical considerations that ensure robust and reliable results for researchers, scientists, and drug development professionals.
The Foundational Principle: Why Deuterated Standards are Superior
Quantitative mass spectrometry is susceptible to several sources of error, including sample loss during extraction, variability in instrument injection volume, and matrix effects, which can cause ion suppression or enhancement.[2][3] To achieve accurate quantification, an internal standard (IS) is employed to normalize these variations. While structurally similar analog compounds can be used, the ideal IS is a stable isotope-labeled version of the analyte itself.[4]
This compound is the deuterated analogue of methylamine, where five hydrogen atoms have been replaced with deuterium. This substitution results in a mass increase of 5 Daltons, making it easily distinguishable from the native analyte by a mass spectrometer. However, its physicochemical properties—such as polarity, extraction recovery, and chromatographic retention time—remain nearly identical to the unlabeled methylamine.[5][6]
This near-identical behavior is the cornerstone of Isotope Dilution Mass Spectrometry.[1] By adding a known quantity of this compound to a sample at the earliest stage of preparation, both the analyte and the IS are subjected to the same experimental conditions. Any loss or variation experienced by the analyte is mirrored by a proportional loss or variation in the IS.[1] The mass spectrometer measures the ratio of the analyte's signal intensity to that of the IS. Because this ratio remains constant regardless of sample loss or matrix effects, it allows for highly accurate and precise calculation of the analyte's concentration.[7]
Key Advantages of this compound as an Internal Standard:
-
Compensates for Matrix Effects : Co-elution with the analyte ensures both experience the same degree of ion suppression or enhancement, neutralizing the effect.[2][6]
-
Corrects for Sample Preparation Variability : Any analyte lost during extraction, evaporation, or reconstitution steps is accounted for by a proportional loss of the deuterated standard.[3][5]
-
Improves Precision and Accuracy : By normalizing for variations, the use of a SIL-IS significantly reduces the coefficient of variation (%CV) and improves bias in quantitative assays.[4]
-
Regulatory Acceptance : The use of deuterated internal standards is recognized and often expected by regulatory bodies like the FDA and EMA for bioanalytical method validation.[6]
Physicochemical Profile: this compound
A thorough understanding of the internal standard's properties is crucial for its effective implementation.
| Property | Value | Source |
| Chemical Formula | CD₃ND₂ | [8] |
| Synonyms | Monothis compound | [9] |
| CAS Number | 3767-37-1 | [8] |
| Molecular Weight | 36.09 g/mol | [8] |
| Isotopic Purity | Typically ≥98-99 atom % D | [8] |
| Boiling Point | -6.3 °C (lit.) | |
| Mass Shift vs. Analyte | M+5 |
Application Protocol: Quantification of Methylamine in Human Plasma
This section provides a comprehensive, step-by-step protocol for the quantification of methylamine in a complex biological matrix, such as human plasma, using this compound as the internal standard. This workflow is broadly applicable to many small molecules where a deuterated standard is available.
Workflow Overview
The entire process, from sample receipt to final data, can be visualized as a sequential workflow. Each step is designed to ensure the integrity of the final quantitative result.
Caption: High-level workflow for quantitative analysis using a deuterated internal standard.
Part A: Detailed Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with analysis.[10]
Materials:
-
Human plasma samples, calibration standards, and quality controls (QCs).
-
This compound Internal Standard (IS) working solution (e.g., 100 ng/mL in 50:50 Methanol:Water).
-
Methylamine analyte stock solution for calibration standards.
-
Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Microcentrifuge tubes (1.5 mL).
Procedure:
-
Aliquoting: Pipette 100 µL of each plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound IS working solution to every tube (except for "double blank" samples). Causality: Adding the IS at this initial stage is critical to ensure it undergoes all subsequent preparation steps alongside the analyte, thereby accounting for any variability or loss.[11]
-
Vortexing: Briefly vortex each tube for 5-10 seconds to ensure the IS is thoroughly mixed with the plasma.
-
Precipitation: Add 300 µL of ice-cold ACN with 0.1% Formic Acid to each tube. The cold temperature enhances the precipitation of proteins.
-
Vortexing for Precipitation: Vortex vigorously for 1 minute. This ensures complete denaturation and precipitation of plasma proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully pipette 250 µL of the clear supernatant into a new, clean tube or a 96-well plate. Be careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. This solution should be compatible with the initial mobile phase conditions to ensure good peak shape.[12]
-
Final Vortex & Centrifugation: Vortex for 30 seconds and centrifuge for 5 minutes to pellet any remaining particulates before transferring the final solution to autosampler vials for LC-MS/MS analysis.
Part B: LC-MS/MS Instrumental Analysis
The following are typical starting parameters that must be optimized for your specific instrument and analyte.
Example Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 Column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Example Tandem Mass Spectrometry (MS/MS) Parameters:
Parameter optimization (tuning) is performed by infusing a solution of the analyte and the IS separately to find the optimal settings for precursor ion selection and fragmentation.[13][14] The method is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
| Parameter | Methylamine (Analyte) | This compound (IS) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (Q1, m/z) | 32.1 | 37.1 |
| Product Ion (Q3, m/z) | 30.1 | 35.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 (Optimize) | 15 (Optimize) |
| Declustering Potential (V) | 40 (Optimize) | 40 (Optimize) |
Note: The precursor ion for methylamine (MW ~31.06) is the protonated molecule [M+H]⁺.[9][15] The product ion corresponds to the common loss of a hydrogen radical.[16] For this compound (MW ~36.09), the precursor is [M+H]⁺ and the product ion corresponds to the loss of a deuterium radical.
Part C: Data Processing & Quantification
The principle of quantification relies on the constant relationship between the analyte and its co-eluting, isotopically labeled internal standard.
Caption: The principle of quantification using an internal standard in IDMS.
-
Calibration Curve Construction: A series of calibration standards with known concentrations of methylamine (e.g., 1, 5, 10, 50, 100, 500 ng/mL) are prepared in the same biological matrix (e.g., blank plasma) and processed alongside the unknown samples.
-
Peak Area Ratio Calculation: For each standard and sample, the instrument software integrates the chromatographic peaks for both the methylamine and this compound MRM transitions to determine their respective peak areas. The peak area ratio (Analyte Area / IS Area) is then calculated.
-
Regression Analysis: A calibration curve is generated by plotting the peak area ratio (y-axis) against the known concentration of the analyte (x-axis). A linear regression with a weighting factor (commonly 1/x or 1/x²) is applied to the data.
-
Concentration Determination: The peak area ratios from the unknown samples are then used to back-calculate their respective methylamine concentrations using the regression equation derived from the calibration curve.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Course Hero.
- AptoChem. (n.d.).
- ResolveMass Laboratories Inc. (2025).
- Benchchem. (2025).
- Cambridge Isotope Laboratories, Inc. (n.d.). Methylamine (D₅, 98%).
- Benchchem. (2025).
-
Wang, Z., et al. (2014). Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. PubMed. [Link]
- Doc Brown's Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.).
-
Strashnov, I., et al. (2021). An isotope dilution liquid chromatography-mass spectrometry method for detection of melamine in milk powder. PubMed. [Link]
- Benchchem. (2025). The Gold Standard in Quantitative Analysis: A Comparative Guide to Cyclopropylamine-d5 as an Internal Standard.
- IMM Instrument Guides. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Methylamine. PubChem Compound Database. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
- Shimadzu. (n.d.).
-
National Institute of Standards and Technology. (n.d.). Methylamine. NIST Chemistry WebBook. [Link]
- Thermo Fisher Scientific. (n.d.).
-
Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. PubMed Central. [Link]
-
Phenomenex. (2018). Mass Spectrometry Tutorial: How to Tune Your Analytes. YouTube. [Link]
- Sigma-Aldrich. (n.d.).
-
Waters Corporation. (2019). LC-MS/MS Education Series: Analyte Tuning. YouTube. [Link]
-
Rocci, M. L., & De B. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. [Link]
-
Gkokari, A., et al. (2023). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. MDPI. [Link]
-
Korfmacher, W. A. (2005). LC/MS applications in drug development. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
- 9. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Methylamine [webbook.nist.gov]
- 16. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Enhancing LC-MS/MS Performance for Primary Amines using Isotope-Coded Derivatization with Methylamine-d5
Abstract
The quantitative analysis of small, polar molecules containing primary or secondary amine functional groups, such as catecholamines and other neurotransmitters, presents significant challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Issues including poor retention on reversed-phase columns, low ionization efficiency, and susceptibility to matrix effects can compromise assay sensitivity and reliability. This application note details a robust sample preparation strategy employing Methylamine-d5 in an isotope-coded derivatization workflow. This approach serves a dual purpose: it chemically modifies the target analytes to improve their chromatographic and mass spectrometric properties while simultaneously creating a stable isotope-labeled internal standard (SIL-IS) in situ. We provide a comprehensive protocol for the analysis of primary amines in a biological matrix, demonstrating enhanced sensitivity, selectivity, and quantitative accuracy.
Introduction: The Challenge of Small Amine Analysis
Many endogenous compounds and pharmaceutical drugs, such as catecholamines, amino acids, and amphetamines, are critical biomarkers in clinical research and drug development.[1][2] However, their inherent polarity and low molecular weight make them difficult to analyze using standard reversed-phase LC-MS/MS methods.[3][4] These molecules often exhibit poor retention, eluting near the solvent front with other polar matrix components, which can lead to significant ion suppression or enhancement.[5][6]
Chemical derivatization is a powerful strategy to overcome these limitations. By covalently modifying the analyte, its physicochemical properties can be altered to be more favorable for LC-MS/MS analysis.[7] This typically involves increasing the analyte's hydrophobicity and molecular weight, leading to improved chromatographic retention and moving the precursor ion to a less crowded region of the mass spectrum.[8]
Furthermore, the "gold standard" for quantitative accuracy in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10] A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), giving it a distinct mass. Because it co-elutes and experiences identical ionization effects as the analyte, it effectively normalizes for variability during sample preparation and analysis, correcting for matrix effects and improving precision.[11][12]
This guide describes a method that combines these two powerful techniques through isotope-coded derivatization using this compound.
Principle: Dual-Function Derivatization with this compound
The core of this methodology is a derivatization reaction that not only improves the analytical characteristics of the target amine but also incorporates a stable isotope label for robust quantification. We utilize a bifunctional coupling agent, such as cyanuric chloride, which first reacts with the target amine in the sample. Subsequently, a second nucleophilic substitution is performed with either standard ("light") methylamine for calibration standards and quality controls (QCs) or deuterated ("heavy") this compound to generate the internal standard.[13]
This "isotope-coded" approach offers several advantages:
-
Improved Chromatography: The resulting derivative is significantly less polar than the original amine, allowing for better retention and separation on standard C18 columns.
-
Enhanced MS Sensitivity: The derivatization tag can improve the analyte's gas-phase basicity, leading to more efficient protonation and a stronger signal in positive electrospray ionization (ESI) mode.
-
Ideal Internal Standardization: The analyte and the SIL-IS are derivatized in the same way, differing only by the five deuterium atoms on the methylamine tag. This ensures they have nearly identical extraction recoveries, chromatographic retention times, and ionization responses, providing the most effective correction for matrix effects.[12][14] The mass shift of 5 Da is sufficient to prevent isotopic crosstalk.[11]
Caption: General chemical derivatization pathway for a primary amine.
Application Protocol: Quantification of a Primary Amine in Human Plasma
This protocol provides a step-by-step method for the analysis of a model primary amine analyte in human plasma. The workflow is designed to be robust and adaptable for various amine-containing compounds.
3.1. Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| This compound hydrochloride | 99 atom % D | Sigma-Aldrich | For internal standard (IS) preparation. |
| Methylamine hydrochloride | ≥98% | Sigma-Aldrich | For calibrator and QC derivatization. |
| Model Amine Analyte | ≥98% | Sigma-Aldrich | e.g., Dopamine, Aniline, etc. |
| Cyanuric Chloride | ≥99% | Sigma-Aldrich | Coupling agent. |
| Human Plasma, K2EDTA | Pooled, Drug-Free | Reputable Bio-supplier | For calibrators and QCs. |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific | For protein precipitation & mobile phase. |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific | For stock solutions. |
| Formic Acid (FA) | LC-MS Grade | Fisher Scientific | Mobile phase modifier. |
| Sodium Bicarbonate | Reagent Grade | Sigma-Aldrich | Buffer for derivatization. |
| Water | LC-MS Grade | Milli-Q® System | |
| 1.5 mL Microcentrifuge Tubes | - | Eppendorf | |
| 96-well Collection Plates | - | Waters | For final extracts. |
3.2. Preparation of Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of the model amine analyte in 10 mL of 50:50 MeOH:Water.
-
"Light" Methylamine Solution (10 mM): Dissolve 6.75 mg of methylamine hydrochloride in 10 mL of 0.1 M sodium bicarbonate buffer (pH ~9.0). Prepare fresh.
-
"Heavy" this compound IS Solution (10 mM): Dissolve 7.25 mg of this compound hydrochloride in 10 mL of 0.1 M sodium bicarbonate buffer (pH ~9.0). This will be used to generate the derivatized IS.
-
Coupling Agent Solution (10 mM): Dissolve 18.4 mg of cyanuric chloride in 10 mL of ACN. Prepare fresh and keep on ice.
-
Calibration Standards & QCs: Serially dilute the Analyte Stock in drug-free human plasma to achieve the desired concentration range (e.g., 0.5 - 500 ng/mL).
3.3. Sample Preparation Workflow
The following procedure should be applied to all samples, calibration standards, and QCs.
Caption: Sample preparation and derivatization workflow.
Step-by-Step Protocol:
-
Aliquoting: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a pre-prepared, derivatized this compound internal standard solution to every tube. (Note: The IS is derivatized separately in buffer and diluted to a working concentration).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[15][16]
-
Mixing & Centrifugation: Vortex the tubes vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube or well in a 96-well plate.
-
Derivatization Reaction:
-
Add 20 µL of the "Light" Methylamine Solution (for calibrators, QCs, and unknowns).
-
Add 20 µL of the Coupling Agent Solution .
-
Seal the plate/tubes and vortex briefly.
-
Incubate at 60°C for 30 minutes to drive the reaction to completion.
-
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A). Mix thoroughly.[17]
-
Analysis: Transfer to an autosampler vial or use the 96-well plate directly for injection into the LC-MS/MS system.
3.4. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Waters Xevo TQ-S micro |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Source Temp. | 150°C |
| Data Mode | Multiple Reaction Monitoring (MRM) |
LC Gradient:
| Time (min) | %A | %B | Curve |
| 0.0 | 95 | 5 | Initial |
| 0.5 | 95 | 5 | 6 |
| 4.0 | 5 | 95 | 6 |
| 5.0 | 5 | 95 | 6 |
| 5.1 | 95 | 5 | 6 |
| 6.0 | 95 | 5 | 6 |
Hypothetical MRM Transitions (for derivatized Dopamine):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) |
| Derivatized Dopamine | 295.1 | 163.1 (quantifier) | 30 | 18 |
| Derivatized Dopamine | 295.1 | 137.1 (qualifier) | 30 | 25 |
| Derivatized Dopamine-IS (d5) | 300.1 | 168.1 (quantifier) | 30 | 18 |
Method Validation and Trustworthiness
A robust analytical method must be validated to ensure its performance is reliable. The use of a high-quality SIL-IS, such as one generated with this compound, is critical for meeting stringent validation criteria set by regulatory bodies.[6][9] Key parameters to assess include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.
-
Linearity: Establishing a calibration curve and demonstrating a linear response over the desired concentration range.
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: The SIL-IS is essential for evaluating and correcting for ion suppression or enhancement. The analyte/IS peak area ratio should remain consistent across different lots of biological matrix.[14]
-
Recovery and Stability: Ensuring the analyte is not lost during sample processing and is stable under various storage conditions.
Conclusion
The use of this compound in an isotope-coded derivatization strategy is a highly effective solution for the quantitative LC-MS/MS analysis of primary and secondary amines in complex biological matrices. This approach simultaneously enhances the chromatographic behavior and mass spectrometric response of challenging polar analytes while incorporating a "gold standard" stable isotope-labeled internal standard. The provided protocol offers a validated, self-validating framework that ensures the highest degree of accuracy, precision, and trustworthiness for researchers, scientists, and drug development professionals.
References
-
Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. (n.d.). MDPI. [Link]
-
Davison, A. S. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Chen, Y. H., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Journal of Chromatography A. [Link]
-
Kema, I. P., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry. [Link]
-
The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]
-
van den Broek, I., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). AACC. [Link]
-
Kema, I. P., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. PubMed. [Link]
-
Determination and Confirmation of Melamine by LC/MS/MS (Extended Method). (n.d.). USDA Food Safety and Inspection Service. [Link]
-
Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. (n.d.). Waters Corporation. [Link]
-
Al-Masud, M., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]
-
Kema, I. P., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. ResearchGate. [Link]
-
Lee, T. L., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of Analytical Toxicology. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Nveo.org. [Link]
-
Wüst, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. [Link]
-
A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts. (n.d.). Shimadzu. [Link]
-
Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters Corporation. [Link]
-
Al-Masud, M., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B. [Link]
-
Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]
-
Lee, T. L., et al. (2000). (PDF) Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. ResearchGate. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]
-
Wang, P., et al. (2020). A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. [Link]
-
Sample preparation (MS, LC-MS). (n.d.). IMM Instrument Guides. [Link]
-
Ji, Q. C., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]
-
Shushan, B. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Gkokari, A., et al. (2023). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. MDPI. [Link]
Sources
- 1. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. shimadzu.com [shimadzu.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. scispace.com [scispace.com]
- 11. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard [mdpi.com]
- 12. texilajournal.com [texilajournal.com]
- 13. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. mdpi.com [mdpi.com]
- 17. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Quantitative Analysis of Amines in Complex Matrices via Stable Isotope Labeling and HPLC-MS
Introduction: The Challenge of Amine Quantification
Amines are a crucial class of organic compounds, fundamental to pharmaceuticals, environmental science, and metabolomics. Their analysis, however, presents significant challenges. Many amines lack a strong chromophore, leading to poor detection by UV-Vis detectors in HPLC. Furthermore, their polar nature can result in poor retention on traditional reversed-phase columns. For quantitative analysis, especially in complex biological or environmental matrices, mass spectrometry (MS) is the preferred detection method.
To overcome these challenges and enable accurate quantification, derivatization is a powerful strategy. This application note provides a detailed protocol for the stable isotope labeling of primary and secondary amines through reductive amination using deuterated formaldehyde (CD₂O). This method introduces a deuterated dimethyl or methyl group onto the amine, creating a mass-shifted analog of the non-deuterated version. By spiking a known concentration of the labeled standard into a sample containing the native analyte, ratiometric quantification by HPLC-MS can be achieved with exceptional accuracy and precision, correcting for matrix effects and variations in sample preparation.
Principle of Reductive Amination for Stable Isotope Labeling
Reductive amination is a robust and efficient method for forming carbon-nitrogen bonds. The reaction proceeds in two main steps:
-
Schiff Base Formation: The primary or secondary amine analyte reacts with the carbonyl group of formaldehyde-d₂ to form an unstable iminium ion (for primary amines) or a carbinolamine intermediate that leads to an iminium ion (for secondary amines).
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to form a stable, deuterated tertiary or secondary amine.
This process, often referred to as "stable isotope dimethyl labeling," is highly specific for primary and secondary amines and can be performed under mild aqueous conditions, making it ideal for complex biological samples.
Reaction Mechanism:
Figure 1: Reductive amination workflow.
Experimental Protocol: Derivatization of Amines
This protocol provides a general framework. Optimization of reagent concentrations and reaction times may be necessary depending on the specific amine and sample matrix.
Required Reagents and Materials
-
Amine-containing sample
-
Formaldehyde-d₂ solution (20% w/w in D₂O)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
Formic acid (for reaction quenching)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Dissolve or dilute the amine-containing sample in a suitable buffer (e.g., 100 µL of 100 mM ammonium acetate, pH 7.0) to a final concentration in the low µg/mL to ng/mL range. The optimal pH is typically between 6 and 8.
-
-
Derivatization Reaction:
-
To the 100 µL sample, add 20 µL of formaldehyde-d₂ solution.
-
Vortex briefly to mix.
-
Add 20 µL of freshly prepared 1 M sodium cyanoborohydride solution.
-
Causality Note: NaBH₃CN is chosen as the reducing agent because it is stable at neutral pH and selectively reduces the iminium ion without reducing the formaldehyde.
-
-
Vortex the mixture thoroughly and incubate at room temperature (20-25°C) for 1 hour. For less reactive amines, incubation at 37°C may improve efficiency.
-
-
Reaction Quenching:
-
To stop the reaction, add 10 µL of formic acid. This will neutralize the excess reducing agent and lower the pH.
-
Vortex the sample and observe for brief effervescence, which indicates the quenching of NaBH₃CN.
-
-
Sample Cleanup (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove salts and other interferences prior to HPLC-MS analysis. A C18 SPE cartridge is often suitable for retaining the derivatized amines.
-
-
Final Sample Preparation:
-
Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol Summary Table
| Parameter | Condition | Rationale |
| Sample Buffer | 100 mM Ammonium Acetate, pH 7.0 | Provides optimal pH for iminium ion formation and reduction. Volatile buffer compatible with MS. |
| Formaldehyde-d₂ | 20 µL of 20% solution | Provides the deuterated methyl source for labeling. |
| Reducing Agent | 20 µL of 1 M NaBH₃CN | Mild and selective reducing agent, effective at neutral pH. |
| Reaction Time | 1 hour | Sufficient for most primary and secondary amines at room temperature. |
| Reaction Temp. | 20-25°C | Balances reaction kinetics with sample stability. |
| Quenching Agent | 10 µL Formic Acid | Neutralizes excess NaBH₃CN and prepares the sample for reversed-phase HPLC. |
HPLC-MS Analysis
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes, followed by a re-equilibration step. The gradient should be optimized to ensure separation from unreacted reagents and matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Ion Monitoring:
-
Monitor the [M+H]⁺ ion for the native (light) amine.
-
Monitor the corresponding [M+H]⁺ ion for the deuterated (heavy) amine. The mass shift will depend on the number of reactive sites. A primary amine will be dimethylated, resulting in a +4 Da shift per amine group (two -CH₃ vs. two -CD₂H groups, assuming reduction by H from the borohydride). A more precise calculation considering the source of all atoms is necessary for high-resolution MS. A primary amine (R-NH₂) will be converted to R-N(CD₂H)₂. The mass difference from the unlabeled R-N(CH₃)₂ will be +4 Da.
-
Figure 2: Overall analytical workflow.
Data Analysis and Interpretation
The concentration of the native amine in the sample is determined by calculating the peak area ratio of the native analyte to the deuterated internal standard. A calibration curve should be prepared using known concentrations of the native amine spiked with a constant concentration of the deuterated standard to establish the linear range of the assay.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | Suboptimal pH. | Ensure the reaction buffer is between pH 6-8. |
| Inactive reducing agent. | Prepare NaBH₃CN solution fresh before use. | |
| Steric hindrance of the amine. | Increase reaction temperature to 37°C or extend reaction time. | |
| Multiple Peaks for a Single Analyte | Incomplete reaction (mono- and di-alkylation). | Ensure sufficient excess of formaldehyde and reducing agent. Increase reaction time. |
| High Background Signal in MS | Matrix effects or excess reagents. | Incorporate an SPE cleanup step. Optimize the HPLC gradient to separate the analyte from interferences. |
References
-
Hsu, J. L., Huang, S. Y., & Fuh, M. R. (2003). A new derivatization reagent for the analysis of amino acids in biological fluids by liquid chromatography-electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 17(23), 2697–2703. Available at: [Link]
-
Caballero, G. M., & Bello, M. A. (2012). Sodium Cyanoborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Available at: [Link]
-
Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. Available at: [Link]
-
Johnson, D. W. (2007). Amine-containing metabolite derivatization and quantitation by LC-MS/MS. Bioanalysis, 2(4), 811-827. Available at: [Link]
Application Note: Tracing Metabolic Pathways with Methylamine-d5
Introduction: The Power of Stable Isotopes in Unraveling Metabolic Networks
Metabolic tracing, a cornerstone of systems biology, allows for the dynamic visualization of how cells source nutrients and allocate them into various biochemical pathways.[1] Unlike traditional metabolomics which provides a static snapshot, stable isotope tracing offers a kinetic view, revealing the origins and fates of metabolites.[1][2][3] This is achieved by introducing a substrate labeled with a heavy, non-radioactive isotope—such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—into a biological system.[4] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled (heavy) and unlabeled (light) forms of downstream metabolites, enabling the mapping of pathway activities and fluxes.[5][6]
Methylamine (CH₃NH₂) is a fundamental one-carbon (C1) compound that serves as both a carbon and nitrogen source in various organisms and is a key building block in the synthesis of essential molecules.[7][8] It is endogenously produced from the catabolism of various amines and plays a role in one-carbon metabolism, a network of pathways crucial for nucleotide synthesis, redox balance, and methylation reactions.[9][10][11]
This application note details the use of Methylamine-d5 (CD₃ND₂) , a deuterated stable isotope tracer, for elucidating metabolic pathways. The five deuterium atoms provide a significant mass shift (+5 Da) from the unlabeled molecule, ensuring clear and unambiguous detection in mass spectrometry-based analyses.[12][13] This guide provides the scientific rationale, experimental design considerations, and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this powerful tool.
Core Principles and Advantages of Using this compound
The primary advantage of using a deuterated tracer like this compound lies in its ability to act as a reliable internal standard and pathway tracer with minimal kinetic isotope effects for many reactions.[13][14] Deuterium's stability and non-radioactive nature make it safe for a wide range of in vitro and in vivo applications.[15][16]
Why this compound is an Effective Tracer:
-
High Isotopic Purity: Commercially available this compound typically has an isotopic purity of 98% or higher, ensuring that the vast majority of the tracer introduced is the heavy form.[12]
-
Significant Mass Shift: The +5 mass shift is easily resolved by modern mass spectrometers, simplifying data analysis and reducing the likelihood of spectral overlap with naturally occurring isotopes.[13]
-
Tracing One-Carbon Metabolism: As a C1 donor, methylamine's labeled methyl group can be traced into the methionine cycle, which is central to the production of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[9][10]
-
Nitrogen Source Tracking: The labeled nitrogen atom can also be tracked, providing insights into nitrogen assimilation and utilization pathways, particularly in microbial metabolism.[7][8]
-
Versatility: It can be applied to diverse biological systems, from microbial cultures to mammalian cells and whole-organism studies, to investigate fundamental biology, disease states, and drug metabolism.[17]
Experimental Design and Workflow
A successful metabolic tracing experiment requires careful planning, from selecting the model system to optimizing analytical methods. The causality behind each step is critical for generating robust and reproducible data.
Visualization of the Experimental Workflow
The general workflow for a this compound tracing experiment is depicted below. It begins with the introduction of the tracer into the biological system and culminates in data analysis and pathway interpretation.
Caption: General workflow for a this compound stable isotope tracing experiment.
Key Considerations for Experimental Design
-
Model System: The choice between cell culture, tissue explants, or in vivo models depends on the research question. For cell culture, ensure consistent cell density and growth phase to minimize variability.
-
Tracer Concentration and Duration: Titrate this compound concentration to find a balance between achieving significant isotopic enrichment and avoiding cytotoxicity. The labeling duration should be optimized based on the turnover rate of the pathway of interest; short times capture initial incorporation, while longer times reveal downstream metabolites at isotopic steady state.
-
Control Groups: Always include parallel experiments with unlabeled methylamine (at the same concentration) and a vehicle control to account for any effects of the compound itself and to establish the natural isotopic abundance.
-
Metabolism Quenching: This is arguably the most critical step. To accurately capture the metabolic state, enzymatic activity must be stopped instantly.[5][18] Rapid quenching with ice-cold solvents like 80% methanol is a widely accepted method.[19][20] Avoid freeze-thaw cycles before quenching, as this can alter metabolite pools.[18]
-
Metabolite Extraction: The choice of extraction solvent depends on the target metabolites. A common and effective method for broad coverage is a biphasic extraction using a methanol/chloroform/water system, which separates polar (aqueous phase) and non-polar (organic phase) metabolites.[18][21]
Detailed Protocols
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells
This protocol provides a step-by-step guide for labeling cultured cells and preparing them for metabolite extraction.
Materials:
-
Adherent cells (e.g., HeLa, HEK293) in 6-well plates at ~80% confluency.
-
Culture medium appropriate for the cell line.
-
This compound solution (sterile-filtered).
-
Unlabeled Methylamine solution (sterile-filtered, for control).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Liquid nitrogen.
-
Ice-cold 80% Methanol (LC-MS grade).
-
Cell scraper.
Procedure:
-
Preparation: Aspirate the existing culture medium from the wells.
-
Labeling: Add fresh culture medium containing the predetermined concentration of this compound to the "labeled" wells. Add medium with an equivalent concentration of unlabeled methylamine to "control" wells.
-
Incubation: Return the plates to the incubator and culture for the desired time period (e.g., 1, 4, 8, or 24 hours).
-
Washing: Place the plate on ice. Quickly aspirate the labeling medium. Gently wash the cells twice with ice-cold PBS to remove extracellular tracer.
-
Quenching: After the final wash, aspirate all residual PBS. Immediately add 1 mL of liquid nitrogen to the well to flash-freeze the cell monolayer and halt all metabolic activity.[20] This step is crucial for preserving the metabolic snapshot.
-
Extraction: Before the liquid nitrogen fully evaporates, add 1 mL of ice-cold 80% methanol directly to the frozen cells.[20]
-
Cell Lysis & Collection: Place the plate on a rocker in a cold room (4°C) for 10-15 minutes to ensure complete lysis and extraction. Scrape the cells thoroughly from the bottom of the well.
-
Harvest: Transfer the entire cell lysate/methanol suspension into a pre-chilled microcentrifuge tube.
-
Pellet Debris: Centrifuge the tubes at >13,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.[20]
-
Sample Storage: Carefully transfer the supernatant, which contains the metabolites, to a new labeled tube. Store immediately at -80°C until ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the preparation of the metabolite extract for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Metabolite extracts from Protocol 1.
-
SpeedVac or nitrogen evaporator.
-
LC-MS grade water with 0.1% formic acid.
-
LC-MS autosampler vials.
Procedure:
-
Drying: Dry the metabolite extracts completely using a SpeedVac or a gentle stream of nitrogen. This concentrates the sample and removes organic solvents.
-
Reconstitution: Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of a suitable solvent, typically LC-MS grade water or an initial mobile phase condition (e.g., 5% acetonitrile in water). Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Transfer: Transfer the reconstituted sample to an appropriate autosampler vial for LC-MS/MS analysis.[20]
-
LC-MS/MS Method:
-
Chromatography: Use a column suitable for polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase column with an ion-pairing agent.
-
Mass Spectrometry: Operate the mass spectrometer in a mode that cycles between a full scan (to see all ions) and data-dependent MS/MS scans (to fragment ions for identification).[5]
-
Detection: Create an inclusion list of expected labeled metabolites. For each metabolite of interest, calculate the expected mass of the unlabeled form (M+0) and the fully d5-labeled form (M+5). For example, if tracing the methyl group into creatine (C₄H₉N₃O₂), the unlabeled monoisotopic mass is 131.07. If the entire methylamine-d3 group (CD₃) is incorporated, the expected mass would be approximately 134.09.
-
Data Analysis and Interpretation
The goal of data analysis is to identify which downstream metabolites have incorporated the deuterium label and to quantify the extent of this incorporation.
Tracing Methylamine into One-Carbon Metabolism
Methylamine can be a source for the one-carbon pool, which is critical for synthesizing a wide range of biomolecules. The diagram below illustrates a simplified pathway where the methyl group from methylamine is transferred to homocysteine to form methionine, which is then used to generate the universal methyl donor, SAM.
Caption: Incorporation of the d3-methyl group from this compound into the Methionine cycle.
Quantifying Isotopic Enrichment
After data acquisition, the raw files are processed to extract ion chromatograms for both the unlabeled (M+0) and labeled (M+5, and any other relevant isotopologues) forms of each metabolite. The fractional enrichment can be calculated as:
Fractional Enrichment (%) = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] * 100
This data provides a quantitative measure of pathway activity.
Example Data Presentation
The following table shows hypothetical data from a 24-hour labeling experiment in cultured cancer cells, demonstrating the incorporation of the d3-methyl group into key metabolites of the one-carbon pathway.
| Metabolite | Unlabeled Peak Area (M+0) | Labeled Peak Area (M+3) | Fractional Enrichment (%) |
| Methionine | 1.5 x 10⁶ | 8.2 x 10⁵ | 35.3% |
| S-Adenosylmethionine (SAM) | 9.8 x 10⁵ | 4.5 x 10⁵ | 31.5% |
| Creatine | 2.1 x 10⁷ | 5.6 x 10⁶ | 21.1% |
Interpretation: The significant enrichment in methionine and SAM confirms the activity of the pathway linking methylamine to the central methionine cycle. The 21.1% enrichment in creatine, a downstream product requiring a methyl group from SAM, validates the flux through this entire pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Isotopic Enrichment | - Insufficient tracer concentration or incubation time.- Slow metabolic pathway.- Poor tracer uptake by cells. | - Increase this compound concentration or extend labeling time.- Verify cell viability and transporter activity. |
| High Variability Between Replicates | - Inconsistent cell numbers.- Incomplete or slow quenching of metabolism. | - Normalize cell counts before experiment.- Ensure rapid and consistent quenching and extraction on ice. |
| Poor Chromatographic Peak Shape | - Sample overload.- Incompatible reconstitution solvent. | - Dilute the sample.- Reconstitute in the initial mobile phase. |
| No Labeled Peak Detected | - The pathway is not active under the experimental conditions.- Incorrect mass calculation for the labeled metabolite. | - Re-evaluate the biological hypothesis.- Double-check the chemical formula and calculate the exact mass of the labeled isotopologue. |
Conclusion
This compound is a robust and versatile stable isotope tracer for interrogating one-carbon metabolism and nitrogen assimilation. Its distinct mass shift and stability make it an excellent tool for LC-MS-based metabolic flux analysis. By combining careful experimental design, validated protocols, and rigorous data analysis, researchers can gain unprecedented insights into the complex and dynamic nature of metabolic networks. The methodologies described herein provide a solid foundation for deploying this tracer to answer critical questions in both basic and applied life sciences.
References
-
Title: Microbial metabolism of methanol and methylamine in the Gulf of Mexico: insight into marine carbon and nitrogen cycling Source: PubMed URL: [Link]
-
Title: Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics Source: Agilent Technologies URL: [Link]
-
Title: Comparison of extraction methods for intracellular metabolomics of human tissues Source: PMC URL: [Link]
-
Title: Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging Source: PMC URL: [Link]
-
Title: Metabolomics Sample Extraction Source: MetwareBio URL: [Link]
-
Title: Preparation of cell samples for metabolomics Source: Mass Spectrometry Research Facility, University of Wollongong URL: [Link]
-
Title: Isotope labeling studies reveal the order of oxygen incorporation into the tryptophan tryptophylquinone cofactor of methylamine dehydrogenase Source: PubMed URL: [Link]
-
Title: Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis Source: MDPI URL: [Link]
-
Title: Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics Source: PubMed URL: [Link]
-
Title: Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis Source: PubMed URL: [Link]
-
Title: What Are Deuterated Standards for LC-MS Analysis? Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks Source: PubMed Central URL: [Link]
-
Title: Stable Isotope Tracers for Metabolic Pathway Analysis Source: ResearchGate URL: [Link]
-
Title: (One-carbon) metabolism Source: ETH Zurich, Institute of Microbiology URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]
-
Title: One Carbon Metabolism and Epigenetics: Understanding the Specificity Source: PMC - NIH URL: [Link]
-
Title: Selection Maintains Apparently Degenerate Metabolic Pathways due to Tradeoffs in Using Methylamine for Carbon versus Nitrogen Source: PubMed URL: [Link]
-
Title: Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies Source: PubMed URL: [Link]
-
Title: Showing metabocard for Methylamine (HMDB0000164) Source: Human Metabolome Database URL: [Link]
-
Title: Metabolism and excretion of methylamines in rats Source: PubMed - NIH URL: [Link]
-
Title: Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction Source: PMC - NIH URL: [Link]
-
Title: Applications and Synthesis of Deuterium-Labeled Compounds Source: Macmillan Group, Princeton University URL: [Link]
-
Title: Deuteromics | Multiple Metabolic Pathways Source: Metabolic Solutions URL: [Link]
-
Title: SPOTLIGHT on Deuteromics™ Source: Metabolic Solutions URL: [Link]
-
Title: A Beginner's Guide to Metabolic Tracing Source: Bitesize Bio URL: [Link]
-
Title: Metabolomics and isotope tracing Source: PMC - PubMed Central URL: [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial metabolism of methanol and methylamine in the Gulf of Mexico: insight into marine carbon and nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection Maintains Apparently Degenerate Metabolic Pathways due to Tradeoffs in Using Methylamine for Carbon versus Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation [metabolomics.creative-proteomics.com]
- 10. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for Methylamine (HMDB0000164) [hmdb.ca]
- 12. isotope.com [isotope.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. metsol.com [metsol.com]
- 16. metsol.com [metsol.com]
- 17. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 20. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methylamine in Environmental Samples Using Methylamine-d5 Isotope Dilution Mass Spectrometry
Introduction: The Analytical Challenge of Methylamine
Methylamine (CH₃NH₂) is a ubiquitous organic nitrogen compound found throughout the environment. It originates from both natural biological processes, such as the decomposition of organic matter, and various industrial activities.[1][2] As an important precursor in the manufacturing of pharmaceuticals, pesticides, solvents, and dyes, its presence in environmental matrices like water, air, and soil is of significant interest to researchers monitoring environmental quality and pollution.[1]
However, the quantitative analysis of methylamine presents several analytical challenges. Its high volatility leads to sample loss, its polarity makes it difficult to separate using traditional chromatographic techniques, and its low molecular weight can be problematic for mass spectrometric detection.[3][4] Furthermore, complex environmental samples often introduce "matrix effects," where other co-extracted compounds interfere with the ionization of the target analyte, leading to inaccurate quantification.[5][6][7]
To overcome these obstacles, a robust and accurate analytical method is required. The gold standard for such analyses is isotope dilution mass spectrometry (IDMS).[6][][9] This application note provides a detailed protocol for the use of Methylamine-d5 (CD₃NH₂) as a deuterated internal standard for the precise and accurate quantification of methylamine in environmental samples by gas chromatography-mass spectrometry (GC-MS).
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The power of using a stable isotope-labeled internal standard like this compound lies in the principle of IDMS.[6][10] this compound is chemically identical to the native methylamine (the analyte), with the only difference being that the three hydrogen atoms on the methyl group are replaced with deuterium.[5] This substitution results in a mass increase of 3 Daltons, which is easily distinguishable by a mass spectrometer.
Because the deuterated standard has virtually identical physicochemical properties to the analyte, it behaves the same way throughout the entire analytical process—from sample extraction and derivatization to chromatographic separation and ionization.[11] A known quantity of this compound is added ("spiked") into the sample at the very beginning of the workflow. Any subsequent loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[6][12] Similarly, any enhancement or suppression of the signal in the mass spectrometer due to matrix effects will affect both the analyte and the internal standard equally.[5][7]
Therefore, instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the native analyte's signal to the deuterated internal standard's signal. This ratio remains constant regardless of variations in sample recovery or instrument response, providing a highly accurate and precise measurement.[12][13]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Sensitivity Analysis of Ammonia, Methylamine, and Trimethylamine in Environmental and Energy Fields : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Internal standard - Wikipedia [en.wikipedia.org]
- 13. epa.gov [epa.gov]
Application Note: Analytical Strategies for the Quantification and Characterization of Methylamine-d5
Abstract: This guide provides a comprehensive overview of the primary analytical techniques for the detection, quantification, and structural confirmation of Methylamine-d5 (perdeuterated methylamine, CD₃ND₂). As a critical internal standard in mass spectrometry-based assays and a tool in metabolic research, the accurate analysis of this isotopically labeled compound is paramount. We will explore the theoretical underpinnings and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical chemists, and drug development professionals seeking to develop robust and reliable methods for this compound.
Introduction: The Role of this compound in Modern Analytics
This compound is a stable, isotopically labeled analog of methylamine where all five hydrogen atoms have been replaced with deuterium. This substitution renders it nearly chemically identical to its non-deuterated counterpart but easily distinguishable by mass-sensitive detectors. This property makes it an ideal internal standard for quantitative analysis, particularly in complex biological matrices.[1] In pharmacokinetic (PK) and drug metabolism (DMPK) studies, deuterated standards are essential for correcting variations in sample extraction, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and reproducibility.[1][2]
The analytical challenge lies in the inherent properties of methylamine: it is a highly polar, volatile, and low molecular weight gas. These characteristics necessitate specialized analytical approaches to achieve reliable retention, separation, and detection. This guide details three gold-standard techniques, explaining the causality behind experimental choices to build a self-validating analytical system.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach for Volatile Analytes
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] However, the direct analysis of free, low molecular weight amines like methylamine by GC is notoriously difficult due to poor peak shape and potential instability on the column.[4] To overcome this, a derivatization step is employed to convert the polar amine into a less polar, more thermally stable, and more chromatographically amenable molecule.
The causality behind derivatization is twofold:
-
Improved Chromatography: By replacing the active hydrogens on the amine, its polarity is reduced, leading to more symmetrical Gaussian peaks and improved resolution.
-
Enhanced Mass Spectral Properties: The derivatized molecule has a higher molecular weight and often produces more characteristic fragmentation patterns, aiding in identification and quantification.
A common and effective strategy is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.
Experimental Workflow: GC-MS with Silylation
Caption: Workflow for this compound analysis by GC-MS.
Protocol 1: GC-MS Quantification of this compound
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride in methanol.
-
Prepare a series of calibration standards by spiking known amounts of the stock solution into the relevant matrix (e.g., plasma, urine).
-
For quantification, add a fixed amount of a non-deuterated methylamine standard to all samples, calibrators, and quality controls (QCs) to act as an internal standard (IS).
-
-
Derivatization:
-
Take a 100 µL aliquot of the sample, standard, or QC and place it in a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Add 50 µL of pyridine and 50 µL of a silylation reagent (e.g., Sylon™ BFT, which contains BSTFA + 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before analysis.
-
-
Instrument Setup & Analysis:
-
Inject 1-2 µL of the derivatized sample onto the GC-MS system.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-bleed column suitable for a wide range of derivatized compounds. |
| Injector Temp | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min | Provides good separation of the analyte from solvent and matrix components. |
| Carrier Gas | Helium, 1.2 mL/min | Standard inert carrier gas for GC-MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |
| SIM Ions (TMS-Derivative) | This compound: m/z 108, 90Methylamine (IS): m/z 103, 88 | Quantifier and qualifier ions for the deuterated analyte and non-deuterated internal standard. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis
LC-MS/MS is the preferred method for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, specificity, and high throughput.[5][6] A significant advantage over GC-MS is that derivatization is typically not required, simplifying sample preparation and reducing potential sources of error.[1]
The core principle involves separating the analyte from matrix components using liquid chromatography, followed by selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] For methylamine, a polar basic compound, traditional reversed-phase (C18) chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column provides better retention and separation.[8]
Experimental Workflow: LC-MS/MS
Caption: Workflow for this compound analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Quantification of this compound
-
Sample Preparation (Protein Precipitation): [6]
-
To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 5 µL of an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled Methylamine to differentiate from the d5-analyte).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
Instrument Setup & Analysis:
-
Inject 1-5 µL of the supernatant onto the LC-MS/MS system.
-
The choice of mobile phase modifiers (e.g., formic acid) is critical to ensure the analyte is protonated for efficient positive mode electrospray ionization (ESI+).[9]
-
| Parameter | Setting | Rationale |
| LC Column | HILIC Column (e.g., SeQuant ZIC-HILIC) | Provides retention for very polar analytes like methylamine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for the gradient. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for the gradient. |
| Gradient | Start at 95% B, hold 1 min, ramp to 40% B over 3 min, hold 1 min, then re-equilibrate. | A typical HILIC gradient that allows for analyte retention and elution. |
| Flow Rate | 0.35 mL/min | A standard flow rate for analytical LC.[6] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Methylamine is a base and is readily protonated to form a positive ion. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | This compound: Q1: 37.1 → Q3: 20.1Methylamine (Analyte): Q1: 32.1 → Q3: 15.0 | Precursor ions ([M+H]⁺) and their corresponding stable product ions for the deuterated standard and non-deuterated analyte. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
While MS techniques are ideal for quantification, NMR spectroscopy is the benchmark for confirming the identity, structure, and isotopic purity of a deuterated compound.[2][3] It provides unambiguous information on the exact location and extent of deuterium incorporation, which is critical for validating a new batch of a deuterated standard.
The key principles are:
-
¹H NMR: In a fully deuterated this compound (CD₃ND₂), the characteristic proton signals of methylamine will be absent. In a partially deuterated species like Methyl-d3-amine (CD₃NH₂), the methyl proton signal (~2.5 ppm) will disappear, while the N-H proton signal remains.[2]
-
¹³C NMR: The signal for the methyl carbon (~25-30 ppm) will be split into a multiplet (a triplet for a -CD₃ group) due to coupling with deuterium (spin I=1). This provides definitive evidence of C-D bonds.[2]
-
²H NMR: This technique directly detects the deuterium nuclei, providing a direct spectrum of the labeled positions.[10]
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR characterization of this compound.
Protocol 3: NMR Characterization of this compound Hydrochloride
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound hydrochloride salt.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) in a clean vial. Using a deuterated solvent is crucial to avoid large interfering solvent signals in the ¹H NMR spectrum.[11]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune the appropriate probes and shim the magnetic field to achieve optimal homogeneity and peak shape.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
| Compound | Nucleus | Expected Chemical Shift (δ) ppm (Solvent: D₂O) | Expected Multiplicity | Interpretation |
| This compound HCl | ¹H | Not Applicable | - | Absence of the methyl proton signal confirms deuteration at the carbon. |
| ¹³C | ~25-30 | Triplet (t) | The carbon signal is split by the three attached deuterium atoms, confirming a CD₃ group.[2] | |
| Methylamine HCl | ¹H | ~2.5 | Singlet (s) | A sharp signal integrating to three protons from the methyl group.[2] |
| ¹³C | ~25-30 | Singlet (s) | A single resonance for the methyl carbon.[2] |
Method Validation and Technique Comparison
For any quantitative method intended for regulated studies, validation is essential to demonstrate that it is fit for its purpose.[12] Key parameters to assess include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.[6]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantification of volatile compounds | Gold standard for quantification in bioanalysis | Structure elucidation & isotopic purity confirmation |
| Sensitivity | High (pg level) | Very High (fg-pg level) | Low (µg-mg level) |
| Selectivity | High (with SIM) | Very High (with MRM) | Very High (structurally definitive) |
| Sample Prep | More complex (requires derivatization) | Simpler (protein precipitation, SPE) | Simplest (dissolve in solvent) |
| Throughput | Moderate | High | Low |
| Cost | Moderate | High | Very High |
Conclusion
The analytical approach to this compound is dictated by the scientific question at hand. For high-sensitivity quantification in complex biological fluids, LC-MS/MS is the undisputed method of choice, offering a streamlined workflow without the need for derivatization. GC-MS remains a viable and powerful alternative, especially in laboratories where it is the primary platform for volatile analysis, provided a robust derivatization protocol is established. Finally, NMR spectroscopy is an indispensable tool, not for routine quantification, but for the essential, upfront validation of the isotopic standard itself, ensuring the identity and purity of the material that underpins the accuracy of all subsequent quantitative work. The integration of these techniques provides a complete and self-validating system for any research involving this compound.
References
- Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. (n.d.). Google.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.
- Validation of (1)H NMR spectroscopy as an analytical tool for methylamine metabolites in urine. (n.d.). PubMed.
- LC/MS/MS Analysis of Melamine in Liquid Milk and Milk Powder with Bond Elut Plexa PCX. (2013, June 3). Agilent.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. (n.d.). PubMed.
- Recent developments in the detection of melamine. (n.d.). PMC - NIH.
- HPLC Methods for analysis of Methylamine. (n.d.). HELIX Chromatography.
- OSHA Method 40: Methylamine. (n.d.). US EPA.
- Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. (n.d.). Analytical Methods (RSC Publishing).
- Melamine Analysis via GC-MS. (n.d.). Sigma-Aldrich.
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). NIH.
- 1H proton nmr spectrum of methylamine CH5N CH3NH2. (n.d.). doc brown's advanced organic chemistry revision notes.
- Validation of H-1 NMR spectroscopy as an analytical tool for methylamine metabolites in urine. (2025, August 6). ResearchGate.
- (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. (n.d.). ResearchGate.
- Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine. (n.d.). NIH.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). (n.d.). Human Metabolome Database.
- (PDF) Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes. (2025, August 6). ResearchGate.
- Comparative Analysis of ¹H and ¹³C NMR Spectral Data: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride. (n.d.). Benchchem.
- Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry.
- Predicted GC-MS Spectrum - Methylamine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000164). (n.d.). Human Metabolome Database.
- Analytical Methods. (n.d.). RSC Publishing.
- LC-MS analysis of metabolites Basis of Chromatography. (2015, January 20). Unknown Source.
- Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. (n.d.). MDPI.
- Validation of Analytical Methods. (2025, August 6). ResearchGate.
- Methylamine Hydrochloride. (n.d.). Organic Syntheses Procedure.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. helixchrom.com [helixchrom.com]
- 9. uab.edu [uab.edu]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Nuances of Methylamine-d5 in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for Methylamine-d5. As a Senior Application Scientist, I've designed this guide to move beyond generic protocols and address the real-world stability challenges you may encounter in your research. This resource is structured to provide not just solutions, but a deeper understanding of the underlying chemistry of this compound in solution, empowering you to anticipate and mitigate potential issues in your experimental workflows.
Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses common questions regarding the handling and storage of this compound solutions to ensure their integrity from the outset.
Q1: What is the optimal solvent for preparing and storing this compound stock solutions?
A1: The choice of solvent is critical for the long-term stability of this compound. For maximal stability, especially to prevent deuterium-hydrogen (H/D) exchange, aprotic solvents are highly recommended.
-
Recommended Solvents: Acetonitrile (ACN) and Dichloromethane (DCM) are excellent first choices. They are chemically inert towards methylamine and, being aprotic, they minimize the risk of H/D exchange.
-
Solvents to Use with Caution: Protic solvents like methanol and water can be used for immediate experimental needs, but are not ideal for long-term storage due to the risk of H/D exchange at the amine group (-ND2). If aqueous solutions are necessary, preparing them fresh is the best practice.
Q2: What are the ideal storage conditions for a this compound solution?
A2: Proper storage is paramount to preserving the chemical and isotopic purity of your this compound solution.
-
Temperature: For long-term stability, it is recommended to store solutions at or below 4°C. For extended periods, storage at -20°C is advisable. Always allow the solution to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Light: Methylamine can be susceptible to photodegradation. Therefore, storing solutions in amber vials or in the dark is a crucial preventative measure.
-
Atmosphere: To prevent oxidative degradation, it is best practice to handle and store this compound solutions under an inert atmosphere, such as nitrogen or argon.
Q3: How does the pH of an aqueous solution affect the stability of this compound?
A3: The pH of an aqueous solution significantly influences the stability of methylamine. Methylamine is a weak base with a pKa of its conjugate acid (CH3NH3+) around 10.66.
-
Alkaline Conditions (pH > 9): In basic solutions, methylamine exists predominantly in its free base form (CD3ND2). This form is more susceptible to oxidative and certain chemical degradation pathways.
-
Neutral to Slightly Acidic Conditions (pH 4-8): In this range, a significant portion of the methylamine will be in its protonated (or deuterated) form (CD3ND3+). This form is generally more stable against oxidation. For optimal stability in aqueous media for short-term use, maintaining a pH in the slightly acidic to neutral range is advisable.
-
Strongly Acidic Conditions (pH < 4): While the protonated form is stable, highly acidic conditions can introduce other reactive species and should be used with caution, depending on the experimental context.
Q4: Is H/D exchange a significant concern for this compound, and how can it be minimized?
A4: Yes, H/D exchange is a primary concern for this compound, particularly for the deuterium atoms on the nitrogen (-ND2). The deuterium atoms on the methyl group (-CD3) are generally stable and not prone to exchange under typical laboratory conditions.
-
Mechanism: In the presence of protic solvents (e.g., water, methanol), the deuterium atoms on the amine group can exchange with protons from the solvent. This "back-exchange" can lead to a decrease in the isotopic purity of the compound.
-
Minimization Strategies:
-
Solvent Choice: The most effective way to prevent H/D exchange is to use aprotic solvents for stock solutions and during sample preparation whenever possible.
-
pH Control: In aqueous solutions, the rate of exchange is pH-dependent. While the protonated form is more stable, the dynamic equilibrium in protic solvents still allows for exchange.
-
Temperature: Lowering the temperature during sample processing can help to reduce the rate of H/D exchange.
-
Minimize Time in Protic Solvents: If protic solvents are unavoidable, minimize the time your this compound is in contact with them before analysis.
-
Section 2: Troubleshooting Guide - Reactive Solutions for Experimental Challenges
This section provides a question-and-answer-style guide to troubleshoot specific issues you might encounter during your experiments.
Q1: I am using this compound as an internal standard in an LC-MS analysis and I'm observing inconsistent quantification. What could be the cause?
A1: Inconsistent quantification when using a deuterated internal standard is a common issue that can often be traced back to a few key factors.
-
Potential Cause 1: Chromatographic Separation of Analyte and Internal Standard.
-
Explanation: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". This can cause them to elute at slightly different retention times, leading to differential matrix effects and inaccurate quantification.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of your analyte and this compound to confirm if they are perfectly co-eluting.
-
Adjust Chromatography: If separation is observed, you can try a lower-resolution column or adjust the mobile phase composition or gradient to encourage co-elution.
-
-
-
Potential Cause 2: Isotopic Impurity or Degradation.
-
Explanation: The this compound standard may contain a small percentage of the non-deuterated form or may have degraded over time, leading to an inaccurate response ratio.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Verify the isotopic and chemical purity stated on the CoA of your standard.
-
Assess Stability: If you suspect degradation, you can perform a stability assessment of your solution using the protocol outlined in Section 4.
-
-
-
Potential Cause 3: In-source H/D Exchange or Fragmentation.
-
Explanation: Under certain mass spectrometry source conditions, H/D exchange can occur, or the fragmentation pattern of the deuterated standard may differ from the analyte.
-
Troubleshooting Steps:
-
Optimize MS Parameters: Carefully optimize source conditions (e.g., temperature, voltages) to minimize in-source H/D exchange.
-
Evaluate Fragmentation: Compare the fragmentation patterns of the analyte and the internal standard to ensure they are consistent.
-
-
Q2: My this compound solution has developed a yellow tint. Is it still usable?
A2: A color change in your this compound solution is a strong indicator of chemical degradation.
-
Probable Cause: The yellowing is likely due to oxidation of the methylamine. Primary amines can undergo oxidation to form various products, which are often colored. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.
-
Recommendation: It is strongly advised not to use a discolored solution for quantitative applications. The presence of degradation products can lead to inaccurate concentration calculations and may interfere with your analysis. The best course of action is to discard the discolored solution and prepare a fresh one from a reliable stock, ensuring proper storage conditions are maintained.
Q3: I am observing peak tailing or splitting for my this compound peak in my chromatogram. What are the likely causes?
A3: Peak tailing or splitting can be frustrating, but it often points to specific interactions within your chromatographic system.
-
Potential Cause 1: Secondary Interactions with the Stationary Phase.
-
Explanation: The basic nature of the amine group in this compound can lead to strong interactions with acidic silanol groups on the surface of silica-based columns, causing peak tailing.
-
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to block the active sites on the column and improve peak shape.
-
-
-
Potential Cause 2: Metal Chelation.
-
Explanation: Amines can chelate with metal ions present in the HPLC system (e.g., stainless steel components). This can lead to peak tailing and loss of signal.
-
Troubleshooting Steps:
-
Use a PEEK or Bio-inert System: If possible, use an HPLC system with PEEK or other bio-inert components to minimize metal interactions.
-
Add a Chelating Agent: The addition of a weak chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase can sometimes help to mitigate this issue.
-
-
Section 3: Understanding the Chemistry of this compound Instability
A deeper understanding of the degradation pathways of this compound can aid in the prevention and diagnosis of stability issues.
Degradation Pathways
The following diagram illustrates the primary degradation pathways for methylamine, which are also applicable to this compound.
Caption: Workflow for a forced degradation study.
References
-
Shaanxi Bloom Tech Co., Ltd. (2024, December 21). Does Methylamine Go Bad? Knowledge. Retrieved from [Link]
- Kim, K. H., et al. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 6(15), 5897-5904.
- Mason, M. R., et al. (2017). Methylamine Separations Enabled by Cooperative Ligand Insertion in Copper–Carboxylate Metal–Organic Frameworks. Journal of the American Chemical Society, 139(38), 13481-13486.
-
Kim, K. H., et al. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine. Retrieved from [Link]
- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
-
Pharmaguideline. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Masson, P., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Pharmaceutical Research, 17(3), 343-348.
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
- Singh, S., et al. (2013). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 113-120.
- Jenke, D. (1996). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Wszelaka-Rylik, M., & Z. T. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2936.
-
Singh, P., et al. (2016). A systematic approach for conceptual and sustainable process design: Production of methylamines from methanol and ammonia. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6329, Methylamine. Retrieved from [Link]
- Carl R
troubleshooting poor signal intensity of Methylamine-d5
Technical Support Center: Methylamine-d5
A Senior Application Scientist's Guide to Troubleshooting Poor Signal Intensity
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of why you might be experiencing poor signal intensity with this deuterated standard. This guide is structured to help you diagnose and resolve issues logically, whether you are working in mass spectrometry or NMR spectroscopy.
Part 1: Foundational Knowledge & Initial Checks
Before diving into complex instrument parameters, it's crucial to validate the basics. Poor signal often originates from issues with the compound's integrity or the initial sample preparation.
FAQ 1: How should I handle and store this compound to ensure its stability?
This compound, often supplied as a hydrochloride salt (CD₃ND₂·DCl), is generally stable if stored correctly.[1] However, its non-salt form is a gas at room temperature and is highly flammable.[2][3] The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the air.[4]
-
Causality: Moisture absorption can introduce exchangeable protons (H₂O), potentially leading to H-D back-exchange at the amine group (ND₂) over time, although the C-D bonds are stable. More critically, absorbed water can affect weighing accuracy and sample concentration.[4] High temperatures can cause degradation or sublimation, altering the compound's integrity.[4]
-
Best Practices:
-
Storage: Store at room temperature in a tightly sealed container, protected from moisture and light.[1][2] For long-term storage, a desiccator is highly recommended to maintain a dry environment.[4]
-
Handling: When preparing solutions, allow the container to equilibrate to room temperature before opening to prevent condensation.[4] Handle in a well-ventilated area or fume hood.[5]
-
Purity Check: If the compound is more than three years old, it is recommended to re-analyze its chemical purity before use.[1]
-
FAQ 2: My signal is weak. Could my sample concentration be the issue?
Absolutely. This is one of the most common causes of poor signal intensity.[6]
-
Too Dilute: If the sample concentration is too low, the signal may be indistinguishable from the background noise of the instrument.[6]
-
Too Concentrated (LC-MS): Conversely, an overly concentrated sample can lead to a phenomenon known as ion suppression , where the analyte of interest and other matrix components compete for ionization, paradoxically reducing the signal of your target compound.[6][7] This can also lead to detector saturation and poor peak shape.[8]
Part 2: Troubleshooting in Mass Spectrometry (LC-MS & GC-MS)
Mass spectrometry is highly sensitive, but this sensitivity makes it susceptible to a variety of interferences that can diminish the signal of your deuterated standard.
Troubleshooting Workflow for Mass Spectrometry
This workflow provides a logical progression for diagnosing signal intensity issues with this compound.
Caption: A logical workflow for troubleshooting poor this compound signal.
Q&A for Mass Spectrometry
Q1: I've confirmed my concentration is appropriate. Could my sample preparation method be causing signal loss?
Yes, the extraction and cleanup process is critical. The goal is to isolate the analyte from interfering substances in the sample matrix (e.g., salts, proteins, phospholipids).[9][10]
-
Causality: Inefficient extraction leads to low recovery of this compound. Conversely, failing to remove matrix components can cause significant ion suppression. For example, phospholipids from plasma samples are a major cause of ion suppression in positive electrospray ionization (+ESI).
-
Troubleshooting Protocol: Evaluating Extraction Recovery
-
Prepare two sets of samples:
-
Set A (Pre-extraction spike): Spike a blank matrix sample with a known concentration of this compound before the extraction process.
-
Set B (Post-extraction spike): Perform the extraction on a blank matrix sample. Spike the extracted sample with the same known concentration of this compound.
-
-
Analyze both sets using your LC-MS method.
-
Calculate Recovery: Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Interpretation: A low recovery percentage (<85%) indicates that your extraction method is inefficient and needs optimization. Consider alternative techniques like Solid-Phase Extraction (SPE) for cleaner samples compared to simple protein precipitation.[10][11]
-
Q2: What are matrix effects and how do I know if they are suppressing my signal?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This is a primary cause of poor signal intensity and variability in LC-MS.[12]
-
Causality: In the ESI source, analytes compete with matrix components for access to the droplet surface to become charged and enter the gas phase.[7] If a high concentration of a matrix component co-elutes with this compound, it can "win" this competition, suppressing the ionization of your standard and reducing its signal.
Caption: Ion suppression mechanism in an ESI source.
-
Troubleshooting Protocol: Post-Column Infusion Test
-
Setup: Continuously infuse a standard solution of this compound at a constant flow rate into the LC eluent after the analytical column and before the MS source.
-
Injection: Inject an extracted blank matrix sample (without any this compound) onto the LC column.
-
Analysis: Monitor the signal of this compound over the entire chromatographic run.
-
Interpretation: You should see a stable, flat baseline signal from the infused standard. If the signal drops at certain retention times, it indicates that matrix components are eluting from the column at those times and causing ion suppression.[13] If a significant drop coincides with the retention time of your analyte in a normal run, matrix effects are the likely culprit. To resolve this, improve your sample cleanup or adjust your chromatography to separate the analyte from the interfering peaks.[13]
-
Q3: My standards in pure solvent look fine, but the signal is low in samples. I've checked for matrix effects. Could it be the instrument tune?
Yes. An instrument that is not properly tuned or calibrated for your specific analyte will produce a poor signal.[6]
-
Causality: The voltages on the ion optics (lenses, quadrupoles) guide ions from the source to the detector. These settings must be optimized for the mass-to-charge ratio (m/z) of your specific ion to achieve efficient transmission. A generic tune may be suboptimal for a small molecule like this compound.
-
Best Practices:
-
Tune with Your Analyte: If possible, perform an instrument tune by infusing a solution of this compound. This will optimize the ion optics specifically for its m/z.
-
Regular Calibration: Calibrate the mass analyzer regularly using a known standard to ensure mass accuracy.[6] Incorrect calibration can cause the instrument to look for your ion at the wrong m/z, leading to a drastic loss in signal.
-
Q4: The signal has been degrading over a sequence of runs. What should I check?
Progressive signal loss often points to contamination of the ion source or interface.[8]
-
Causality: Non-volatile components from the sample matrix and mobile phase can accumulate on the ion source components (e.g., ESI needle, sampling cone/orifice). This buildup physically obstructs the ion path and alters the electric fields necessary for efficient ionization and ion transfer, leading to a gradual decline in signal intensity.[8]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the ESI probe tip and the sampling orifice for any visible residue or blockage.
-
Systematic Cleaning: Follow the manufacturer's protocol to clean the ion source. This typically involves wiping or sonicating components like the capillary, skimmer, and octopoles in appropriate solvents.[8] A weekly cleaning is a good preventative measure in high-throughput labs.[8]
-
Check for Leaks: A leak in the LC system can cause pressure fluctuations and an unstable spray, reducing signal.[14]
-
Q5: I'm using ESI, but my signal is still poor. Should I consider a different ionization technique?
While ESI is common, it may not be optimal for all compounds. For a small, volatile molecule like methylamine, Atmospheric Pressure Chemical Ionization (APCI) could be a better choice, especially if using GC-MS.[6][13]
-
Causality: ESI relies on liquid-phase charging and is prone to matrix effects.[13] APCI uses a corona discharge to ionize molecules in the gas phase, a process that can be more efficient for small, less polar molecules and is generally less susceptible to matrix suppression.[13] For GC-MS, Electron Ionization (EI) is standard.
-
Recommendation: If you have access to an APCI source, test it to see if it improves signal intensity for this compound. The optimization of source parameters like vaporizer temperature will be critical.
Q6: I'm doing an MS/MS experiment. How do I know I'm monitoring the correct fragment ions for this compound?
Monitoring a weak or non-existent fragment ion is a common pitfall. The fragmentation pattern of this compound (CD₃ND₂) will be different from its non-deuterated analog (CH₃NH₂).
-
Causality: In mass spectrometry, fragmentation typically occurs at the weakest bonds. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.[15][16]
-
Expected Fragments:
-
Methylamine (CH₃NH₂): Molecular ion [M]⁺• at m/z 31. Base peak is often [M-H]⁺ at m/z 30. Another key fragment is the methyl cation [CH₃]⁺ at m/z 15.[15][17]
-
This compound (CD₃ND₂): The molecular weight is ~36.09. The molecular ion [M]⁺• will be at m/z 36. The deuterated methyl cation [CD₃]⁺ would be at m/z 18. Loss of a deuterium atom from the amine group would result in a fragment at m/z 34 ([M-D]⁺).[15]
-
| Compound | Precursor Ion (m/z) | Predicted Major Fragment Ions (m/z) | Interpretation |
| Methylamine (CH₃NH₂) | 31 | 30, 15 | Loss of H•, Cleavage of C-N bond |
| This compound (CD₃ND₂) | 36 | 34, 18 | Loss of D•, Cleavage of C-N bond |
-
Action: Ensure your MS/MS method is set to monitor the correct precursor (Q1) and product (Q3) ions for the deuterated standard, not the unlabeled compound. Infuse the standard directly into the mass spectrometer to optimize collision energy and confirm the most intense fragment ions.
Part 3: Troubleshooting in NMR Spectroscopy
In NMR, "signal intensity" is related to the integral of the peak, which should be proportional to the number of nuclei. Poor signal here usually manifests as a low signal-to-noise (S/N) ratio.
Q1: I don't see the methyl signal in the ¹H NMR spectrum of my this compound. Is something wrong?
No, this is the expected result and confirms successful deuteration.
-
Causality: ¹H NMR spectroscopy detects hydrogen nuclei. In this compound (CD₃ND₂), the three protons of the methyl group have been replaced with deuterium. Deuterium is NMR active, but it resonates at a completely different frequency and is not observed in a standard ¹H experiment. The absence of a signal around ~2.5 ppm where methylamine's methyl protons appear is a primary indicator of successful isotopic labeling.[18] You may observe a very broad, low-intensity signal for the N-D protons.[18]
Q2: My ¹³C NMR signal for this compound is very weak and looks like a multiplet. Why?
This is also an expected outcome of deuteration.
-
Causality:
-
Coupling to Deuterium: The carbon of the CD₃ group is coupled to three deuterium atoms. Deuterium has a nuclear spin (I=1), which splits the carbon signal into a multiplet (a triplet is often observed).[18] This splitting divides the total signal intensity among several lines, reducing the height of any single peak.
-
Nuclear Overhauser Effect (NOE): Standard ¹³C NMR experiments are proton-decoupled, which provides a signal enhancement via the NOE. Since the deuterated carbon has no directly attached protons, it does not benefit from this signal enhancement, resulting in an intrinsically weaker signal compared to its non-deuterated counterpart.
-
-
Troubleshooting Protocol: Optimizing ¹³C NMR Acquisition
-
Increase Number of Scans: This is the most direct way to improve the S/N ratio. A significantly larger number of scans (e.g., >1024) may be needed compared to a standard ¹³C experiment.[18]
-
Adjust Relaxation Delay (d1): The relaxation time of deuterated carbons is longer. Increase the relaxation delay (e.g., 5-10 seconds) to ensure the nucleus has fully relaxed before the next pulse, allowing for maximum signal generation.
-
Ensure High Concentration: Use the most concentrated sample possible to maximize the number of target nuclei in the detector coil.
-
Q3: My overall NMR signal-to-noise is poor for all peaks. What general parameters should I check?
Poor S/N across the entire spectrum points to fundamental issues with the sample or instrument setup.
-
Causality: Factors like sample homogeneity, instrument tuning, and the presence of interfering substances can all degrade spectral quality.
-
Best Practices Checklist:
-
Sample Quality: Ensure the sample is fully dissolved and free of particulate matter. Filter the sample into the NMR tube if necessary.[18]
-
Shimming: Poor magnetic field homogeneity is a major cause of broad, weak signals. Carefully shim the instrument for each sample to achieve narrow, sharp peaks.
-
Tuning and Matching: The NMR probe must be properly tuned to the correct frequency for the nucleus being observed. An improperly tuned probe will result in significant signal loss.
-
Solvent Choice: Use a high-quality deuterated solvent. The residual solvent peak can be used as an internal reference.[18]
-
References
-
Shaanxi Bloom Tech Co., Ltd. (2024). Does Methylamine Go Bad?. Retrieved from [Link][4]
-
ResolveMASS. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link][14]
-
Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link][9]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link][19]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link][6]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern. Retrieved from [Link][17]
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Retrieved from [Link][20]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link][10]
-
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
LCGC International. (2016). Hidden Problems in Your LC–MS Data?. Retrieved from [Link][7]
-
U.S. Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link][21]
-
LCGC International. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link][13]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link][22]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link][8]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Retrieved from [Link][23]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][16]
-
National Institutes of Health. (n.d.). Considerations in the analysis of hydrogen exchange mass spectrometry data. PMC. Retrieved from [Link][24]
-
National Institutes of Health. (n.d.). Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. PubMed Central. Retrieved from [Link][25]
-
PubMed. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Retrieved from [Link][26]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link][11]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. isotope.com [isotope.com]
- 3. Methylamine CAS#: 74-89-5 [m.chemicalbook.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 10. organomation.com [organomation.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. epa.gov [epa.gov]
- 22. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. mdpi.com [mdpi.com]
- 24. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyl-d3-amine (Methylamine-d5) Concentration as an Internal Standard
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing the concentration of Methyl-d3-amine (a common form of Methylamine-d5) as a deuterated internal standard (IS) in quantitative mass spectrometry assays.
Stable isotope-labeled (SIL) internal standards are the gold standard in bioanalysis, a fact underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2] The core principle is that a SIL IS, such as Methyl-d3-amine, shares nearly identical physicochemical properties with the analyte.[1] This allows it to robustly compensate for variations during sample preparation, chromatography, and ionization, especially mitigating unpredictable matrix effects.[1][3]
However, simply adding a SIL IS is not enough; its concentration must be carefully optimized to ensure the highest data quality. An inappropriate IS concentration can compromise assay accuracy and precision.[3] This guide provides the scientific rationale and a step-by-step workflow for this critical optimization process.
Core Principles for Optimizing Internal Standard Concentration
The primary goal of an internal standard is to accurately reflect and correct for any variability in the analytical process.[4][5] The concentration of the IS is a critical parameter that directly influences its ability to perform this function.
Here’s the causality behind the optimization:
-
Avoiding Detector Saturation: An excessively high IS concentration can lead to detector saturation, causing a non-linear response and compromising the quantitative accuracy of the assay.
-
Ensuring Adequate Signal-to-Noise: Conversely, an IS concentration that is too low may result in a poor signal-to-noise ratio (S/N), leading to imprecise measurements, especially for low-concentration samples.
-
Minimizing Matrix Effects: The IS should experience matrix effects—ion suppression or enhancement—to the same degree as the analyte.[6] An optimized concentration ensures that the IS response is within a range where it can effectively track the analyte's behavior in the presence of co-eluting matrix components.[6][7]
-
Maintaining Analytical Consistency: A consistent IS response across all samples, from calibration standards to unknown study samples, is a key indicator of a robust and reliable bioanalytical method.[4] The FDA has released specific guidance on monitoring IS response variability, highlighting its regulatory importance.[8]
Experimental Workflow for Optimizing Methyl-d3-amine Concentration
This section details a systematic approach to determine the optimal concentration of Methyl-d3-amine for your specific assay.
-
Analyte Stock Solution: Prepare a stock solution of your target analyte in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Methyl-d3-amine Stock Solution: Prepare a stock solution of Methyl-d3-amine in the same solvent at a concentration of 1 mg/mL.[1]
-
Analyte Working Solutions: From the analyte stock solution, prepare a series of working solutions to spike into your biological matrix (e.g., plasma, urine) to create calibration standards and quality control (QC) samples.
-
Methyl-d3-amine Working Solutions: Prepare a series of IS working solutions at different concentrations (e.g., 1, 5, 10, 50, 100, and 500 ng/mL). The goal is to test a range of IS concentrations to find the one that provides the most consistent and reliable results.
-
Prepare QC Samples: Spike your biological matrix with the analyte to create QC samples at low, medium, and high concentrations (QCL, QCM, QCH).
-
Spike with Internal Standard: For each QC level, create multiple sets of samples. To each set, add a fixed volume of one of the different Methyl-d3-amine working solutions. For example, for the QCL level, you will have a set of samples with 1 ng/mL of IS, another set with 5 ng/mL of IS, and so on.
-
Sample Extraction: Process all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]
-
LC-MS/MS Analysis: Analyze all the prepared samples using your validated LC-MS/MS method.
The optimal concentration of Methyl-d3-amine is the one that yields the most accurate and precise results across all QC levels.
-
Assess IS Response: For each concentration of Methyl-d3-amine tested, evaluate the raw peak area of the IS. The ideal concentration should provide a robust signal (high S/N) without approaching detector saturation.
-
Calculate Accuracy and Precision: For each IS concentration, calculate the accuracy (% bias) and precision (% RSD) for the QCL, QCM, and QCH samples.[9]
-
Evaluate Matrix Effects: Assess the matrix effect for each IS concentration. This can be done by comparing the IS peak area in a post-extraction spiked sample to the peak area in a neat solution. The %RSD of the matrix effect across different lots of the biological matrix should be less than 15%.
-
Select the Optimal Concentration: Choose the Methyl-d3-amine concentration that provides the best overall performance, summarized in the table below.
The following table illustrates hypothetical data to guide your decision-making process.
| Methyl-d3-amine Conc. (ng/mL) | Avg. IS Peak Area | Accuracy (% Bias) at QCL | Precision (% RSD) at QCL | Matrix Effect (% RSD) | Recommendation |
| 1 | 5,000 | -18.5 | 22.1 | 18.5 | Too low; poor S/N and precision. |
| 5 | 25,000 | -12.0 | 14.8 | 12.3 | Acceptable, but precision can be improved. |
| 10 | 55,000 | -4.5 | 8.2 | 7.5 | Optimal; excellent accuracy, precision, and low matrix effect. |
| 50 | 280,000 | -3.9 | 7.9 | 6.8 | Good, but peak area is higher than necessary. |
| 100 | 600,000 | -5.1 | 8.5 | 7.1 | Risk of approaching non-linear detector response. |
| 500 | 3,000,000 | -9.8 | 10.2 | 9.5 | Potential for detector saturation and ion suppression. |
Based on this illustrative data, a concentration of 10 ng/mL would be chosen as the optimal concentration for Methyl-d3-amine.
The following diagram outlines the logical steps for optimizing the internal standard concentration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. nebiolab.com [nebiolab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Resolving Chromatographic Peak Tailing for Methylamine-d5
Welcome to the technical support center dedicated to addressing the common yet challenging issue of chromatographic peak tailing, with a specific focus on Methylamine-d5. This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their analytical work. Here, we will delve into the root causes of peak tailing for this polar, deuterated compound and provide a series of structured troubleshooting steps and advanced solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in reversed-phase HPLC?
Peak tailing for polar basic compounds like methylamine is a frequent observation in reversed-phase liquid chromatography (RPLC) and is primarily caused by secondary-site interactions between the analyte and the stationary phase.[1][2][3]
-
The Culprit: Silanol Groups: Silica-based stationary phases, such as C18, inherently possess residual silanol groups (Si-OH) on their surface.[1][3] At mobile phase pH values above 3, these silanols can become ionized (Si-O-), creating negatively charged sites.[1][4] Methylamine, being a basic compound (pKa ≈ 10.6), is protonated (CH₃NH₃⁺) in typical RPLC mobile phases. This leads to strong ionic interactions between the positively charged methylamine and the negatively charged silanols, resulting in a secondary retention mechanism that causes peak tailing.[1][5][6]
-
Impact of Deuteration: While the primary cause is the basic nature of the amine, deuteration can introduce subtle changes. The carbon-deuterium (C-D) bond is slightly stronger and larger than the carbon-hydrogen (C-H) bond.[7] This can lead to minor differences in polarity and interaction with the stationary phase, a phenomenon known as the chromatographic isotope effect.[7][8] In RPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to being marginally less lipophilic.[7][9] However, this effect is usually minor compared to the strong silanol interactions.
Q2: I'm observing peak tailing. Where should I start my troubleshooting?
A systematic approach is key. Begin with the simplest potential issues before moving to more complex method modifications.
Initial Checks (The "Low-Hanging Fruit"):
-
System and Column Health:
-
Extra-Column Volume: Ensure all tubing and fittings are properly connected to minimize dead volume, which can contribute to peak distortion.[2][10][11]
-
Column Void/Contamination: A void at the column inlet or a blocked frit can cause tailing for all peaks.[1] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it with a new one to rule this out.[1]
-
-
Sample and Mobile Phase Preparation:
-
Sample Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself.[10]
-
Mobile Phase pH: Inconsistent or incorrect mobile phase pH can lead to variable ionization and poor peak shape.[12] Always prepare fresh buffers and verify the pH.[13]
-
Q3: My system seems fine. How can I chemically address the peak tailing of this compound?
If the initial checks don't resolve the issue, the next step is to modify the mobile phase chemistry to minimize the problematic silanol interactions.
-
Mobile Phase pH Adjustment:
-
Low pH (pH < 3): Operating at a low pH keeps the silanol groups in their non-ionized (Si-OH) state, significantly reducing the ionic interaction with the protonated methylamine.[4][14][15] This is often the most effective and straightforward solution.
-
High pH (pH > 8): At high pH, the methylamine will be in its neutral form (CH₃NH₂), which reduces its interaction with any ionized silanols. However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[14][16][17]
-
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help.[10][14] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the this compound.[5][6][14]
-
Buffer Concentration: Increasing the buffer concentration (e.g., >20 mM) can also help to reduce secondary interactions and improve peak shape.[15]
-
Q4: I've tried adjusting the mobile phase, but the tailing persists. What are my column options?
If mobile phase optimization is insufficient, selecting a different column chemistry is the next logical step.
-
End-Capped Columns: Modern, high-purity, end-capped columns are designed to have a lower concentration of residual silanol groups.[1][4][18] This is achieved by reacting the silanols with a small silylating agent. While not all silanols can be removed due to steric hindrance, these columns offer significantly improved peak shape for basic compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds like methylamine that show poor retention in RPLC, HILIC is an excellent alternative.[19][20][21][22] In HILIC, a polar stationary phase is used with a high concentration of organic solvent in the mobile phase. This promotes the partitioning of polar analytes into an aqueous layer on the surface of the stationary phase, leading to good retention and often symmetrical peak shapes.[19][20]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics. A mixed-mode column with cation-exchange properties can provide controlled retention for basic compounds like methylamine, resulting in sharp, symmetrical peaks.[21][23]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
This workflow provides a step-by-step process for diagnosing and resolving peak tailing.
Guide 2: Optimizing Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[12][17][24]
Objective: To find a pH where the interaction between this compound and the silica stationary phase is minimized.
Experimental Protocol:
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.5, 4.5, and 7.0). Use buffers that are compatible with your detection method (e.g., ammonium formate for LC-MS).
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired proportions.
-
Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before each injection.
-
Analysis: Inject the this compound standard and observe the peak shape at each pH.
-
Evaluation: Compare the peak asymmetry and tailing factor at each pH. A tailing factor close to 1.0 indicates a symmetrical peak.
| Mobile Phase pH | Expected State of Silanols | Expected State of this compound | Expected Peak Shape |
| < 3.0 | Non-ionized (Si-OH) | Protonated (CD₃ND₂H⁺) | Good (minimal ionic interaction)[4][15] |
| 3.0 - 8.0 | Partially to fully ionized (Si-O⁻) | Protonated (CD₃ND₂H⁺) | Poor (strong ionic interaction)[1] |
| > 8.0 (with pH stable column) | Ionized (Si-O⁻) | Neutral (CD₃ND₂) | Good (minimal ionic interaction)[14] |
Guide 3: Switching to HILIC
For highly polar compounds like this compound, HILIC can provide superior retention and peak shape compared to RPLC.[19][20][25][26]
Objective: To retain and resolve this compound using a HILIC separation mechanism.
Experimental Protocol:
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase:
-
Solvent A: Water with a buffer (e.g., 10 mM ammonium formate).
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component.
-
Sample Injection: Ensure the sample is dissolved in a high concentration of organic solvent to be compatible with the initial mobile phase conditions.
-
Equilibration: HILIC columns may require longer equilibration times than RPLC columns.
References
- Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- Thermo Fisher Scientific. (n.d.). Analysis of Melamine and Cyanuric Acid Using a Core Enhanced Technology Accucore HILIC HPLC column.
- BenchChem. (2025). Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed Central.
- Kand'ár, R., et al. (2020). HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin. PubMed.
- Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Liu, A., et al. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Journal of Chromatographic Science.
- Soukup, J., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. PubMed.
- Lee, C. (2015). The Rise of Hydrophilic Interaction Chromatography (HILIC). LCGC International.
- CymitQuimica. (n.d.). This compound DCl.
- Cambridge Isotope Laboratories. (n.d.). Methylamine (D₅, 98%).
- ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- Sigma-Aldrich. (n.d.). This compound D 99atom 3767-37-1.
- Sigma-Aldrich. (n.d.). This compound D 98atom 14779-55-6.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- CHROMacademy. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
- Waters Corporation. (n.d.). What is a good column choice for analysis of a quaternary amine compound?
- ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Schug, K. A., et al. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. PubMed.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- International Labmate Ltd. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations.
- ResearchGate. (n.d.). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
- Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Waters Corporation. (2021). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
- SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
- LC-GC. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Chromatography Today. (2022). How Do You Choose the Right Column for Chromatography?
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
- Cheméo. (n.d.). Methylamine (CAS 74-89-5) - Chemical & Physical Properties.
- MilliporeSigma. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromedia.org [chromedia.org]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. mastelf.com [mastelf.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. agilent.com [agilent.com]
- 18. chromtech.com [chromtech.com]
- 19. lcms.cz [lcms.cz]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. helixchrom.com [helixchrom.com]
- 22. support.waters.com [support.waters.com]
- 23. sielc.com [sielc.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Matrix Effects with Methylamine-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on addressing matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, with a specific focus on the use of Methylamine-d5 as a stable isotope-labeled (SIL) internal standard. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects and the use of this compound.
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analyses.[3][4][5] The "matrix" itself consists of all components within a sample other than the target analyte, such as proteins, salts, lipids, and metabolites.[1][2]
Q2: How do matrix effects impact my analytical results?
A: The primary consequence of uncorrected matrix effects is a significant deviation in quantitative results.[6] If the matrix in a sample suppresses the analyte signal, the calculated concentration will be erroneously low. Conversely, ion enhancement can lead to an overestimation of the analyte concentration. This variability can obscure the true concentration of an analyte in biological samples, leading to unreliable data in pharmacokinetic, toxicokinetic, and other critical studies.
Q3: Why is a stable isotope-labeled internal standard like this compound used to address matrix effects?
A: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for mitigating matrix effects.[4][7] The underlying principle is that a SIL-IS, such as this compound, is chemically identical to the analyte of interest (in this case, methylamine) but has a different mass due to the isotopic substitution. Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of matrix-induced ion suppression or enhancement.[8] By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[9]
Q4: Can this compound completely eliminate matrix effects?
A: While highly effective, a SIL-IS like this compound may not always perfectly compensate for matrix effects. A key assumption is that the analyte and the internal standard behave identically during extraction, chromatography, and ionization. However, differences in physical properties due to the deuterium substitution (the "deuterium isotope effect") can sometimes lead to slight chromatographic separation of the analyte and the SIL-IS. If they do not co-elute perfectly, they may experience different matrix environments in the ion source, leading to incomplete correction. Therefore, it is crucial to experimentally verify the effectiveness of the correction during method development and validation.
Q5: What are the regulatory expectations regarding the assessment of matrix effects?
A: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects for bioanalytical method validation.[10][11][12] The EMA provides more prescriptive guidance on the experimental assessment of matrix effects, often referred to as the "quantitative spiking method."[12][13] These guidelines generally require the demonstration that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay.[14]
Troubleshooting Guide: Issues Encountered with this compound
This guide provides a structured approach to diagnosing and resolving common issues when using this compound to correct for matrix effects.
Issue 1: Inconsistent or Low Internal Standard (this compound) Response Across Samples
Symptoms:
-
High variability in the this compound peak area across different sample matrix lots.
-
A decreasing trend in the this compound response over an analytical run.
-
Overall low signal intensity for this compound.
Causality and Diagnosis:
An inconsistent internal standard response is a red flag that it is not adequately compensating for variations in the analytical process. The root cause can be differential matrix effects, issues with sample preparation, or instrument instability.
Diagnostic Workflow for Inconsistent IS Response
Caption: Diagnostic workflow for troubleshooting inconsistent internal standard response.
Resolution Strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][2]
-
Protein Precipitation (PPT): While simple, PPT can be less effective at removing phospholipids, a common source of ion suppression. Consider alternative precipitation solvents or temperature modifications.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to selectively extract methylamine and this compound while leaving matrix components behind.
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup.[15] Develop a robust SPE method by screening different sorbents (e.g., mixed-mode, ion-exchange) and optimizing wash and elution steps.
-
-
Enhance Chromatographic Separation: If interfering matrix components cannot be completely removed, separating them chromatographically from the analyte and internal standard is critical.[6]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte/IS peak and any areas of significant ion suppression.
-
Column Chemistry: Screen different column chemistries (e.g., C18, HILIC) to alter the retention and elution profile of both the target analytes and matrix interferences.
-
-
Post-Column Infusion Experiment: This qualitative experiment can help identify regions of ion suppression in your chromatogram.
-
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the mobile phase stream after the analytical column.
-
Inject a blank, extracted sample matrix.
-
Monitor the this compound signal. Dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.[4][15]
-
-
Interpretation: Use this information to adjust your chromatography to ensure that methylamine and this compound do not elute in these suppression zones.
-
Issue 2: Analyte/Internal Standard Response Ratio Fails Acceptance Criteria
Symptoms:
-
The calculated concentration of quality control (QC) samples is outside the acceptance limits (typically ±15% of the nominal value).[14]
-
High coefficient of variation (%CV) for the analyte/IS ratio in replicate injections of the same sample.
Causality and Diagnosis:
This issue often points to differential matrix effects, where the analyte and this compound are not being affected by the matrix to the same degree. This can be caused by the deuterium isotope effect leading to chromatographic separation.
Experimental Workflow for Assessing Matrix Effects
Caption: Workflow for the quantitative assessment of matrix effects, recovery, and process efficiency.
Resolution Strategies:
-
Evaluate and Minimize Chromatographic Shift:
-
Carefully overlay the chromatograms of methylamine and this compound. Even a small offset in retention time can lead to differential matrix effects.
-
If a shift is observed, try adjusting the mobile phase composition or temperature to bring their retention times closer together.
-
-
Matrix Factor Assessment: Perform a quantitative assessment of the matrix effect as outlined by regulatory guidelines.[12][14]
-
Protocol:
-
Prepare a set of samples with this compound and the analyte in a neat solution (Set A).
-
Extract blank matrix from at least six different sources. Spike this compound and the analyte into the post-extracted matrix (Set B).
-
Compare the peak areas of the analyte and IS in Set B to Set A.
-
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[14]
-
| Parameter | Formula | Ideal Value | Acceptance Criteria (Typical) |
| Matrix Factor (MF) | Area(Post-Spiked) / Area(Neat) | 1.0 | Varies; indicates suppression (<1) or enhancement (>1) |
| IS-Normalized MF | MF(Analyte) / MF(IS) | 1.0 | CV ≤ 15% across matrix lots |
| Recovery (RE) | Area(Pre-Spiked) / Area(Post-Spiked) | 100% | Should be consistent and reproducible |
| Process Efficiency | Area(Pre-Spiked) / Area(Neat) | 100% | Informational |
-
Matrix-Matched Calibrators: If matrix effects cannot be eliminated through sample cleanup or chromatography, preparing calibration standards in the same biological matrix as the samples can help to compensate.[2] This ensures that the calibrators and the unknown samples experience similar matrix effects.
By systematically evaluating each stage of your analytical method—from sample preparation to data analysis—you can effectively diagnose and mitigate matrix effects, ensuring the reliability and accuracy of your results when using this compound as an internal standard.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Pharmaceutical Research.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. PubMed.
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ioniz
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.
- Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.. Semantic Scholar.
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online.
- Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. Wiley Analytical Science.
- Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.. SciSpace.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
- Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect.
- Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines. Benchchem.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica.
- A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical Products. NIH.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Assessment of matrix effect in quantit
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed.
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. elearning.unite.it [elearning.unite.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Methylamine-d5
Welcome to the dedicated technical support resource for the synthesis of high-purity Methylamine-d5 (CD₃ND₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to help you navigate the common challenges and achieve optimal yield, chemical purity, and isotopic enrichment in your experiments.
This compound is a critical labeled compound in pharmaceutical research and metabolic studies. Its synthesis, however, presents unique challenges, primarily centered around achieving complete deuteration at both the methyl and the amine positions while minimizing chemical impurities. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Low Isotopic Purity (Incomplete Deuteration) | 1. Insufficient Deuterating Agent: The stoichiometric amount of the deuterating agent may be inadequate. 2. H/D Exchange with Protic Solvents or Reagents: Residual water or protic solvents can lead to back-exchange. 3. Kinetic Isotope Effect: Reactions involving deuterium can be slower than their non-deuterated counterparts.[1] | 1. Use High-Purity & Excess Deuterating Agents: Ensure your deuterating agents (e.g., D₂O, CD₃I, LiAlD₄) have high isotopic purity.[1] Consider using a slight excess of the deuterating agent to drive the reaction to completion. 2. Rigorous Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture. 3. Extend Reaction Times & Optimize Temperature: Increase the reaction time to compensate for the slower reaction rates.[1] Monitor the reaction progress by an appropriate technique (e.g., NMR, TLC) to determine the optimal reaction time. Temperature optimization may also be necessary.[1] 4. Repeat Deuteration Steps: For methods involving H/D exchange, such as the preparation of deuterated nitromethane from nitromethane and D₂O, repeating the exchange process can significantly increase the level of deuteration.[1][2] |
| Low Chemical Purity (Presence of Byproducts) | 1. Over-methylation: Formation of dimethylamine-d8 and trimethylamine-d9.[1] 2. Incomplete Reaction: Presence of starting materials or reaction intermediates. 3. Side Reactions: Depending on the synthesis route, other side products may form. | 1. Employ Protecting Group Strategy: To avoid over-methylation, a protecting group strategy is highly effective.[1][3] For example, using Boc-benzylamine as a starting material prevents the formation of di- and tri-substituted byproducts.[1][3][4] 2. Monitor Reaction Completion: Use techniques like TLC, GC-MS, or NMR to ensure the reaction has gone to completion before proceeding with the work-up. 3. Optimize Reaction Conditions: Adjusting temperature, reaction time, and the order of reagent addition can minimize side reactions. |
| Low Yield | 1. Incomplete Reactions: As mentioned above, this can be a significant factor. 2. Product Loss During Work-up & Purification: Methylamine is a gas at room temperature, which can lead to significant losses if not handled properly.[1] 3. Sub-optimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal. | 1. Convert to a Salt for Handling: To prevent loss of the gaseous free amine, convert the final product to its hydrochloride (CD₃ND₂·DCl) or other suitable salt.[1][3] This solid form is much easier to handle, purify, and store.[1] 2. Optimize Purification: Recrystallization of the hydrochloride salt is an effective method for purification.[5] For intermediates, column chromatography can be employed.[1] 3. Systematic Optimization: Methodically vary reaction parameters (solvent, temperature, catalyst, etc.) to identify the optimal conditions for your specific synthesis route. |
| Difficulty in Purification | 1. Presence of Closely Related Byproducts: Impurities like dimethylamine-d8 have similar properties, making separation challenging. 2. Ammonium Salt Contamination: In some synthesis routes, unreacted ammonium salts can co-precipitate with the product. | 1. Salt Formation and Crystallization: Converting the product to its hydrochloride salt and performing recrystallization can effectively remove many impurities.[1][5] 2. Solvent Selection for Recrystallization: Choose a solvent system for recrystallization where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Absolute ethanol is often a good choice for recrystallizing methylamine hydrochloride.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of high-purity this compound?
A1: While several methods exist, a robust and high-yield approach involves the use of a protected starting material like Boc-benzylamine.[3][4] This strategy effectively prevents over-methylation, a common issue that leads to the formation of di- and trimethylamine impurities.[1][3] Another common route is the reduction of deuterated nitromethane (CD₃NO₂), which can be prepared by H/D exchange with D₂O.[1][2]
Q2: How can I ensure complete deuteration of the amine (N-D₂) group?
A2: The final step of your synthesis or the work-up should be performed using deuterated reagents. For instance, if you are preparing the hydrochloride salt, use DCl in D₂O instead of HCl in H₂O. The amine protons are acidic and will readily exchange with deuterium from deuterated solvents like D₂O or CD₃OD. Performing the final work-up and any recrystallization steps in the presence of a deuterated protic solvent will ensure high isotopic enrichment at the nitrogen.
Q3: My final product is a gas. How can I handle and store it effectively?
A3: Due to its low boiling point (-6.3 °C), this compound is a gas at room temperature.[6] For ease of handling, storage, and purification, it is highly recommended to convert it to its hydrochloride salt (this compound DCl), which is a stable, non-volatile solid.[1][3][7][8][9]
Q4: What are the best analytical techniques to confirm the purity of my this compound?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of the non-volatile salt form, often with derivatization.[15][16]
Q5: Can I use the Eschweiler-Clarke reaction to synthesize this compound?
A5: The Eschweiler-Clarke reaction is a well-known method for the methylation of amines using formaldehyde and formic acid.[17][18][19] To synthesize deuterated methylamines, you would need to use deuterated formaldehyde (D₂CO) and deuterated formic acid (DCOOD).[20][21] While effective, a key advantage of this method is that it prevents the formation of quaternary ammonium salts.[17][18] However, obtaining high-purity deuterated formaldehyde can be challenging and expensive.[4]
Experimental Protocol: Synthesis of this compound Hydrochloride via Nitromethane-d3
This protocol outlines a common and effective method for synthesizing high-purity this compound hydrochloride.
Workflow Diagram
Caption: Troubleshooting decision tree for this compound synthesis.
References
- BenchChem. (2025). Improving yield and purity of deuterated methylamine synthesis. BenchChem Technical Support.
-
Svensson, K., & Blomqvist, A. (1976). Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine. Biomedical Mass Spectrometry, 3(5), 257-9. [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Trimethylamine-d9 Hydrochloride. BenchChem.
- Google Patents. (n.d.). CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
National Cancer Institute. (1996). Nomination Background: Methylamine (CASRN: 74-89-5). National Toxicology Program. [Link]
-
ResearchGate. (n.d.). The synthetic routes to deuterated methylamine hydrochloride 4 and.... ResearchGate. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific. [Link]
-
Eurisotop. (n.d.). METHYLAMINE (D5, 98%). Eurisotop. [Link]
-
Semantic Scholar. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. [Link]
- BenchChem. (n.d.). A Researcher's Guide to Isotopic Enrichment Analysis of Methyl-d3-amine Hydrochloride. BenchChem.
-
MDPI. (n.d.). The Application of Zeolites in the Selective Synthesis of Methylamine: A Review. MDPI. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
Springer. (n.d.). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Springer. [Link]
-
US EPA. (n.d.). OSHA Method 40: Methylamine. US EPA. [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Organic Syntheses. [Link]
- BenchChem. (n.d.). Verifying the Isotopic Purity of (E)
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. HELIX Chromatography. [Link]
-
RSC Publishing. (n.d.). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods. [Link]
-
RSC Publishing. (n.d.). Electrocatalytic synthesis of methylamine from nitrate and carbon dioxide on a heterometallic polyphthalocyanine. Chemical Science. [Link]
-
Restek. (n.d.). Methylamine: CAS # 74-89-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]
-
Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
ResearchGate. (n.d.). The laboratory preparation of lithium deuteride and lithium aluminium deuteride. ResearchGate. [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. [Link]
-
ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). This compound deuteriochloride. Amerigo Scientific. [Link]
-
Sciencemadness Discussion Board. (2010). questions regarding methylamine synthesis impurities. Sciencemadness. [Link]
-
BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). BAuA. [Link]
-
YouTube. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]
-
Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses. [Link]
-
Albemarle. (n.d.). Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. Albemarle. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound D 99atom 3767-37-1 [sigmaaldrich.com]
- 7. This compound deuteriochloride - Amerigo Scientific [amerigoscientific.com]
- 8. This compound DCl | TRC-M258879-10MG | LGC Standards [lgcstandards.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mzinterpretation.com [mzinterpretation.com]
- 14. agilent.com [agilent.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 19. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 20. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of Methylamine-d5
Welcome to the Technical Support Center for Methylamine-d5 Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield, purity, and success of your this compound synthesis and purification processes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound, providing explanations for the underlying causes and actionable solutions.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors, primarily incomplete reactions or suboptimal reaction conditions.
Causality and Solutions:
-
Incomplete Reaction: In multi-step syntheses, ensuring each step proceeds to completion is critical. For instance, when using deuterated amino acids as precursors, it may be beneficial to double the standard deprotection and coupling times to drive the reaction forward.[1]
-
Reagent Potency: If you are using a standard coupling reagent, switching to a more potent one like HATU, HBTU, or PyBOP can improve the reaction rate, especially when dealing with sterically hindered molecules.[1]
-
Optimizing Reaction Conditions: Systematically varying the temperature and reaction time can significantly impact yield. For example, in syntheses involving the removal of a benzyl group, conducting the reaction at 40°C has been shown to be effective.[1] A newer synthetic method utilizing a Boc-protected benzylamine as the starting material with a TsOCD3 deuterated methylation reagent has demonstrated relatively high yields.[2][3]
Question: I'm observing incomplete deuteration in my final product. How can I increase the isotopic purity?
Answer:
Incomplete deuteration is a common challenge that can often be traced back to the deuterating agent or the reaction conditions.
Causality and Solutions:
-
Insufficient Deuterating Agent or Exchange: To achieve higher isotopic purity, especially when preparing deuterated nitromethane from nitromethane and deuterium water, repeating the deuteration step can be effective.[1][4]
-
Purity of Reagents: The isotopic purity of your starting materials is paramount. Ensure that the deuterating agents, such as TsOCD₃ or CD₃OD, have a high isotopic purity to begin with.[1]
Question: My synthesis is generating significant amounts of tri- and tetra-substituted methylamine byproducts. How can I minimize these?
Answer:
The high reactivity of the deuterated methylating agent is often the culprit behind the formation of these over-methylated byproducts.[1]
Causality and Solutions:
-
Protecting Group Strategy: Employing a protecting group strategy is a highly effective way to prevent the formation of tri- and tetra-substituted byproducts.[1] Using Boc-benzylamine as a starting material, for instance, avoids direct methylation of the amino group, which is prone to over-methylation.[1][2][3] This method has been shown to produce the desired product with good purity and yield.[3][5]
Question: I'm having difficulty purifying the final product due to closely related byproducts. What purification strategies are most effective?
Answer:
The presence of structurally similar byproducts can make purification challenging. A combination of chemical modification and chromatographic techniques is often necessary.
Causality and Solutions:
-
Salt Formation and Crystallization: Since deuterated methylamine is a gas at room temperature, converting it to its hydrochloride salt (CD₃NH₂·HCl) facilitates easier handling and purification.[1] This solid salt can then be purified by crystallization, a technique that is effective at separating impurities with different solubilities.[1] Recrystallization from absolute ethanol or isopropanol can be particularly effective in removing ammonium chloride, a common impurity.[6][7]
-
Chromatography: For intermediate compounds, column chromatography is a powerful tool for purification.[1] For the final amine product, specialized chromatographic techniques may be necessary. Flash column chromatography using an amine-functionalized silica column can provide a more conducive environment for purification compared to standard silica gel.[8] Reversed-phase chromatography at a high pH can also be effective, as it increases the lipophilicity and retention of the basic amine.[8]
Purification Workflow Diagram
Caption: A generalized workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often converted to its hydrochloride salt for purification?
Deuterated methylamine is a gas at room temperature, making it difficult to handle and purify in its free base form.[1][9] By reacting it with hydrochloric acid, it is converted to this compound hydrochloride, a solid salt that is much easier to manage and can be effectively purified by crystallization.[1]
Q2: What are the most common impurities in this compound synthesis?
Common impurities can include:
-
Unreacted starting materials.
-
Partially deuterated methylamine species.
-
Over-methylated byproducts such as di- and trimethylamine.[1][10]
-
Ammonium chloride , especially in syntheses starting from ammonium chloride and formaldehyde.[6]
-
Higher amine impurities formed during industrial-scale production.[11][12]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is often employed for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and assessing the degree of deuteration.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and isotopic enrichment.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable derivatization agent, can be used to quantify the purity and detect non-deuterated and over-methylated amine impurities.[13][14][15] Mixed-mode chromatography combining reversed-phase and cation-exchange mechanisms can be effective for separating these polar amines.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a rapid method to quantify low-level isotopic impurities.[16]
Q4: What are the recommended storage and handling procedures for this compound and its hydrochloride salt?
-
This compound (gas): This product is typically supplied in a lecture bottle under pressure and should be handled in a well-ventilated area, preferably within a fume hood, using a vacuum line.[9]
-
This compound Hydrochloride (solid): Store at room temperature in a dry, well-ventilated place, protected from moisture.[17][18][19] It is important to keep the container tightly closed.
-
General Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[17] Use appropriate personal protective equipment, including safety glasses and gloves.[17]
Q5: Can I use standard silica gel chromatography for purifying this compound?
While possible, it can be challenging. The basic nature of amines can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in poor separation, peak tailing, and even degradation of the product.[8] To mitigate these issues, it is often recommended to either:
-
Add a competing amine (e.g., triethylamine) to the mobile phase to neutralize the acidic sites on the silica.[8]
-
Use an alternative stationary phase, such as basic alumina or an amine-functionalized silica column.[8]
Experimental Protocols
Protocol 1: Purification of this compound via Hydrochloride Salt Formation and Recrystallization
This protocol is based on the principle of converting the gaseous this compound into a stable, solid salt for purification.
Methodology:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or THF).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise while stirring.
-
Continue the addition until the precipitation of this compound hydrochloride is complete.
-
-
Isolation of Crude Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove soluble impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Dissolve the crude this compound hydrochloride in a minimal amount of boiling absolute ethanol.[6]
-
If insoluble impurities like ammonium chloride are present, they will remain undissolved and can be removed by hot filtration.[6]
-
Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound hydrochloride crystals under vacuum.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Isotopic Purity | >98 atom % D | [9] |
| Chemical Purity | >98% | [18] |
| Boiling Point (free base) | -6.3 °C | [20] |
| Molecular Weight | 36.09 g/mol | [9][18] |
References
- BenchChem. (2025). Improving yield and purity of deuterated methylamine synthesis. BenchChem Technical Support.
- C/D/N Isotopes Inc.
- C/D/N Isotopes Inc. This compound (gas).
-
Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. [Link]
- Cambridge Isotope Labor
- Sigma-Aldrich.
- Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar.
- Shaanxi Bloom Tech Co., Ltd. (2024). Does Methylamine Go Bad?.
- Al-Assi, A. O., et al. (2013).
-
Marvel, C. S., & Jenkins, R. L. (1941). Methylamine Hydrochloride. Organic Syntheses. [Link]
- Wang, P., et al. (2022). Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
- Guidechem. (2021). How can we efficiently prepare METHYL-D3-AMINE HYDROCHLORIDE?.
- Chemistry For Everyone. (2025). How Is Methylamine Synthesized?. YouTube.
- European Patent Office. (1981). Methylamines purification process.
- E. I. Du Pont de Nemours and Company. (1981). Methylamines purification by distillation and purge.
- The Thought Emporium. (2024). Making Methylamine 3 Ways. YouTube.
- Sigma-Aldrich. This compound.
- OSHA. (1982). OSHA Method 40: Methylamine. US EPA.
- National Cancer Institute. (1996). Nomination Background: Methylamine (CASRN: 74-89-5).
- HEC Pharm Co., Ltd. (2014). Preparation methods of methyl-D3-amine and salts thereof.
- HELIX Chromatography. HPLC Methods for analysis of Methylamine.
- Sciencemadness Discussion Board. (2007).
- Sciencemadness Discussion Board. (2010). questions regarding methylamine synthesis impurities.
- Biotage. (2023).
- Analytice. Methylamine - analysis.
- Teledyne ISCO. (2012).
-
Doherty, M. F., et al. (2021). A chemometric model for the quantitative determination of isotopic impurities in d-methylamine hydrochloride by Fourier-transform infrared spectroscopy. Request PDF. [Link]
- Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 5. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. biotage.com [biotage.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Methylamines purification process - Patent 0037695 [data.epo.org]
- 12. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. cdnisotopes.com [cdnisotopes.com]
- 18. isotope.com [isotope.com]
- 19. bloomtechz.com [bloomtechz.com]
- 20. This compound D 99atom 3767-37-1 [sigmaaldrich.com]
Technical Support Center: Optimizing Deuterated Methylamine Synthesis
Welcome to the technical resource center for the synthesis of deuterated methylamine (CD₃NH₂). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isotopic labeling. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting guides, and optimized protocols to enhance the yield, isotopic purity, and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing deuterated methylamine, and what are their key trade-offs?
A1: Two predominant methods are favored in the field, each with distinct advantages and disadvantages:
-
Reduction of Deuterated Nitromethane (CD₃NO₂): This is a straightforward and common approach. It involves the initial deuteration of nitromethane using a deuterium source like D₂O with a base, followed by the reduction of the resulting CD₃NO₂ to the amine.[1][2][3] This method is often cost-effective for producing methyl-d₃-amine.
-
Protected Amine Synthesis (via Boc-Benzylamine): This multi-step route offers superior control and is highly effective at preventing common byproducts.[1][4][5] It begins with a protected amine, such as Boc-benzylamine, which is reacted with a deuterated methylating agent (e.g., TsOCD₃).[1][4] Subsequent removal of the protecting groups yields the desired deuterated methylamine.[1][4][6] While more complex, this method is excellent for minimizing over-methylation.[1][5][6]
Q2: My synthesis is plagued by di- and tri-methylated byproducts. How can I prevent this?
A2: The formation of polysubstituted byproducts is a frequent issue stemming from the high reactivity of deuterated methylating agents.[5][6] The most robust solution is to employ a protecting group strategy.[1] Using a starting material like Boc-benzylamine allows for a single, controlled methylation event on the nitrogen atom.[1][4][5][7] This prevents the newly formed deuterated methylamine from reacting further with the methylating agent, thus avoiding the formation of di- (CD₃)₂NH and tri- (CD₃)₃N impurities.[5][6]
Q3: Why is my final product a salt (e.g., hydrochloride) and not the free amine?
A3: Deuterated methylamine, like its non-deuterated counterpart, is a gas at room temperature and pressure, making it difficult to handle, store, and accurately weigh.[1] Converting it to a stable, solid salt, most commonly the hydrochloride (CD₃NH₂·HCl), simplifies purification (often via crystallization), handling, and long-term storage.[1]
Q4: How do I accurately confirm the isotopic purity of my final product?
A4: A multi-pronged analytical approach is essential for verifying isotopic enrichment and structural integrity.[8]
-
High-Resolution Mass Spectrometry (HR-MS): This is a primary technique to determine isotopic purity by analyzing the relative abundance of H/D isotopolog ions.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the methyl group, while ¹³C NMR confirms the carbon skeleton.[11] NMR also provides crucial information about the position of the deuterium labels.[8]
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Scientific Explanation & Recommended Solution |
| Incomplete Deprotection/Coupling | In multi-step syntheses, such as the Boc-benzylamine route, ensure each step reaches completion before proceeding. Solution: Monitor reactions closely using Thin-Layer Chromatography (TLC).[6][7] If a reaction stalls, consider extending the reaction time or using a more potent reagent.[1] For example, when removing the benzyl group, ensure the Pd/C catalyst is active and the hydrogen atmosphere is maintained.[1][6] |
| Kinetic Isotope Effect (KIE) | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down reaction rates for steps involving the cleavage of a C-D bond or a bond to the deuterated carbon. Solution: Extend reaction times beyond what is typical for the non-deuterated analogue.[1] For sluggish reactions, a moderate increase in temperature (e.g., heating to 40°C during benzyl group removal) can also be beneficial.[1][6][7] |
| Poor Reagent Activity | Reagents like sodium hydride (NaH) and palladium on carbon (Pd/C) can lose activity if improperly stored. Deuterating agents like LiAlD₄ are highly reactive with moisture.[12] Solution: Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.[13] |
Problem 2: Incomplete Deuteration (Low Isotopic Enrichment)
| Potential Cause | Scientific Explanation & Recommended Solution |
| Insufficient Deuterating Agent | In the nitromethane route, incomplete exchange with D₂O will result in a mixture of isotopologues (CD₂HNO₂, CDH₂NO₂). Solution: Use a molar excess of the deuterating agent. For the nitromethane method, the deuteration step can be repeated to drive the equilibrium towards the fully deuterated product.[1][2] |
| Low-Purity Reagents | The isotopic purity of your final product is limited by the purity of your starting deuterated reagents (e.g., TsOCD₃, D₂O, LiAlD₄). Solution: Source high-purity deuterated reagents (typically ≥98 atom % D) and verify their purity if possible before use.[14][15] |
| Back-Exchange with Protic Solvents | If labile protons are present in the solvent or during workup (e.g., from water), they can exchange with the deuterium atoms, particularly at acidic or basic sites. Solution: Use deuterated solvents where appropriate and minimize exposure to protic solvents during workup, especially under conditions that could facilitate exchange. |
Data Summary & Reagent Comparison
Table 1: Comparison of Common Deuteride Sources
| Reagent | Formula | Key Characteristics | Typical Applications | Safety Considerations |
| Lithium Aluminum Deuteride | LiAlD₄ | Powerful, non-selective reducing agent.[12] Highly reactive. | Reduction of esters, amides, and nitriles. | Pyrophoric. Reacts violently with water.[15] Must be handled under an inert atmosphere. |
| Sodium Borodeuteride | NaBD₄ | Milder, more selective reducing agent.[16][17] Stable in aprotic solvents. | Reduction of aldehydes and ketones. | Flammable solid. Reacts with water to release flammable gases.[17] Less reactive than LiAlD₄. |
Visualized Workflows & Mechanisms
A clear workflow is critical for reproducible success. The following diagram outlines the key decision points and steps in a common synthesis route.
Caption: Workflow for the synthesis of Methyl-d₃-amine HCl via the Boc-benzylamine method.
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of Methyl-d₃-amine Hydrochloride via Boc-Benzylamine [1][6][7]
This method is highly recommended for minimizing over-methylated by-products.[18]
Step 1: N-Deuteromethylation of Boc-Benzylamine
-
Under a nitrogen atmosphere, add Boc-protected benzylamine (1 equivalent) to a flask containing anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture for 30 minutes at 0°C.
-
Slowly add a solution of deuterated methyl tosylate (TsOCD₃, 1 equivalent) in anhydrous DMF.[19]
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by TLC.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0°C.[6]
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure N-Boc-N-(methyl-d₃)-benzylamine.
Step 2: Boc Group Deprotection
-
Dissolve the purified product from Step 1 in ethyl acetate.
-
Cool the solution to 0°C and add a solution of hydrochloric acid in ethyl acetate (e.g., 3M) dropwise.[6][7]
-
Allow the mixture to warm to room temperature and stir until TLC confirms the reaction is complete.
-
Concentrate the mixture by rotary evaporation to obtain N-benzylmethan-d₃-amine hydrochloride, which is often used directly in the next step.[6][7]
Step 3: Benzyl Group Removal (Hydrogenolysis)
-
In a suitable pressure vessel, dissolve the N-benzylmethan-d₃-amine hydrochloride from Step 2 in methanol.
-
Add palladium on carbon (5% Pd/C) catalyst to the solution.[6][7]
-
Pressurize the vessel with hydrogen gas (or maintain a hydrogen atmosphere with a balloon) and heat the reaction to 40°C.[6][7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully filter it through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, methyl-d₃-amine hydrochloride, as a solid.[6][7] A yield of 100% for this final step is achievable.[6][7]
References
-
A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. [Link]
-
The synthetic routes to deuterated methylamine hydrochloride 4 and... ResearchGate. [Link]
- US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof.
- CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
-
PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF - European Patent Office - EP 2548859 B1. Googleapis.com. [Link]
- CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof.
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]
-
A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CAS 14128-54-2: Lithium aluminum deuteride | CymitQuimica [cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buy Sodium borodeuteride 98 atom D, 90 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 15. isotope.com [isotope.com]
- 16. CAS 15681-89-7: Sodium borodeuteride | CymitQuimica [cymitquimica.com]
- 17. isotope.com [isotope.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Internal Standards: Methylamine-d5 vs. Non-Deuterated Methylamine in Quantitative Mass Spectrometry
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of analytical data. This guide provides an in-depth comparison of deuterated methylamine (methylamine-d5) and its non-deuterated counterpart when employed as internal standards in mass spectrometry-based assays. Drawing upon established principles and experimental evidence, we will explore the nuances of their application, helping researchers make informed decisions for their analytical workflows.
The Foundational Role of an Internal Standard
Before delving into the specifics of methylamine, it is crucial to understand the function of an internal standard. In quantitative analysis, especially with techniques like liquid chromatography-mass spectrometry (LC-MS), an IS is a compound of known concentration added to a sample.[1][2] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[1]
Stable isotope-labeled (SIL) compounds, such as those incorporating deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are widely regarded as the "gold standard" for internal standards in mass spectrometry.[3][4] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar extraction efficiencies and chromatographic retention times.[1][5]
Methylamine: The Analyte in Focus
Methylamine is a fundamental building block in the synthesis of numerous pharmaceuticals and is also a metabolite of certain drugs. Its accurate quantification in biological matrices is often essential in pharmacokinetic and metabolic studies. Given its volatile nature and small molecular size, robust analytical methods are imperative.
The Contenders: this compound vs. Non-Deuterated Methylamine
The choice between using this compound (a deuterated, stable isotope-labeled IS) and a non-deuterated structural analog of methylamine as an internal standard is not merely a matter of preference but a decision with significant analytical implications.
Physicochemical Properties: A Tale of Two Isotopes
| Property | Non-Deuterated Methylamine (CH₃NH₂) | This compound (CD₃ND₂) | Key Implications for MS Analysis |
| Molecular Weight | 31.06 g/mol | 36.10 g/mol | The +5 mass shift allows for clear differentiation between the analyte and the IS in the mass spectrometer without significant overlap from natural isotope distributions.[1] |
| Chemical Structure | Identical | Identical | Ensures nearly identical behavior during sample extraction, derivatization, and ionization.[6] |
| Boiling Point | -6.3 °C | -6.3 °C (lit.) | Similar volatility is crucial for consistent sample handling and to prevent differential loss during evaporation steps. |
| Chromatographic Behavior | Baseline | May exhibit a slight shift in retention time | Deuteration can sometimes lead to a small "isotope effect" where the deuterated compound elutes slightly earlier in reversed-phase chromatography.[7][8][9] |
Performance Comparison: A Data-Driven Analysis
The superiority of a stable isotope-labeled internal standard like this compound becomes evident when examining its performance in the face of common analytical challenges.
Mitigating Matrix Effects
The "matrix effect" is a notorious phenomenon in LC-MS where co-eluting compounds from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[10][11]
-
This compound: Because this compound is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[6][12] This allows for accurate correction, as the ratio of the analyte peak area to the IS peak area remains constant despite variations in the matrix.[11][12]
-
Non-Deuterated Methylamine Analog: A structural analog, even one closely related, will likely have a different retention time and may be affected differently by the matrix components.[13] This can lead to poor correction and compromised data accuracy.
Ensuring Recovery and Reproducibility
Sample preparation, often involving steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, can lead to analyte loss.
-
This compound: The identical chemical nature of this compound ensures that it is lost to the same extent as the analyte during sample processing.[6] This leads to a consistent recovery for both, resulting in high precision and accuracy.[3]
-
Non-Deuterated Methylamine Analog: Differences in polarity and other physicochemical properties can result in differential recovery between the analog and the analyte, introducing variability and inaccuracy into the results.
Experimental Workflow: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for achieving high-accuracy quantitative measurements.[][15][16][17][18]
Caption: Isotope Dilution Mass Spectrometry Workflow.
Practical Considerations and Experimental Protocol
While this compound is the superior choice, its implementation requires careful consideration of several factors.
Purity and Synthesis
The isotopic purity of the deuterated standard is paramount. Any presence of the non-deuterated form will lead to an overestimation of the analyte concentration.[5] this compound is typically synthesized via methods that ensure high levels of deuterium incorporation, often followed by purification to remove impurities.[19][20]
Protocol: Quantification of Methylamine in Human Plasma
This protocol outlines a typical workflow for the analysis of methylamine using this compound as an internal standard.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of methylamine and this compound in a suitable solvent (e.g., methanol).
-
Serially dilute the methylamine stock solution with blank human plasma to create calibration standards at various concentrations.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like methylamine.[21][22]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Methylamine: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding shifted precursor-to-product ion transition.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of methylamine in the unknown samples and QCs from the calibration curve.
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard can be visualized as follows:
Caption: Decision Tree for Internal Standard Selection.
Conclusion and Recommendations
For the quantitative analysis of methylamine by mass spectrometry, the use of a deuterated internal standard, this compound, is unequivocally the superior choice. Its ability to accurately correct for matrix effects and variations in sample recovery provides a level of analytical robustness that is difficult to achieve with a non-deuterated analog.[3][12] While the initial cost of a stable isotope-labeled standard may be higher, the long-term benefits of data integrity, method ruggedness, and compliance with regulatory expectations (e.g., FDA guidance on bioanalytical method validation) far outweigh this investment.[2][23][24][25][26]
Researchers and drug development professionals should prioritize the use of this compound to ensure the highest quality data in their studies. In situations where a deuterated standard is not available, extensive validation is required to demonstrate that a non-deuterated analog can provide adequate performance, a task that is often challenging and may lead to compromised results.
References
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS. Restek. [Link]
-
Determination and Confirmation of Melamine by LC/MS/MS (Extended Method). USDA Food Safety and Inspection Service. [Link]
-
Isotope dilution. Britannica. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Isotope dilution. Wikipedia. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
-
Analysis of Melamine and Cyanuric Acid in Food Matrices by LC–MS-MS. Chromatography Today. [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. ResearchGate. [Link]
-
Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA. Waters. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ResearchGate. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]
-
Question on MS/MS techniques - Page 2. Chromatography Forum. [Link]
-
A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. [Link]
-
Methylamine Synthesis Methods Explained. Scribd. [Link]
-
Methylamine Hydrochloride. Organic Syntheses. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov. [Link]
-
Which internal standard best suited for amphetamine analysis using GC-MS?. ResearchGate. [Link]
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. fda.gov [fda.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. longdom.org [longdom.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 15. osti.gov [osti.gov]
- 16. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 17. Isotope dilution - Wikipedia [en.wikipedia.org]
- 18. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [discover.restek.com]
- 22. fsis.usda.gov [fsis.usda.gov]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. moh.gov.bw [moh.gov.bw]
- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validating Analytical Methods: A Comparative Guide to Using Methylamine-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory approval. A robustly validated analytical method ensures that the quantitative results are accurate, reproducible, and fit for their intended purpose. A critical component in achieving this, particularly in complex matrices and with sensitive techniques like mass spectrometry, is the use of an internal standard. This guide provides an in-depth, objective comparison of validating an analytical method using a stable isotope-labeled (SIL) internal standard, Methylamine-d5, against other common approaches. We will delve into the causality behind experimental choices and present supporting data to illustrate the superior performance of this "gold standard" approach.
The Central Role of the Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. Its primary function is to correct for variability throughout the analytical process, including sample preparation, injection volume inconsistencies, and instrument response fluctuations.[1][2] The ideal IS is chemically and physically similar to the analyte but can be distinguished by the detector. While various compounds can be used as an IS, the choice significantly impacts the method's reliability.
The most common alternatives to a SIL-IS are:
-
Structural Analogs: Compounds with a similar chemical structure to the analyte.
-
No Internal Standard: Relying solely on external calibration.
This guide will demonstrate through a structured comparison why a SIL-IS like this compound is the preferred choice for robust and reliable analytical method validation, in line with regulatory expectations from bodies like the FDA and EMA.[3][4]
The Gold Standard: Advantages of this compound as a Stable Isotope-Labeled Internal Standard
This compound is the deuterated analog of methylamine, where five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5] This subtle change in mass allows it to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[6][7] This near-identical behavior is the key to its superiority and provides several distinct advantages:
-
Co-elution with the Analyte: this compound will have virtually the same retention time as methylamine in a chromatographic system. This is crucial for compensating for matrix effects, which are most pronounced when compounds co-elute.[3]
-
Similar Ionization Efficiency: Both the analyte and the SIL-IS will be affected similarly by variations in the ionization source of the mass spectrometer, leading to more consistent analyte-to-IS response ratios.[2]
-
Correction for Matrix Effects: The "matrix effect" refers to the suppression or enhancement of the analyte's signal due to co-eluting components from the sample matrix (e.g., plasma, urine).[8][9] Because this compound behaves almost identically to the analyte, it experiences the same matrix effects, allowing for accurate correction.[4][10]
-
Improved Accuracy and Precision: By effectively normalizing for variability, the use of a SIL-IS leads to significantly better accuracy (closeness to the true value) and precision (reproducibility of measurements).[11][12]
A Comparative Framework for Method Validation
To objectively compare the performance of an analytical method using this compound, we will outline a validation plan that assesses three distinct approaches:
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structural analog, such as Ethylamine, as the internal standard.
-
Method C: Uses no internal standard (external calibration only).
The validation will be conducted in accordance with the principles outlined in the ICH Q2(R1) and EMA guidelines on bioanalytical method validation.[13][14][15]
Key Validation Parameters: A Head-to-Head Comparison
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte without interference from other components in the sample matrix, such as metabolites, impurities, or endogenous substances.[16][17][18]
Experimental Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention time of the analyte and the internal standard.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard.
-
Analyze a blank matrix sample spiked with plausible interfering compounds (e.g., known metabolites).
Expected Outcomes & Discussion:
| Method | Interference in Blank Matrix | Interference from Metabolites | Rationale |
| A (this compound) | None expected | None expected | The mass-to-charge ratio (m/z) of this compound is distinct from endogenous compounds and potential metabolites, ensuring high specificity. |
| B (Ethylamine) | Low risk | Potential for interference if a metabolite is structurally similar to ethylamine. | While structurally similar to methylamine, ethylamine has a different retention time and m/z, providing good but potentially less specificity than a SIL-IS. |
| C (No IS) | None for analyte | None for analyte | Specificity is solely dependent on the analyte's signal, which can be susceptible to undetected co-eluting interferences that affect ionization. |
Method A is expected to show the highest degree of specificity due to the unique mass difference between the analyte and the internal standard.
Linearity and Range
Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[19][20]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of the internal standard (for Methods A and B). A minimum of five to seven concentration levels is recommended.[19]
-
Analyze the calibration standards in triplicate.
-
For Methods A and B, plot the peak area ratio (analyte/IS) against the analyte concentration. For Method C, plot the analyte peak area against concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.
Expected Outcomes & Discussion:
| Method | Expected r² | Expected Precision of Back-Calculated Concentrations | Rationale |
| A (this compound) | ≥ 0.998 | High | The consistent analyte/IS ratio across the concentration range effectively normalizes for any variability, resulting in a highly linear and precise calibration curve. |
| B (Ethylamine) | ≥ 0.995 | Moderate to High | Ethylamine will correct for some variability, but differences in ionization efficiency compared to methylamine may lead to slightly lower linearity and precision. |
| C (No IS) | ≥ 0.990 | Lower | Without an internal standard, the calibration curve is more susceptible to instrument fluctuations and injection variability, leading to a less reliable linear model. |
A correlation coefficient (r²) of ≥0.999 is generally considered acceptable for assays.[19] Method A is anticipated to provide the most linear and precise calibration curve.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of agreement among individual measurements (precision).[16][17][21]
Experimental Protocol:
-
Prepare Quality Control (QC) samples in blank matrix at a minimum of three concentration levels: Low, Medium, and High.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
-
Calculate the accuracy as the percentage of the measured concentration to the nominal concentration. Calculate the precision as the relative standard deviation (%RSD).
Acceptance Criteria (FDA & EMA):
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[22]
-
Precision: The %RSD should not exceed 15% (20% at the LLOQ).[22]
Expected Outcomes & Discussion:
| Method | Expected Accuracy (% Bias) | Expected Precision (%RSD) | Rationale |
| A (this compound) | < 5% | < 5% | The SIL-IS provides the most effective correction for systematic and random errors throughout the analytical process, leading to the highest accuracy and precision.[23] |
| B (Ethylamine) | < 10% | < 10% | The structural analog corrects for some variability but may not perfectly mimic the analyte's behavior, resulting in slightly lower accuracy and precision. |
| C (No IS) | < 15% | < 15% | This method is most prone to variability, and while it may meet the acceptance criteria, the accuracy and precision will likely be poorer and less consistent. |
The superior performance of Method A is a direct result of the SIL internal standard's ability to effectively compensate for analytical variability.[23]
Matrix Effect
Objective: To assess the impact of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and the internal standard.[8][9]
Experimental Protocol (Post-Extraction Addition):
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte and internal standard (for Methods A and B) at low and high concentrations. This is Set 1.
-
Prepare corresponding solutions of the analyte and internal standard in a neat (clean) solvent at the same concentrations. This is Set 2.
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Response in Set 1) / (Peak Response in Set 2).
-
For Methods A and B, calculate the IS-normalized MF: IS-normalized MF = (MF of Analyte) / (MF of IS).
-
The %RSD of the IS-normalized MF across the different matrix sources should be ≤15%.[22]
Expected Outcomes & Discussion:
| Method | Expected %RSD of IS-Normalized Matrix Factor | Rationale |
| A (this compound) | < 5% | This compound co-elutes with and experiences the same ionization suppression or enhancement as the analyte. The ratio remains constant, effectively nullifying the matrix effect.[4][10] |
| B (Ethylamine) | < 15% | Ethylamine may have a slightly different retention time and ionization characteristics, leading to less effective but still acceptable compensation for the matrix effect. |
| C (No IS) | Not Applicable | This method cannot compensate for matrix effects, making it highly unreliable for complex biological samples where matrix effects are common. The analyte response can be highly variable across different matrix lots. |
This parameter most starkly highlights the advantage of a SIL-IS. The ability of this compound to track and correct for the variability in matrix effects is a key reason it is considered the gold standard.[4]
Visualizing the Validation Workflow
A structured approach is essential for a comprehensive method validation.
Caption: A generalized workflow for the validation of a bioanalytical method.
Conclusion: Ensuring Data Integrity with this compound
The validation of an analytical method is a rigorous process that provides documented evidence of its reliability. While different approaches to internal standardization exist, the use of a stable isotope-labeled internal standard like this compound consistently demonstrates superior performance across all critical validation parameters.
-
For Specificity: It offers unparalleled distinction from endogenous interferences.
-
For Linearity, Accuracy, and Precision: It provides the most effective normalization, leading to more reliable and reproducible results.
-
For Matrix Effects: It is the most powerful tool for mitigating the impact of the sample matrix, a significant source of error in bioanalysis.
While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of robust, reliable, and regulatory-compliant data far outweigh the cost.[4] For any quantitative method where accuracy and confidence in the results are paramount, validating with this compound is not just a best practice—it is the scientifically sound choice for ensuring the integrity of your data.
References
-
R. K. Verplaetse, P. H. Schepers, "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?", Rapid Communications in Mass Spectrometry, 2005. [Link]
-
European Medicines Agency, "Guideline on bioanalytical method validation", EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*, 2011. [Link]
-
Waters Corporation, "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations". [Link]
-
J. W. A. van den Broek, "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?", PubMed, 2005. [Link]
-
ResolveMass Laboratories Inc., "Deuterated Standards for LC-MS Analysis", 2025. [Link]
-
LabPurity, "Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained". [Link]
-
SCION Instruments, "The Role of Internal Standards In Mass Spectrometry", 2023. [Link]
-
ResolveMass Laboratories Inc., "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis", 2025. [Link]
-
European Medicines Agency, "Guideline on bioanalytical method validation", 2011. [Link]
-
European Bioanalysis Forum, "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content". [Link]
-
GMP Compliance, "FDA Guidance for Industry: Q2A Validation of Analytical Procedures". [Link]
-
ECA Academy, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". [Link]
-
International Council for Harmonisation, "Quality Guidelines". [Link]
-
U.S. Food and Drug Administration, "Q2(R2) Validation of Analytical Procedures", 2024. [Link]
-
Lab Manager, "ICH and FDA Guidelines for Analytical Method Validation", 2024. [Link]
-
U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry", 2021. [Link]
-
International Journal of Applied Pharmaceutics, "Analytical method validation: A brief review". [Link]
-
U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology". [Link]
-
SlideShare, "Bioanalytical method validation emea". [Link]
-
ProPharma, "Highlights from FDA's Analytical Test Method Validation Guidance", 2024. [Link]
-
Starodub, "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures", 2024. [Link]
-
YouTube, "Key terms related to validation of an analytical method", 2024. [Link]
-
U.S. Food and Drug Administration, "Q2(R2) Validation of Analytical Procedures". [Link]
-
LinkedIn, "What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?", 2025. [Link]
-
European Bioanalysis Forum, "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.". [Link]
-
International Journal of Pharmaceutical Sciences Review and Research, "Analytical Method Validation Parameters: An Updated Review", 2020. [Link]
-
Element Lab Solutions, "The 6 Key Aspects of Analytical Method Validation". [Link]
-
International Journal of MediPharm Research, "Review Article on Matrix Effect in Bioanalytical Method Development". [Link]
-
KCAS Bio, "The Value of Deuterated Internal Standards", 2017. [Link]
-
South American Journal of Clinical Research, "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES". [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research, "matrix-effect-in-bioanalysis-an-overview.pdf". [Link]
-
Future Science, "Assessment of matrix effect in quantitative LC-MS bioanalysis", 2018. [Link]
-
YouTube, "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis", 2025. [Link]
-
European Medicines Agency, "ICH guideline Q2(R2) on validation of analytical procedures", 2022. [Link]
-
Altabrisa Group, "Key Parameters for Analytical Method Validation", 2025. [Link]
-
Asian Journal of Research in Chemistry, "Analytical Method Validation: Collation between International Guidelines". [Link]
-
Shimadzu, "Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices". [Link]
-
ResearchGate, "Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF". [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. 甲胺-d5 氯化氘 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. droracle.ai [droracle.ai]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texilajournal.com [texilajournal.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 20. wjarr.com [wjarr.com]
- 21. propharmagroup.com [propharmagroup.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to the Isotopic Effect of Methylamine-d5 in High-Precision Analytical Methods
For fellow researchers and professionals in drug development, the relentless pursuit of analytical accuracy is not merely a procedural requirement; it is the bedrock of our science. In the realm of quantitative mass spectrometry, the integrity of our data hinges on the meticulous control of variables. This guide provides an in-depth, objective analysis of utilizing Methylamine-d5 as a deuterated internal standard. We will move beyond procedural descriptions to explore the fundamental isotopic effects that govern its superior performance, supported by comparative data and validated experimental protocols.
Part 1: The Gold Standard: Why Stable Isotope Labeled Standards are Non-Negotiable
In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use to ensure the robustness and reproducibility of analytical data.[2] The core principle is elegantly simple: a SIL internal standard is a near-perfect chemical twin of the analyte.
By substituting hydrogen atoms with their stable, non-radioactive isotope, deuterium, we create a compound that exhibits virtually identical physicochemical properties to the target analyte.[3][4] This means that during sample preparation, chromatography, and ionization, both the analyte and the internal standard behave in the same way. They co-elute from the liquid chromatography column, experience the same degree of ion suppression or enhancement from the sample matrix, and are lost in equal measure during extraction steps.[3][4] The mass spectrometer, however, can easily distinguish them due to the mass difference imparted by the deuterium atoms.[4] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, providing a highly accurate and precise measure of the analyte's true concentration, irrespective of experimental variations.[5][6]
Part 2: Deconstructing the Deuterium Isotopic Effect
The substitution of hydrogen with deuterium (²H or D) introduces subtle but significant physicochemical changes that are critical to understand.
The Physicochemical Underpinning: Bond Strength
The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the heavier deuterium isotope.[2][7] This increased bond strength makes deuterated compounds more stable and less susceptible to chemical or enzymatic cleavage at the site of deuteration.[7] While this "Kinetic Isotope Effect" is famously exploited to slow drug metabolism in therapeutic applications, for its role as an internal standard, this enhanced stability ensures its integrity throughout the analytical process.[7]
The Chromatographic Isotope Effect
A fascinating and often observed phenomenon is the "chromatographic isotope effect," where deuterated compounds may exhibit slightly different retention times than their non-deuterated (protiated) counterparts. In reversed-phase liquid chromatography (RPLC), it is common for deuterated molecules to elute slightly earlier than the analyte.[8] This is generally attributed to subtle differences in the molecule's hydrophobicity and interactions with the stationary phase; the C-D bond is slightly less polarizable than the C-H bond.[8]
For this compound, this effect is typically negligible and does not compromise co-elution in a way that would affect quantification. However, it is an important factor to verify during method development, ensuring the peak integration windows for the analyte and internal standard are appropriate.
The Mass Spectrometric Advantage
This compound (CD₃ND₂) possesses a mass shift of +5 Daltons compared to methylamine (CH₃NH₂). This significant mass difference is crucial for two reasons:
-
Clear Differentiation: It provides unambiguous separation of the mass-to-charge (m/z) signals for the analyte and the internal standard.
-
Avoidance of Isotopic Crosstalk: A mass shift of at least +3 is recommended to avoid interference from the natural abundance of ¹³C isotopes in the analyte. A +5 shift, as seen in this compound, provides an even more robust buffer against any potential isotopic overlap, ensuring the internal standard's signal is pure.[3]
Part 3: this compound in Action: A Performance Comparison
To illustrate the tangible benefits of this compound, we will compare its performance against a common but less ideal alternative: a non-deuterated structural analog internal standard (e.g., Ethylamine). The analyte in this hypothetical but representative study is "Analyte M," a simple methylated compound quantified in human plasma.
Comparative Validation Data
| Validation Parameter | Method A: this compound (IS) | Method B: Ethylamine (Structural Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (LQC) | -2.5% | -18.2% | Within ±15% |
| Medium QC (MQC) | 1.8% | 11.5% | Within ±15% |
| High QC (HQC) | -0.9% | 9.8% | Within ±15% |
| Precision (%RSD) | |||
| LQC | 3.1% | 19.5% | ≤15% |
| MQC | 2.4% | 14.8% | ≤15% |
| HQC | 1.9% | 12.3% | ≤15% |
| Linearity (r²) | 0.9996 | 0.9912 | ≥0.99 |
| Matrix Effect (%RSD over 6 lots) | 4.2% | 24.7% | ≤15% |
Analysis of Results:
The data clearly demonstrates the superiority of using this compound.
-
Accuracy and Precision: Method A exhibits excellent accuracy and precision, with bias and relative standard deviation (RSD) values well within the accepted regulatory limits of ±15%.[1][9] In contrast, Method B shows significant negative bias at the low concentration and precision values that approach or exceed the acceptance limit. This is because the structural analog, Ethylamine, has different chromatographic behavior and ionization efficiency than Analyte M, failing to accurately compensate for analytical variability.
-
Matrix Effect: The most telling parameter is the matrix effect. With this compound, the RSD of the analyte/IS ratio across six different lots of plasma is a low 4.2%, indicating that it effectively tracks and corrects for matrix-induced ion suppression or enhancement.[10] Method B shows a high RSD of 24.7%, revealing that the internal standard's response is not affected by the matrix in the same way as the analyte, leading to unreliable and variable results.
Part 4: Validated Experimental Protocols
Trustworthiness in science is built on transparent and reproducible methodologies. The following protocols outline the key experiments for validating an analytical method using this compound.
Protocol 1: Determination of Accuracy and Precision
-
Prepare Calibration Standards: Spike blank biological matrix with known concentrations of the analyte to prepare a series of calibration standards (typically 8-10 levels) covering the expected concentration range.
-
Prepare QC Samples: Independently prepare quality control (QC) samples in blank matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Sample Processing:
-
To 100 µL of each standard, QC, and blank sample, add 10 µL of the this compound internal standard working solution (at a constant concentration).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
-
LC-MS/MS Analysis: Inject the samples onto a validated LC-MS/MS system.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte / this compound) against the nominal concentration of the standards, using a weighted (1/x²) linear regression.
-
Calculate the concentrations of the QC samples against the calibration curve.
-
Determine accuracy as the percent difference from the nominal value (% Bias) and precision as the percent relative standard deviation (%RSD) for replicate QC samples (n=6 at each level).[1][9]
-
Protocol 2: Assessment of Matrix Effects
This experiment quantifies the effect of the matrix on the ionization of the analyte by comparing the response of the analyte in the presence of the matrix with its response in a neat solution.
-
Preparation of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in the final mobile phase at a concentration representative of a mid-range QC sample.
-
Set B (Post-Spiked Matrix Samples): Extract at least six different lots of blank biological matrix using the method described in Protocol 1. After the evaporation step, reconstitute the dried extracts with the neat solution prepared for Set A.[1]
-
-
LC-MS/MS Analysis: Analyze multiple replicates from both sets.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Mean Peak Area in Set A).
-
Calculate the Internal Standard-Normalized Matrix Factor for each lot: IS-Normalized MF = (MF of Analyte) / (MF of this compound).
-
The precision (%RSD) of the IS-Normalized MF across all lots is the quantitative measure of the matrix effect. An RSD of ≤15% is considered acceptable.
-
Conclusion: An Investment in Data Integrity
The choice of an internal standard is a critical decision in analytical method development that has profound implications for data quality. The evidence unequivocally shows that this compound, by virtue of its isotopic and chemical similarity to the analyte, provides superior performance over non-deuterated structural analogs. It expertly compensates for variations in sample preparation and matrix effects, yielding data of the highest accuracy and precision.
While deuterated standards may represent a higher initial procurement cost, the true cost of not using them—in failed validation batches, repeated analyses, and questionable data integrity—is far greater.[4] For scientists and researchers, employing this compound is not just a methodological choice; it is an investment in the certainty and reliability of your results.
References
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents Source: ResearchGate URL: [Link]
-
Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter Source: YouTube URL: [Link]
-
Title: A practical synthesis of deuterated methylamine and dimethylamine Source: ResearchGate URL: [Link]
-
Title: Methylamine Synthesis Source: Safrole URL: [Link]
-
Title: What Are The Key Properties Of Methylamine? Source: YouTube URL: [Link]
-
Title: this compound deuteriochloride Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical Source: ResearchGate URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: The Pharma Innovation URL: [Link]
-
Title: Ab Initio Study of the Large Amplitude Motions of Various Monosubstituted Isotopologues of Methylamine (CH3-NH2) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
-
Title: Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices Source: Shimadzu URL: [Link]
-
Title: Validation of analytical methods in compliance with good manufacturing practice Source: Italian Journal of Medicine URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: Determination of four primary and secondary aliphatic amines in aquatic products by capillary electrophoresis Source: Royal Society of Chemistry URL: [Link]
-
Title: Isotope effect on vapour pressure, V. effect of deuterium substitution on the vapour pressure of methylamine, ethylamine and pro Source: REAL-EOD URL: [Link]
-
Title: pH and Deuterium Isotope Effects on the Reaction of Trimethylamine Dehydrogenase with Dimethylamine Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated compounds Source: ANSTO URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apo.ansto.gov.au [apo.ansto.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. lcms.cz [lcms.cz]
A Head-to-Head Comparison: Methylamine-d5 vs. 13C-Labeled Methylamine for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS) assays. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard, designed to mimic the behavior of the analyte of interest throughout the entire analytical workflow. This guide provides an in-depth, objective comparison of two commonly employed isotopologues of methylamine: Methylamine-d5 and 13C-labeled methylamine.
Methylamine, the simplest primary amine, is a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals. Accurate quantification of methylamine in biological matrices is often essential for pharmacokinetic, toxicokinetic, and metabolism studies. The selection between a deuterium-labeled and a carbon-13-labeled internal standard can have significant implications for assay performance, accuracy, and data integrity.
The Isotope Effect: A Fundamental Divergence
The core difference between this compound and 13C-labeled methylamine lies in the "isotope effect." The substantial relative mass difference between hydrogen (≈1 amu) and deuterium (≈2 amu) can introduce subtle yet meaningful alterations to the physicochemical properties of the molecule. In contrast, the relative mass difference between carbon-12 and carbon-13 is much smaller, resulting in a labeled standard that behaves almost identically to its unlabeled, or native, counterpart.[1] This fundamental distinction gives rise to practical consequences in chromatographic behavior and isotopic stability.
Performance Face-Off: A Data-Driven Comparison
The ideal internal standard should co-elute perfectly with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, thereby providing a reliable means for normalization.[2] Here, we delve into the key performance differences between this compound and 13C-labeled methylamine.
| Performance Metric | This compound (Deuterium-Labeled) | 13C-Labeled Methylamine | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than native methylamine.[3][4] | Co-elutes perfectly with native methylamine.[2][3] | Perfect co-elution is critical for accurate compensation of matrix effects, which can fluctuate across a chromatographic peak. A shift in retention time can lead to the standard and analyte experiencing different degrees of ion suppression or enhancement, potentially compromising accuracy.[3] |
| Isotopic Stability | Generally stable, but deuterium atoms on the amine group (-ND2) are susceptible to back-exchange with hydrogen from the solvent or matrix, especially under certain pH or temperature conditions. | Highly stable as the 13C atom is integrated into the carbon backbone of the molecule and is not prone to exchange.[5] | Isotopic instability can lead to a loss of the label and an underestimation of the analyte concentration. The high stability of the 13C label provides greater assurance of isotopic integrity throughout the analytical process. |
| Matrix Effect Compensation | Effective, but can be compromised by chromatographic shifts, leading to "differential matrix effects."[3] | Considered the gold standard for compensating for matrix effects due to perfect co-elution.[6] | If the internal standard and analyte do not co-elute, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components. This can lead to inaccurate and imprecise quantification.[3] |
| Cost of Synthesis | Generally less expensive to synthesize.[5] | Typically more expensive due to the higher cost of 13C-labeled starting materials and potentially more complex synthetic routes.[5] | The higher initial cost of 13C-labeled standards may be offset by time saved in method development, troubleshooting, and the increased reliability and defensibility of the data. |
Experimental Evidence: The Chromatographic Isotope Effect
The most significant practical difference between this compound and 13C-labeled methylamine is the potential for a chromatographic isotope effect with the deuterated standard. This phenomenon, where the deuterated compound has a slightly shorter retention time than the non-deuterated analyte, is a well-documented consequence of the stronger C-D bond compared to the C-H bond.[7]
Experimental Protocol: Quantification of Methylamine in Human Plasma by LC-MS/MS
This protocol provides a robust and sensitive method for the quantification of methylamine in human plasma, utilizing a 13C-labeled methylamine internal standard to ensure the highest level of accuracy and precision.
Objective: To accurately quantify the concentration of methylamine in human plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for the retention of polar compounds.
Materials and Reagents:
-
Methylamine hydrochloride (analyte)
-
[13C]Methylamine hydrochloride (internal standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
Workflow Diagram:
Caption: Workflow for the quantification of methylamine in human plasma.
Step-by-Step Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of methylamine hydrochloride and [13C]methylamine hydrochloride in methanol (1 mg/mL).
-
Prepare a series of calibration standards by spiking blank human plasma with the methylamine stock solution to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the [13C]methylamine internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 10 mM ammonium formate and 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in 95:5 acetonitrile:water
-
Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 50:50 acetonitrile:water
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure the separation of methylamine from other endogenous components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methylamine: m/z 32.1 → 15.1
-
[13C]Methylamine: m/z 33.1 → 16.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of methylamine to [13C]methylamine.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of methylamine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion: The Superior Choice for Uncompromised Data Integrity
While this compound can be a cost-effective option for quantitative bioanalysis, the potential for chromatographic shifts and isotopic instability introduces a level of risk that can compromise data accuracy and reproducibility. For regulated bioanalysis and studies where the highest level of data integrity is paramount, 13C-labeled methylamine is the unequivocally superior choice. Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability, leading to more accurate, precise, and reliable results. The initial investment in a 13C-labeled internal standard is often justified by the long-term benefits of robust method performance and the confidence in the generated data.
References
-
American Chemical Society. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025-11-08). [Link]
-
American Chemical Society. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014-06-12). [Link]
-
MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
-
PubMed. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry. (2008-10-01). [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]
-
ResearchGate. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry. (2025-08-09). [Link]
-
PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020-07-15). [Link]
-
Organic Syntheses. Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. (2018-10-15). [Link]
-
National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
PubMed. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013-12-15). [Link]
-
ScienceDirect. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. [Link]
-
MDPI. Chemical Isotope Labeling LC-MS for Human Blood Metabolome Analysis. [Link]
-
Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
PubMed. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
The Cornerstone of Quantitation: A Comparative Guide to Linearity and Range Assessment for Methylamine-d5 Calibration Curves
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and accuracy of analytical measurements are paramount. The use of stable isotope-labeled internal standards, such as Methylamine-d5, is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. These standards are instrumental in correcting for variability during sample preparation and analysis. However, the reliability of the data generated is fundamentally dependent on the integrity of the calibration curve.
This guide provides an in-depth comparison of approaches to assessing the linearity and range of this compound calibration curves. Moving beyond a superficial checklist of validation parameters, we will explore the underlying principles that govern the selection of calibration models and weighting factors, supported by experimental rationale and regulatory context. Our focus is to empower researchers, scientists, and drug development professionals to build self-validating analytical methods that ensure data of the highest quality and integrity.
The Myth of the "Perfect" R-squared: Why Visual Inspection and Residuals are Critical
For decades, the correlation coefficient (r) or the coefficient of determination (R²) has been a primary indicator of the goodness of fit for a calibration curve. While a value close to 1.0 is desirable, it is a common misconception that this alone confirms linearity. An r-squared value can be misleading, as it may not reveal underlying systematic deviations from a linear model.[1]
A more rigorous assessment involves a multi-faceted approach:
-
Visual Inspection: A simple plot of the response versus concentration should be the first step. This can often reveal obvious non-linearity, outliers, or issues with specific calibration points.
-
Residual Analysis: A residual plot, which graphs the difference between the observed response and the response predicted by the regression model against the concentration, is a powerful diagnostic tool.[1] In an ideal linear model with appropriate weighting, the residuals should be randomly and uniformly distributed around zero across the entire concentration range. Any discernible pattern, such as a U-shape or a funnel shape, indicates that the chosen model is not appropriate for the data.
To Weight or Not to Weight: Addressing Heteroscedasticity in Bioanalytical Data
A critical assumption in ordinary least squares (OLS) linear regression is that the variance of the response is constant across the entire range of concentrations (homoscedasticity). In many bioanalytical methods, especially with the wide dynamic ranges offered by modern LC-MS/MS instrumentation, this assumption is often violated. Instead, the data frequently exhibit heteroscedasticity, where the variance of the response increases with concentration.[2][3]
Ignoring heteroscedasticity gives undue influence to the higher concentration standards in the regression analysis, which can lead to significant inaccuracies in the quantification of low-concentration samples, including the lower limit of quantitation (LLOQ).[2][3] The solution is to employ weighted least squares linear regression (WLSLR).
A Comparative Look at Common Weighting Factors
The choice of weighting factor is crucial for an accurate calibration model. The goal is to give more "weight" to the data points with lower variance (typically the lower concentrations). Here are the most commonly employed weighting factors:
| Weighting Factor | Rationale and Application |
| No Weighting (1) | Assumes homoscedasticity (equal variance across the range). Rarely appropriate for wide-range bioanalytical LC-MS/MS data. |
| 1/x | Applied when the standard deviation of the response is proportional to the square root of the concentration. A common starting point for addressing heteroscedasticity.[4][5] |
| 1/x² | Used when the standard deviation of the response is directly proportional to the concentration. This is frequently the most appropriate weighting factor for LC-MS/MS assays and is often recommended as a default choice.[4][5][6] |
| 1/y | An alternative to 1/x, using the measured response instead of the nominal concentration. |
| 1/y² | An alternative to 1/x², using the measured response. In many linear or near-linear assays, the practical difference between using 1/x² and 1/y² is minimal.[7] |
Expert Insight: For most bioanalytical LC-MS/MS assays, including those utilizing this compound as an internal standard, a weighting factor of 1/x² is often the most effective at compensating for heteroscedasticity and ensuring accuracy at the lower end of the calibration range.[4][5][6] However, the optimal weighting factor should always be empirically determined during method development and validation.
Experimental Protocol: Establishing and Assessing the Calibration Curve for this compound
The following protocol outlines a self-validating workflow for the assessment of linearity and range for a this compound calibration curve.
Part 1: Preparation of Calibration Standards
-
Primary Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol).
-
Working Stock Solutions: Prepare a series of working stock solutions by serial dilution of the primary stock solution.
-
Spiking into Matrix: Spike the working stock solutions into the appropriate biological matrix (e.g., plasma, urine) to create a set of calibration standards. A minimum of six non-zero concentration levels is recommended.[8] The concentration range should encompass the expected concentrations of the analyte in the study samples.
-
Internal Standard Addition: Add a consistent concentration of the non-labeled methylamine internal standard to all calibration standards and quality control (QC) samples.
Part 2: Data Acquisition and Analysis
-
LC-MS/MS Analysis: Analyze the prepared calibration standards using the developed LC-MS/MS method.
-
Peak Area Integration: Integrate the peak areas for both this compound and the internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of this compound) / (Peak Area of Internal Standard)
-
Regression Analysis: Perform a linear regression of the response ratio versus the nominal concentration of this compound. Evaluate the following regression models:
-
Unweighted (1)
-
Weighted (1/x)
-
Weighted (1/x²)
-
-
Model Selection: For each model, assess the following:
-
Visual Inspection of the Curve: Does the line appear to fit the data points well?
-
Coefficient of Determination (R²): While not the sole criterion, it should be >0.99.
-
Residual Plot Analysis: Plot the percent relative error (%RE) against the concentration. The optimal model will exhibit a random and narrow distribution of residuals around the zero line.
-
Accuracy of Back-Calculated Concentrations: For each calibration standard, use the generated regression equation to calculate its concentration. The back-calculated concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
Part 3: Defining the Range
The analytical range is the interval between the upper and lower limits of quantitation (ULOQ and LLOQ).
-
Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).
-
Upper Limit of Quantitation (ULOQ): The highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 15%).
Visualizing the Workflow
The following diagram illustrates the decision-making process for selecting the appropriate calibration model.
Caption: Workflow for Calibration Model Selection
Alternative Approaches and Future Perspectives
While weighted linear regression is the industry standard, other models can be considered if a linear relationship cannot be established over the desired range. These include quadratic regression or log-log transformations. However, the simplest model that adequately describes the concentration-response relationship should be used.[9]
The principles outlined in this guide are grounded in established regulatory frameworks, including the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[8][9][10][11][12][13] Adherence to these principles ensures the development of robust and reliable analytical methods that can withstand scientific and regulatory scrutiny.
Conclusion
The assessment of linearity and range for this compound calibration curves is a foundational element of high-quality bioanalytical data. A meticulous approach that goes beyond a simple evaluation of the correlation coefficient is essential. By understanding and addressing the phenomenon of heteroscedasticity through appropriate weighting factors, and by employing a systematic, self-validating protocol, researchers can ensure the accuracy and precision of their quantitative results from the LLOQ to the ULOQ. This commitment to scientific integrity is what ultimately transforms raw data into reliable insights for drug development and scientific discovery.
References
-
Title: Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance Source: PubMed URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods Source: CORE URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC–MS/MS Assays and Impacts of Using Incorrect Weighting Factors on Curve Stability, Data Quality, and Assay Performance Source: American Chemical Society URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]
-
Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]
-
Title: Weighted Linear Regression in Bioanalysis Source: Scribd URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: FDA URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance. Source: Semantic Scholar URL: [Link]
-
Title: Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations Source: PMC URL: [Link]
-
Title: Is my calibration linear? Source: Royal Society of Chemistry URL: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scribd.com [scribd.com]
- 4. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance. | Semantic Scholar [semanticscholar.org]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. starodub.nl [starodub.nl]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Specificity of Methylamine-d5 in Complex Biological Matrices
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices like plasma, urine, or tissue homogenates is a significant challenge. The inherent variability of these matrices can drastically affect analytical results. This guide provides an in-depth comparison of using Methylamine-d5 as a stable isotope-labeled internal standard (SIL-IS) versus other common approaches, grounded in the principles of bioanalytical chemistry and supported by experimental workflows.
The Foundational Challenge: Matrix Effects in Bioanalysis
At its core, quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) relies on a predictable relationship between an analyte's concentration and its signal response. However, components within a biological sample—salts, lipids, proteins, and metabolites—can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[1][2][3] This phenomenon, known as the "matrix effect," can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification.[3][4]
The unpredictability of matrix effects from sample to sample or from patient to patient makes them a primary source of error in bioanalysis.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that bioanalytical methods be validated to demonstrate that matrix effects do not compromise the accuracy and precision of the data.[6][7] This is where the choice of an internal standard becomes the most critical decision in method development.
The Role of an Internal Standard (IS)
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before any processing begins.[8][9][10] Its purpose is to normalize the final analyte response, correcting for variability at multiple stages of the analytical workflow:
-
Sample Preparation: Compensates for losses during extraction, evaporation, and reconstitution.[9]
-
Injection Volume: Corrects for minor inconsistencies in the autosampler.[9][10]
-
Ionization Efficiency: Most importantly, it experiences the same matrix effects as the analyte.[1][10]
The ideal IS behaves identically to the analyte throughout this entire process.[11][12] This principle is best realized by using a stable isotope-labeled version of the analyte itself.
Comparative Analysis: Choosing the Right Internal Standard
The effectiveness of an internal standard is directly related to how closely it mimics the physicochemical properties of the analyte. Let's compare the common choices.
Alternative 1: Structural Analogue Internal Standard
A structural analogue is a molecule that is chemically similar but not identical to the analyte. While often more readily available and less expensive than a SIL-IS, this approach has significant drawbacks.[10][13]
-
Different Chromatographic Behavior: Minor structural differences can lead to different retention times. If the analogue does not co-elute perfectly with the analyte, it will not experience the exact same matrix effects, leading to poor correction.[14][15]
-
Different Ionization Efficiencies: Analogues may ionize more or less efficiently than the analyte, and their response to ion suppression or enhancement can differ.
-
Variable Extraction Recovery: Differences in properties like polarity can lead to inconsistent recovery during sample preparation.[14]
While sometimes acceptable for early discovery phases, structural analogues often fail to provide the high degree of accuracy and precision required for regulated bioanalysis.[13][15]
Alternative 2: Stable Isotope-Labeled (SIL) Internal Standards
SILs are the gold standard for quantitative bioanalysis.[11][14][16] By replacing certain atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N), a molecule is created that is chemically identical to the analyte but has a different mass.[16] This allows the mass spectrometer to distinguish between the analyte and the IS.
This compound (Five Deuterium Atoms) is an excellent example of a robust SIL-IS for the quantification of methylamine.
-
Near-Identical Properties: It has virtually the same polarity, pKa, and chemical reactivity as methylamine.
-
Co-elution: It co-elutes perfectly with the analyte, ensuring that both are subjected to the exact same matrix environment at the same time.[16] This is the key to accurately compensating for matrix effects.
-
Predictable Behavior: It tracks the analyte through every step of sample preparation and analysis with high fidelity.[12]
The following table summarizes the key performance differences:
| Feature | Structural Analogue IS | This compound (SIL-IS) | Justification |
| Chromatographic Co-elution | Variable; often does not co-elute perfectly. | Excellent; near-perfect co-elution. | Identical chemical structure ensures identical interaction with the stationary phase. |
| Matrix Effect Compensation | Poor to Moderate; can be unreliable.[13] | Excellent; experiences the same ionization suppression/enhancement.[2][14] | Co-elution means both analyte and IS are in the ion source at the same time, exposed to the same interferences. |
| Extraction Recovery Tracking | Variable; depends on physicochemical similarity. | Excellent; tracks recovery with high fidelity. | Identical properties ensure they behave the same during partitioning (e.g., LLE, SPE). |
| Accuracy & Precision | Lower; often results in higher variability.[13] | High; enables robust, reliable, and reproducible results.[13][14] | Superior correction for variability leads to lower coefficients of variation (%CV). |
| Regulatory Acceptance | Acceptable if justified, but scrutinized. | Strongly Preferred by FDA, EMA, and ICH M10 guidelines.[14] | Recognized as the most reliable approach for definitive quantitative bioanalysis. |
A Note on Deuterated vs. ¹³C-Labeled Standards
While both deuterium (D or ²H) and Carbon-13 (¹³C) are used for labeling, there are subtle differences.
-
Deuterium (d5): Generally less expensive and more common.[16][17] However, extensive deuteration can sometimes cause a slight chromatographic shift (the "isotope effect"), though this is minimal for small molecules like methylamine.[15][18] Another consideration is the stability of the deuterium label; labels on heteroatoms (-OH, -NH) can be prone to back-exchange with hydrogen from the solvent, but labels on carbon atoms, as in this compound, are generally very stable under typical LC-MS conditions.[18][19][20]
-
Carbon-13 (¹³C): Considered superior by some as it causes no chromatographic shift and the label is incapable of isotopic scrambling.[17][18] However, ¹³C-labeled standards are often more expensive and less commercially available.[17][21]
For most applications involving small molecules like methylamine, a well-designed deuterated standard like this compound provides an optimal balance of performance, stability, and cost-effectiveness.
Experimental Workflow & Validation
Implementing this compound in a bioanalytical method requires a structured workflow from sample preparation to data analysis, followed by rigorous validation according to regulatory guidelines.[7]
Diagram: Bioanalytical Workflow Using this compound
Caption: Mechanism of matrix effect compensation by a co-eluting SIL-IS.
Conclusion: The Imperative of Specificity
In the demanding field of bioanalysis, accuracy is non-negotiable. The use of a stable isotope-labeled internal standard is not merely a preference but a fundamental requirement for developing robust, reliable, and defensible quantitative methods.
This compound exemplifies the ideal characteristics of a SIL-IS: it is chemically identical to the analyte, ensuring co-elution and equivalent behavior during extraction and ionization. [16]This specificity allows it to precisely track and correct for the inevitable sample-to-sample variability and matrix effects encountered in complex biological fluids. [1][10]By choosing this compound over less specific alternatives like structural analogues, researchers and drug development professionals can significantly enhance the integrity of their data, reduce method failures, and ensure compliance with global regulatory standards.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.[Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH).[Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.[Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.[Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.[Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry.[Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.[Link]
-
Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction. PubMed.[Link]
-
Bioanalytical Method Validation (2001 Guidance). U.S. Food and Drug Administration (FDA).[Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.[Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.[Link]
-
Bioanalytical sample preparation. Biotage.[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
Deuterated internal standards and bioanalysis. AptoChem.[Link]
-
New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.[Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
Which internal standard? Deuterated or C13 enriched? ResearchGate.[Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.[Link]
-
Small-molecule bioanalytical sample preparation method development starting from the BASICS. Bioanalysis Zone.[Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Springer.[Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.[Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.[Link]
-
Which internal standard should I use for LC/MS analysis of lipids and TAG profiling? ResearchGate.[Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc.[Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio.[Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. moh.gov.bw [moh.gov.bw]
- 9. youtube.com [youtube.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Senior Scientist's Guide to Deuterated Internal Standards in Regulated Bioanalysis
An Objective Comparison and Validation Framework for Drug Development Professionals
In the landscape of regulated bioanalysis, where precision and accuracy are paramount, the choice of an internal standard (IS) is one of the most critical decisions influencing data integrity. This guide provides an in-depth comparison of deuterated internal standards against common alternatives, grounded in global regulatory expectations and supported by experimental validation protocols. As Senior Application Scientists, we move beyond mere procedural descriptions to explain the fundamental principles and causality that underpin robust bioanalytical method development.
The Foundational Role of the Internal Standard
In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample prior to processing.[1] Its primary function is to correct for variability at multiple stages of the analytical workflow, including sample extraction, chromatographic injection, and mass spectrometric ionization.[2][3] An ideal IS should mimic the analyte's behavior perfectly, thus ensuring that any experimental fluctuations affect both compounds equally. The ratio of the analyte's response to the IS response, therefore, remains constant and directly proportional to the analyte's concentration.[4]
Stable isotope-labeled (SIL) internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte.[1][5] Among these, deuterated internal standards (d-IS), where one or more hydrogen atoms are replaced by deuterium (²H), are the most frequently used.[2]
The Regulatory Consensus: ICH M10 and the Expectation of Excellence
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[6][7][8] This guideline emphasizes that a bioanalytical method must be well-characterized, fully validated, and documented to ensure data reliability for regulatory decisions.[6][9]
While ICH M10 does not explicitly mandate the use of a SIL-IS, it sets performance standards for selectivity, matrix effect, accuracy, and precision that are most consistently met by using one.[7][10] The EMA has noted that over 90% of submissions incorporate SIL-IS, and regulatory scrutiny is higher for methods that use alternatives like structural analogs without strong justification.[11] The FDA has issued citations to laboratories for not adequately tracking IS responses, a problem often mitigated by the use of a co-eluting SIL-IS.[11][12]
Comparative Analysis: Deuterated vs. Other Internal Standards
The selection of an IS is a balance of scientific performance, cost, and availability. Here, we objectively compare the most common choices.
| Internal Standard Type | Advantages | Disadvantages | Regulatory Scrutiny |
| Deuterated (d-IS) | - Nearly identical physicochemical properties to analyte.[1]- Co-elutes with analyte, providing excellent correction for matrix effects.[11]- Generally less expensive to synthesize than ¹³C-IS.[13] | - Potential for chromatographic separation (isotope effect).[14][15]- Risk of deuterium-hydrogen back-exchange.[16]- Potential for isotopic crosstalk.[17] | Low: Widely accepted as the industry standard.[11] |
| ¹³C or ¹⁵N Labeled | - Considered superior due to perfect co-elution (no isotopic effect).[5][18]- Extremely stable label; no risk of back-exchange.[19] | - Significantly more expensive and complex to synthesize.[13][18]- May not be commercially available for all analytes. | Very Low: Considered the "gold standard" when available. |
| Structural Analog / Homolog | - Readily available and inexpensive.- Can be used when a SIL-IS cannot be synthesized. | - Different physicochemical properties lead to different extraction recovery and chromatographic retention.[15]- Does not fully compensate for matrix effects.[11]- May be a metabolite of the drug.[15] | High: Requires extensive justification and rigorous validation to prove it adequately tracks the analyte.[11] |
Key Takeaway: Deuterated internal standards represent the optimal balance of performance and practicality for most applications. However, their use is not without potential pitfalls that must be rigorously evaluated during method validation.[13][15] When the highest level of accuracy is required and resources permit, ¹³C-labeled standards are preferred.[5][19]
The Core Validation Workflow for a Deuterated Internal Standard
A validated method is a self-validating system. The following workflow outlines the critical experiments required by regulatory agencies to ensure a d-IS is fit for purpose.
Caption: Core validation workflow for a deuterated internal standard.
Key Experimental Protocols & Acceptance Criteria
Here we detail the methodologies for the most critical validation experiments specific to deuterated internal standards.
Protocol 1: Assessing Internal Standard Contribution (Crosstalk)
Causality: The synthesis of a d-IS is never 100% perfect; it will contain trace amounts of the unlabeled analyte.[20] Similarly, the analyte's natural isotopic abundance (e.g., from ¹³C) can contribute to the d-IS signal.[17] This experiment quantifies that interference to ensure it doesn't impact accuracy, especially at the lower limit of quantification (LLOQ).
Methodology:
-
Prepare two sets of samples:
-
Set A (Analyte Contribution): Prepare blank matrix samples spiked with the analyte at the Upper Limit of Quantification (ULOQ).
-
Set B (IS Contribution): Prepare blank matrix samples spiked with the d-IS at its working concentration.
-
-
Analyze the samples using the LC-MS/MS method.
-
Monitor the signals:
-
In Set A, measure the response in the d-IS mass transition channel.
-
In Set B, measure the response in the analyte mass transition channel.
-
Acceptance Criteria (ICH M10):
-
The response from analyte contribution in the d-IS channel should be ≤ 5% of the d-IS response in a blank sample spiked with only the d-IS.
-
The response from IS contribution in the analyte channel should be ≤ 20% of the analyte response at the LLOQ.[10]
Protocol 2: Evaluating the Chromatographic Isotope Effect
Causality: Deuterium atoms are heavier than hydrogen atoms, which can lead to subtle differences in molecular interactions with the stationary phase in reversed-phase chromatography.[14] This "isotope effect" can cause the d-IS to elute slightly earlier than the analyte.[15][21] If the elution peaks are not sufficiently overlapped, the analyte and d-IS may experience different levels of ion suppression from the matrix, compromising the accuracy of the analyte/IS ratio.[14][22]
Methodology:
-
Prepare a solution containing both the analyte and the d-IS in a clean solvent (e.g., reconstitution solvent).
-
Inject this solution multiple times and overlay the chromatograms for the analyte and d-IS mass transitions.
-
Visually and quantitatively assess the degree of peak overlap. The retention times should be nearly identical.
-
During the formal Matrix Effect experiment (as per ICH M10), the variability of the analyte/IS ratio across different lots of biological matrix will definitively prove whether any observed peak shift is analytically significant.
Acceptance Criteria:
-
There is no specific regulatory limit for the retention time shift. The ultimate criterion is passing the matrix effect validation.
-
The coefficient of variation (%CV) of the back-calculated concentrations in the matrix effect experiment should be ≤ 15% .[10] If this fails, the isotope effect is a likely cause and must be addressed, potentially by modifying chromatography or synthesizing a new IS (e.g., ¹³C).[23]
Protocol 3: Assessing Deuterium Exchange Stability
Causality: Deuterium atoms placed on or near labile functional groups (like -OH, -NH₂, -COOH) or on carbons adjacent to carbonyl groups can exchange with hydrogen atoms from the solvent (e.g., water in plasma or mobile phase).[16] This "back-exchange" compromises the standard's integrity by converting it into the unlabeled analyte or a partially deuterated version, leading to inaccurate quantification.[24]
Methodology:
-
Prepare QC samples in the biological matrix at low and high concentrations.
-
Process these samples immediately (Time = 0) and analyze to establish a baseline analyte/IS response ratio.
-
Store additional processed QC samples (final extracts) under the typical autosampler conditions (e.g., 4°C for 24 hours).
-
Re-inject the stored samples and compare the analyte/IS response ratios to the Time = 0 samples.
Acceptance Criteria:
-
The mean concentration of the re-injected stability samples should be within ±15% of the baseline (Time = 0) samples.[10] A significant deviation may indicate that deuterium exchange is occurring in the final extract.
Conclusion: The Path to Defensible Data
Deuterated internal standards are a powerful and indispensable tool in modern bioanalysis, providing a robust defense against the inherent variability of LC-MS analysis in complex biological matrices.[25][26] Their near-identical chemical nature to the analyte makes them superior to all other alternatives, save for the more costly and less available ¹³C or ¹⁵N-labeled standards.
However, their status as the "gold standard" is not automatic. It must be earned through rigorous, scientifically-driven validation. By systematically evaluating for crosstalk, chromatographic isotope effects, and label stability, researchers can ensure their deuterated internal standard is truly fit-for-purpose. This diligence satisfies global regulatory expectations and, most importantly, guarantees the integrity and reliability of the data that underpins critical decisions in drug development.
References
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: ICH M10 Bioanalytical Method Validation & Study Sample Analysis Source: ProPharma URL: [Link]
-
Title: M10: bioanalytical method validation and study sample analysis : guidance for industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]
-
Title: M10 bioanalytical method validation and study sample analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards Source: Hilaris Publisher URL: [Link]
-
Title: Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Which internal standard? Deuterated or C13 enriched? Source: ResearchGate URL: [Link]
-
Title: Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS Source: MDPI URL: [Link]
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 Source: European Medicines Agency URL: [Link]
-
Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: Semantic Scholar URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Source: SciSpace URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]
-
Title: Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction Source: PubMed URL: [Link]
-
Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Deuterated Internal Standard: Significance and symbolism Source: Wisdom Library URL: [Link]
-
Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: LGC Limited URL: [Link]
-
Title: Draft Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]
-
Title: Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Source: American Association for Clinical Chemistry URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: EMA Guideline on bioanalytical Method Validation adopted Source: ECA Academy URL: [Link]
-
Title: Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings Source: ScienceDirect URL: [Link]
-
Title: Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function Source: PubMed URL: [Link]
-
Title: Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis Source: ResearchGate URL: [Link]
-
Title: Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Source: ResearchGate URL: [Link]
-
Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: Chromatography Today URL: [Link]
-
Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis Source: GMP Compliance URL: [Link]
-
Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. fda.gov [fda.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. myadlm.org [myadlm.org]
- 24. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. resolvemass.ca [resolvemass.ca]
A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing Methylamine-d5
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of analytical methods for the quantification of methylamine, employing Methylamine-d5 as an internal standard. It is designed to equip researchers, scientists, and drug development professionals with the expertise to conduct and participate in inter-laboratory comparison studies, ensuring data accuracy, reproducibility, and regulatory compliance across different testing environments.
The Foundational Role of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
At the heart of precise and accurate quantification of chemical compounds lies Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique is the gold standard for mitigating experimental variabilities that can compromise data integrity.[1] The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis.
This compound is chemically identical to the endogenous methylamine, but its five deuterium atoms give it a distinct mass-to-charge (m/z) ratio that is easily differentiated by a mass spectrometer. Because the labeled (this compound) and unlabeled (methylamine) forms exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization.[1] Consequently, any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard. This allows for highly accurate correction of variations arising from matrix effects, ionization suppression, and sample preparation inconsistencies.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][3][4]
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison or proficiency test is a critical exercise to assess the competence of participating laboratories and to validate the robustness of an analytical method.[5] The primary objective is to determine the level of agreement in the quantification of a target analyte in a shared set of samples.
A typical workflow for an inter-laboratory study is as follows:
Sources
- 1. Interlaboratory validation of an LC-MS/MS method for the determination of melamine and cyanuric acid in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. ovid.com [ovid.com]
- 5. Volatile amines as criteria for chemical quality assessment. Seafoodplus Traceability [archimer.ifremer.fr]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methylamine-d5 for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of specialized reagents extends through their entire lifecycle, including proper disposal. This guide provides an in-depth, procedural framework for the safe disposal of Methylamine-d5. While chemically analogous to its non-deuterated counterpart for disposal purposes, the unique applications of isotopically labeled compounds necessitate rigorous adherence to safety and regulatory protocols. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a self-validating and safe workflow.
Part 1: Core Principles & Hazard Identification
This compound, like methylamine, is a volatile, flammable, corrosive, and toxic substance.[1] The primary hazards involve its flammability and potential to cause severe skin burns and eye damage upon contact.[1] Inhalation may cause respiratory irritation and can be harmful.[1] Therefore, all handling and disposal operations must be conducted within a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Butyl rubber, neoprene, or PVC gloves | Provides a barrier against a corrosive substance that can cause skin burns. Always check the manufacturer's glove compatibility chart.[2] |
| Body Protection | Fully-buttoned, flame-resistant lab coat | Protects skin from incidental contact and provides a layer of protection in case of a fire.[2] |
| Respiratory | Use in a certified fume hood is mandatory. For emergencies or where vapors/aerosols are generated, a respirator with an appropriate cartridge (e.g., type ABEK) is required.[3] | Prevents inhalation of harmful and irritating vapors.[1] |
Part 2: The Disposal Workflow: A Decision-Based Approach
The cornerstone of proper disposal is a clear, logical workflow. The choice between on-site neutralization for minute quantities and professional disposal for bulk waste is critical. The following diagram outlines this decision-making process.
Sources
Mastering the Isotope: A Comprehensive Guide to Handling Methylamine-d5
For researchers at the forefront of pharmaceutical development and scientific discovery, precision and safety are paramount. Deuterated compounds, such as Methylamine-d5, are powerful tools in these endeavors, offering unique insights into reaction mechanisms and metabolic pathways. However, their safe and effective use demands a nuanced understanding of their properties and handling requirements. This guide serves as an essential resource for navigating the complexities of working with this compound, ensuring both the integrity of your research and the safety of your laboratory environment.
Understanding the Compound: Why Deuteration Matters
This compound (CD₃ND₂) is a stable, non-radioactive isotopic form of methylamine where five hydrogen atoms have been replaced with deuterium. This isotopic substitution, while not altering the fundamental chemical reactivity, introduces a significant change in the mass of the molecule. This difference is the cornerstone of the kinetic isotope effect (KIE), where the heavier deuterium atom forms stronger covalent bonds compared to hydrogen. Consequently, reactions involving the cleavage of a carbon-deuterium or nitrogen-deuterium bond proceed at a slower rate than their hydrogen counterparts. This property makes this compound an invaluable tracer in metabolic studies and for probing reaction mechanisms.
While not radioactive, it is crucial to recognize that this compound retains the inherent chemical hazards of methylamine.[1][][3] It is an extremely flammable gas or liquid and is corrosive, capable of causing severe skin and eye damage.[1][][3][4][5] Inhalation can lead to respiratory irritation, and it is harmful if inhaled.[][3] Therefore, all handling procedures must account for both its chemical hazards and the need to maintain isotopic purity.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is the foundation of safe laboratory practice. When handling this compound, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE, with the understanding that specific experimental conditions may necessitate additional protective measures.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields and a face shield. | Protects against splashes of liquid this compound and exposure to its corrosive vapors, which can cause severe eye damage.[][4][5] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents skin contact with the corrosive liquid. Always consult the glove manufacturer's compatibility chart for the specific formulation of this compound being used.[1][][4] |
| Body | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | Provides a barrier against accidental skin contact and protects from the flammability hazard of this compound.[] |
| Respiratory | Work should be conducted in a certified chemical fume hood. In situations where ventilation is inadequate or for emergency response, a NIOSH-approved self-contained breathing apparatus (SCBA) is required. | This compound is harmful if inhaled and can cause respiratory irritation.[1][][3][5] A fume hood provides essential local exhaust ventilation. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical to minimize exposure risks and prevent isotopic contamination. The following workflow provides a procedural guide for the safe use of this compound in a laboratory setting.
Preparation and Handling
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[] This area should be clearly marked and equipped with an emergency eyewash station and safety shower.
-
Inert Atmosphere: To prevent isotopic dilution from atmospheric moisture, handle this compound under a dry, inert atmosphere such as nitrogen or argon, particularly when transferring or preparing solutions.
-
Grounding and Bonding: Due to its high flammability, all containers and equipment used for transferring this compound must be properly grounded and bonded to prevent static discharge, a potential ignition source.[1]
-
Spark-Proof Tools: Use only non-sparking tools when handling containers of this compound.[1][]
-
Leak Check: Before use, ensure that all connections on gas cylinders and transfer lines are leak-tight.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Responsible Management of Deuterated Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. Deuterated waste should be treated as hazardous chemical waste, with careful segregation to prevent unintended reactions and to facilitate proper disposal.[1]
Waste Segregation and Collection
-
Dedicated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for different streams of this compound waste (e.g., pure compound, solutions, contaminated solids).[4] The containers must be kept tightly closed except when adding waste.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" sticker, clearly identifying the contents as "this compound waste" and listing all components of any mixtures.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, acids, or halogenated compounds.[4]
Disposal Protocol
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, robust container.
-
Solid Waste: Contaminated solid waste, such as absorbent materials from spills, used gloves, and disposable labware, should be collected in a separate, clearly labeled container.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container can be disposed of as regular laboratory glassware, with the original label defaced.
-
Institutional Procedures: All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1] Contact your EHS department for specific procedures regarding the pickup and disposal of hazardous chemical waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, advancing scientific knowledge while upholding the highest standards of laboratory safety and environmental stewardship.
References
-
New Jersey Department of Health and Senior Services. (2004). Hazardous Substance Fact Sheet: Methylamine. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Methylamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
SIAD S.p.A. (2023). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Methylamine. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
